molecular formula C10H15N B1594155 4-Isobutylaniline CAS No. 30090-17-6

4-Isobutylaniline

Cat. No.: B1594155
CAS No.: 30090-17-6
M. Wt: 149.23 g/mol
InChI Key: JSHQATXVCGCYJQ-UHFFFAOYSA-N
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Description

4-Isobutylaniline is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)aniline
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InChI

InChI=1S/C10H15N/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JSHQATXVCGCYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184176
Record name 4-Isobutylaniline
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Molecular Weight

149.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30090-17-6
Record name 4-(2-Methylpropyl)benzenamine
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Record name 4-Isobutylaniline
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Record name 4-Isobutylaniline
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Record name 4-isobutylaniline
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Record name 4-ISOBUTYLANILINE
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Foundational & Exploratory

4-isobutylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Isobutylaniline

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various industrial applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its chemical identity, physical properties, synthesis, analytical methods, and safety information.

Chemical Identity and Properties

This compound, also known as 4-(2-methylpropyl)aniline, is an alkylated aniline (B41778) derivative.[1] Its core structure consists of a benzene (B151609) ring substituted with an amino group and an isobutyl group at the para position.[2] This substitution pattern dictates its chemical reactivity and physical properties.[2]

Table 1: Chemical Identifiers for this compound

ParameterValue
CAS Number30090-17-6[1][2][3][4][5]
Molecular FormulaC₁₀H₁₅N[2][3][5][6]
Molecular Weight149.23 g/mol [1][2][6]
IUPAC Name4-(2-methylpropyl)aniline[2]
Synonymsp-isobutylaniline, 4-isobutylbenzenamine, Benzenamine, 4-(2-methylpropyl)-[2][3][4][5]
InChI KeyJSHQATXVCGCYJQ-UHFFFAOYSA-N[1][2][5]
Canonical SMILESCC(C)CC1=CC=C(C=C1)N[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
AppearanceColorless to brown liquid[2]
Boiling Point242 °C to 255.2 °C[2][3]
Melting Point1.08 °C (estimate)[3]
Density0.944 g/cm³[2][3]
Flash Point103 °C[3]
Vapor Pressure0.035 mmHg at 25°C[3]
pKa4.56 ± 0.10 (Predicted)[3]
LogP2.73 - 3.04850[2][5]

Note: Some discrepancies in reported values for boiling point and density exist across different sources.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically involving the introduction of the isobutyl group onto an aniline or nitrobenzene (B124822) precursor.

General Synthetic Strategies:

  • Friedel-Crafts Alkylation: This method involves the alkylation of aniline derivatives.[1]

  • Reduction of Nitro Precursors: Catalytic reduction of a corresponding nitro compound is a common synthetic pathway.[1] One patented method involves reacting nitrobromobenzenes with isobutene followed by hydrogenation.[7]

  • From 2-Methyl-1-phenyl-2-propanol: ChemicalBook lists a synthetic route starting from this alcohol.[8]

A general workflow for the synthesis and purification is illustrated below.

cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., Aniline derivative or Nitro Precursor) reaction Chemical Reaction (e.g., Friedel-Crafts Alkylation or Catalytic Reduction) start->reaction crude Crude this compound reaction->crude purify Purification (e.g., Distillation, Chromatography) crude->purify hplc Purity Check (HPLC/GC) purify->hplc spec Structural Confirmation (NMR, IR, MS) hplc->spec final Pure this compound spec->final

General workflow for synthesis and analysis.

Analytical and Spectroscopic Protocols

Accurate identification and characterization of this compound are crucial for quality control. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound.[2]

Experimental Protocol: Reverse-Phase HPLC A reverse-phase HPLC method can be employed for the analysis of this compound.[5]

  • Column: Newcrom R1 or equivalent reverse-phase column.[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

  • Detection: UV detection at an appropriate wavelength.

  • Application: This method is suitable for purity assessment, impurity isolation (in preparative scale), and pharmacokinetic studies.[5]

Spectroscopic Characterization

NMR, IR, and Mass Spectrometry are used for unambiguous structural confirmation.[1]

Table 3: Key Spectroscopic Data for this compound

TechniqueRegion/ValueAssignment
¹H NMR ~7.0 ppm (d), ~6.6 ppm (d)Aromatic Protons (para-substituted pattern)[9]
~3.6 ppm (s, broad)-NH₂ Protons[10]
~2.4 ppm (d)-CH₂- Protons[9][10]
~1.8 ppm (m)-CH- Proton[9][10]
~0.9 ppm (d)-CH₃ Protons[9][10]
¹³C NMR 4 signals expectedAromatic Carbons (due to symmetry)[9]
IR (cm⁻¹) 3300 - 3500N-H stretching[9]
2850 - 2960Aliphatic C-H stretching[9]
800 - 850C-H out-of-plane bend (para-substitution)[9]
Mass Spec. m/z 134Loss of a methyl group (-CH₃)[1]
m/z 92Loss of an isobutyl radical (-C₄H₉)[1]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add tetramethylsilane (B1202638) (TMS) as an internal standard.[10]

  • ¹H NMR Acquisition: Utilize a standard single-pulse sequence on a 400 MHz (or higher) spectrometer.[10]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program on a 100 MHz (or higher) spectrometer. A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio.[10]

The logical relationship for spectroscopic analysis is outlined in the following diagram.

cluster_nmr NMR Analysis cluster_other_spec Other Spectroscopies cluster_results Data Interpretation sample Purified Sample h_nmr ¹H NMR sample->h_nmr c_nmr ¹³C NMR sample->c_nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms proton_env Proton Environment & Connectivity h_nmr->proton_env carbon_backbone Carbon Skeleton c_nmr->carbon_backbone func_groups Functional Groups ir->func_groups mol_weight_frag Molecular Weight & Fragmentation ms->mol_weight_frag final_structure Confirmed Structure of This compound proton_env->final_structure carbon_backbone->final_structure func_groups->final_structure mol_weight_frag->final_structure

Workflow for spectroscopic identification.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several fields:

  • Pharmaceuticals: It serves as a key building block in the synthesis of various medicinal compounds, aiding in the development of new therapeutic agents.[3] Compounds with the this compound structural motif have shown relevance in drugs like the anti-cancer agent Flutamide.[2]

  • Agrochemicals: The compound is used in the formulation of pesticides and other agricultural chemicals.[3] It is a known intermediate for producing acaricides (miticides).[7]

  • Dyes and Pigments: It is used as an intermediate in the synthesis of dyes, contributing to their color and stability.[3]

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • Hazards: The compound may cause skin and eye irritation and could be harmful if inhaled or ingested.[3] Safety data sheets for similar compounds indicate potential for severe skin burns and eye damage.

  • Handling Precautions: Work in a well-ventilated area, preferably under a chemical fume hood.[11][12] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[11][12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][11][14] Keep away from heat, sparks, and open flames.[12]

References

An In-depth Technical Guide to the Synthesis of 4-Isobutylaniline from Isobutylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isobutylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The primary and most established synthetic route, commencing from isobutylbenzene (B155976), involves a two-step process: electrophilic nitration to form 4-isobutylnitrobenzene, followed by the reduction of the nitro group to yield the target aniline. This document details the experimental protocols, reaction parameters, and analytical data necessary for the successful and reproducible synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound from isobutylbenzene is a classic example of electrophilic aromatic substitution followed by a reduction. The isobutyl group, being an ortho-, para-directing activator, facilitates the introduction of a nitro group predominantly at the para position due to steric hindrance at the ortho positions. Subsequent reduction of the nitro intermediate yields the desired this compound.

Synthetic_Pathway isobutylbenzene Isobutylbenzene nitro_intermediate 4-Isobutylnitrobenzene isobutylbenzene->nitro_intermediate Nitration (HNO3, H2SO4) aniline_product This compound nitro_intermediate->aniline_product Reduction

Caption: Overall synthetic scheme for this compound.

Spectroscopic and Physical Data of Key Compounds

Accurate characterization of the starting material, intermediate, and final product is crucial for monitoring reaction progress and ensuring the purity of the synthesized compounds. The following tables summarize the key physical and spectroscopic data.

Table 1: Physical Properties of Compounds in the Synthetic Pathway

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceBoiling Point (°C)Melting Point (°C)
IsobutylbenzeneC₁₀H₁₄134.22538-93-2Colorless liquid170-51
1-Isobutyl-4-nitrobenzeneC₁₀H₁₃NO₂179.2210342-60-6---
This compoundC₁₀H₁₅N149.2330090-17-6Colorless to brown liquid242 - 255.2~1.08

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound Nameδ (ppm)MultiplicityIntegrationAssignment
Isobutylbenzene 7.27 - 7.14m5HAr-H
2.47d2H-CH₂-
1.86m1H-CH-
0.90d6H-CH₃
This compound [1]6.98d2HAr-H
6.63d2HAr-H
3.55br s2H-NH₂
2.37d2H-CH₂-
1.83m1H-CH-
0.89d6H-CH₃

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound Nameδ (ppm)
Isobutylbenzene [2]141.8, 129.4, 128.4, 126.0, 45.8, 30.5, 22.7
This compound [1]144.1, 130.8, 129.8, 115.2, 44.5, 30.2, 22.5

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from isobutylbenzene.

Step 1: Nitration of Isobutylbenzene to 4-Isobutylnitrobenzene

This electrophilic aromatic substitution reaction utilizes a nitrating mixture of concentrated nitric and sulfuric acids. Careful temperature control is essential to favor mono-nitration at the para position and to prevent side reactions.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acids Prepare Nitrating Mixture (Conc. H2SO4 + Conc. HNO3) cool_acids Cool Mixture (0-5 °C) prep_acids->cool_acids add_isobutylbenzene Slowly Add Isobutylbenzene (Maintain 0-5 °C) cool_acids->add_isobutylbenzene react Stir at Room Temperature add_isobutylbenzene->react quench Pour onto Ice react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (e.g., Distillation) dry_concentrate->purify

Caption: Workflow for the nitration of isobutylbenzene.

Experimental Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. To this, add concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration Reaction: Once the nitrating mixture is prepared and cooled, add isobutylbenzene dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for a specified period, followed by stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with stirring. The crude 4-isobutylnitrobenzene will separate as an oily layer.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Wash the combined organic layers successively with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Table 4: Representative Reaction Conditions for Nitration of Isobutylbenzene

ParameterCondition
Reactants Isobutylbenzene, Conc. HNO₃, Conc. H₂SO₄
Temperature 0-5 °C during addition, then room temperature
Reaction Time 2-4 hours
Work-up Quenching on ice, extraction, washing, drying
Purification Vacuum Distillation
Expected Yield 70-85% (primarily para-isomer)
Step 2: Reduction of 4-Isobutylnitrobenzene to this compound

The reduction of the nitro group to an amine can be achieved through various methods. The most common laboratory-scale methods include reduction with metals in acidic media (e.g., tin or iron in HCl) and catalytic hydrogenation.

This is a classic and reliable method for the reduction of aromatic nitro compounds.

SnCl2_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Isobutylnitrobenzene in Ethanol (B145695)/Acetic Acid add_reagents Add SnCl2·2H2O and Conc. HCl dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux cool Cool to Room Temperature reflux->cool basify Basify with NaOH/KOH cool->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (e.g., Distillation) dry_concentrate->purify

Caption: Workflow for SnCl₂ reduction of 4-isobutylnitrobenzene.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-isobutylnitrobenzene in a suitable solvent such as ethanol or glacial acetic acid.

  • Reduction: To this solution, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by the careful addition of concentrated hydrochloric acid.[3][4][5]

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize it by the slow addition of a concentrated sodium hydroxide (B78521) or potassium hydroxide solution until the mixture is strongly basic. This will dissolve the tin salts.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous drying agent. After filtration, remove the solvent to yield the crude this compound, which can be purified by vacuum distillation.

Catalytic hydrogenation is a cleaner and often more efficient method, typically employing a palladium on carbon (Pd/C) catalyst with hydrogen gas or a hydrogen transfer reagent.

Hydrogenation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine 4-Isobutylnitrobenzene, Solvent, and Pd/C in Reactor hydrogenate Introduce Hydrogen Source (H2 gas or transfer agent) setup->hydrogenate react Stir under Appropriate Temperature and Pressure hydrogenate->react filter Filter to Remove Catalyst react->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify (e.g., Distillation) concentrate->purify

Caption: Workflow for catalytic hydrogenation.

Experimental Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine 4-isobutylnitrobenzene, a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of 5-10% palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure. Alternatively, a hydrogen transfer agent like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed or TLC analysis indicates the completion of the reaction.[6][7]

  • Work-up and Purification: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Table 5: Comparison of Reduction Methods for 4-Isobutylnitrobenzene

ParameterMethod A: SnCl₂/HClMethod B: Catalytic Hydrogenation (Pd/C, H₂)
Reducing Agent Tin(II) chlorideHydrogen gas
Catalyst None (stoichiometric)Palladium on Carbon (catalytic)
Solvent Ethanol, Acetic AcidMethanol, Ethanol, Ethyl Acetate
Temperature RefluxRoom Temperature to mild heating
Pressure AtmosphericAtmospheric to elevated
Work-up Neutralization, extractionFiltration
Waste Products Tin saltsMinimal
Advantages Simple setup, no special equipmentCleaner reaction, high yields, easy work-up
Disadvantages Stoichiometric metal wasteRequires hydrogenation equipment, catalyst cost
Expected Yield >80%>90%

Reaction Mechanisms

Electrophilic Nitration

The nitration of isobutylbenzene proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene (B151609) ring of isobutylbenzene.

Nitration_Mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 + H2SO4 HNO3 + H2SO4 H2O-NO2+ + HSO4- H2O-NO2+ + HSO4- HNO3 + H2SO4->H2O-NO2+ + HSO4- H2O-NO2+ H2O-NO2+ NO2+ + H2O NO2+ + H2O H2O-NO2+->NO2+ + H2O Isobutylbenzene + NO2+ Isobutylbenzene + NO2+ Arenium Ion Intermediate Arenium Ion Intermediate Isobutylbenzene + NO2+->Arenium Ion Intermediate Arenium Ion Intermediate + H2O Arenium Ion Intermediate + H2O 4-Isobutylnitrobenzene + H3O+ 4-Isobutylnitrobenzene + H3O+ Arenium Ion Intermediate + H2O->4-Isobutylnitrobenzene + H3O+

Caption: Mechanism of electrophilic nitration.

Reduction of the Nitro Group

The precise mechanism for the reduction of a nitro group can vary with the reducing agent. In general, it involves a stepwise reduction from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂).[5]

Conclusion

The synthesis of this compound from isobutylbenzene via a nitration-reduction sequence is a robust and well-established method. While the nitration step requires careful control of reaction conditions to ensure high para-selectivity and yield, the subsequent reduction of the nitro group can be accomplished by several effective methods. Catalytic hydrogenation, in particular, offers a clean and efficient route to the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to the Physical Properties of 4-Isobutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-isobutylaniline, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for their work with this compound.

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources. This section summarizes the available quantitative data for boiling point and density in a structured format to facilitate comparison. These discrepancies may arise from different experimental conditions or sample purity.

Physical PropertyReported Value(s)Unit
Boiling Point238.0[1], 241.9[], 242[3], 241.9 - 255.2[1], 255.2[4]°C at 760 mmHg
Density0.944[][3], 1.19[4], 0.944 - 1.19[1]g/cm³

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid aromatic amines like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, a distillation-based method is appropriate.

Principle: This method involves heating the liquid to its boiling point, allowing the vapor to equilibrate with the liquid, and measuring the temperature of the vapor.

Apparatus:

  • Distillation flask with a side arm

  • Condenser

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

  • Receiving flask

Procedure:

  • Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus. The thermometer bulb should be positioned just below the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Begin to heat the flask gently.

  • Observe the liquid and the thermometer. The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses on the thermometer bulb.

  • Record the temperature at which the liquid is boiling steadily and there is a constant drip of condensate from the condenser into the receiving flask. This stable temperature is the boiling point.

  • If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied to the observed boiling point.

The density of a substance is its mass per unit volume. For liquids like this compound, a pycnometer or a digital density meter can be used for accurate measurements. ASTM D4052 is a standard test method for determining the density of liquids using a digital density meter[5][6].

Principle: The mass of a precisely known volume of the liquid is determined at a specific temperature.

Apparatus (using a pycnometer):

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., at 20°C).

  • Ensure the pycnometer is completely full, with no air bubbles. The capillary in the stopper will allow excess water to escape.

  • Remove the pycnometer from the bath, carefully dry the outside, and record its mass.

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and repeat steps 3-5.

  • The density of the this compound can then be calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

Visualization of Conceptual Relationships

The physical properties of a molecule are intrinsically linked to its structure. The following diagram illustrates the relationship between the molecular structure of this compound and its boiling point and density.

G Conceptual Relationship: Structure and Physical Properties of this compound cluster_structure Molecular Structure cluster_features Structural Features cluster_properties Physical Properties A This compound (C10H15N) B Aniline Core (Aromatic Ring + Amino Group) A->B contains C Isobutyl Group (-CH2CH(CH3)2) A->C contains D Boiling Point B->D influences via H-bonding & π-π stacking E Density B->E influences via molecular packing C->D influences via van der Waals forces C->E influences via molecular packing

Caption: Structure-Property Relationship for this compound.

References

4-Isobutylaniline: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylaniline, also known as 4-(2-methylpropyl)aniline, is a primary aromatic amine that serves as a crucial chemical intermediate in the landscape of organic synthesis. Its molecular structure, featuring a benzene (B151609) ring substituted with an amino group and an isobutyl group at the para position, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The interplay between the electron-donating amino group and the alkyl substituent significantly influences the reactivity of the aromatic ring, making it a valuable precursor in the pharmaceutical, agrochemical, and dye industries. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical transformations, and detailed experimental protocols for its application as a synthetic intermediate.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its effective use in synthesis. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Colorless to brown liquid
Boiling Point 241.9–255.2 °C at 760 mmHg[1]
Density 0.944–1.19 g/cm³[1]
CAS Number 30090-17-6

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Due to the symmetry of the para-substituted ring, the aromatic region typically displays two doublets. The aliphatic protons of the isobutyl group and the amine protons have characteristic shifts.
¹³C NMR The symmetry of the molecule results in only four signals in the aromatic region, providing a clear method for its identification.
IR Spectroscopy The spectrum is characterized by N-H stretching bands of the primary amine, C-H stretching of the aromatic and aliphatic groups, and a strong band in the 800-850 cm⁻¹ region, which is indicative of para-substitution on a benzene ring.

Synthesis of this compound

Several synthetic routes to this compound have been established, often starting from readily available isobutylbenzene (B155976). A common and illustrative pathway involves the nitration of isobutylbenzene followed by the reduction of the resulting nitro compound.

G cluster_0 Synthesis of this compound Isobutylbenzene Isobutylbenzene 1-Isobutyl-4-nitrobenzene (B1595536) 1-Isobutyl-4-nitrobenzene Isobutylbenzene->1-Isobutyl-4-nitrobenzene HNO₃, H₂SO₄ This compound This compound 1-Isobutyl-4-nitrobenzene->this compound Reduction (e.g., Sn, HCl)

Caption: Synthetic pathway for this compound from isobutylbenzene.

Experimental Protocol: Synthesis of this compound via Nitration and Reduction

Step 1: Nitration of Isobutylbenzene

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and isobutylbenzene to 0-5 °C in an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and separate the organic layer.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-isobutyl-4-nitrobenzene.

Step 2: Reduction of 1-Isobutyl-4-nitrobenzene

  • To a stirred mixture of 1-isobutyl-4-nitrobenzene and granulated tin in ethanol (B145695), add concentrated hydrochloric acid portion-wise.

  • After the initial exothermic reaction subsides, heat the mixture at reflux for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide (B78521) until the solution is strongly alkaline to precipitate tin hydroxides.

  • Extract the product with diethyl ether or a similar organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous potassium carbonate.

  • Filter and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

This compound as a Chemical Intermediate

The reactivity of this compound is dominated by the nucleophilic amino group and the activated aromatic ring. This allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Acylation: Synthesis of N-(4-isobutylphenyl)acetamide

Acylation of the amino group is a common transformation, often used to protect the amino group or to introduce an amide functionality, which is present in many biologically active molecules.

G cluster_1 Acylation of this compound This compound This compound N-(4-isobutylphenyl)acetamide N-(4-isobutylphenyl)acetamide This compound->N-(4-isobutylphenyl)acetamide Acetic Anhydride (B1165640) or Acetyl Chloride, Base

Caption: General scheme for the acylation of this compound.

  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Add a base, for example, pyridine (B92270) or triethylamine, to the solution.

  • Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash it with dilute hydrochloric acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude N-(4-isobutylphenyl)acetamide from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Table 3: Quantitative Data for the Synthesis of N-(4-isobutylphenyl)acetamide

ReactantMolar Eq.ProductYield
This compound1.0N-(4-isobutylphenyl)acetamide>90% (typical)
Acetic Anhydride1.1-1.5
Pyridine1.1-1.5
Sulfonamide Formation

The reaction of this compound with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties.

G cluster_2 Sulfonamide Synthesis This compound This compound N-(4-isobutylphenyl)benzenesulfonamide N-(4-isobutylphenyl)benzenesulfonamide This compound->N-(4-isobutylphenyl)benzenesulfonamide Benzenesulfonyl Chloride, Pyridine

Caption: Synthesis of a sulfonamide derivative from this compound.

  • Dissolve this compound in pyridine and cool the solution in an ice bath.

  • Slowly add benzenesulfonyl chloride (or another desired sulfonyl chloride) to the stirred solution, maintaining a low temperature.

  • After the addition, allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to precipitate the sulfonamide and neutralize the excess pyridine.

  • Filter the solid precipitate, wash it thoroughly with cold water, and air dry.

  • Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure sulfonamide.

Table 4: Quantitative Data for a Representative Sulfonamide Synthesis

ReactantMolar Eq.ProductYield
This compound1.0N-(4-isobutylphenyl)benzenesulfonamideHigh (typically >85%)
Benzenesulfonyl Chloride1.1
PyridineSolvent/Base
Diazotization and Azo Coupling: Synthesis of Azo Dyes

This compound can be readily diazotized and coupled with electron-rich aromatic compounds, such as phenols and naphthols, to produce intensely colored azo dyes. These dyes have widespread applications in the textile and printing industries.

G cluster_3 Azo Dye Synthesis Workflow This compound This compound 4-Isobutylbenzenediazonium Chloride 4-Isobutylbenzenediazonium Chloride This compound->4-Isobutylbenzenediazonium Chloride NaNO₂, HCl, 0-5 °C Azo Dye Azo Dye 4-Isobutylbenzenediazonium Chloride->Azo Dye Coupling Agent (e.g., β-Naphthol), NaOH

Caption: Workflow for the synthesis of an azo dye from this compound.

Step 1: Diazotization of this compound

  • Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt solution. Use this solution immediately in the next step.

Step 2: Azo Coupling

  • In a separate beaker, dissolve β-naphthol in an aqueous sodium hydroxide solution and cool it to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the dye, wash it extensively with cold water, and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 5: Quantitative Data for a Representative Azo Dye Synthesis

ReactantMolar Eq.ProductYield
This compound1.01-((4-Isobutylphenyl)diazenyl)naphthalen-2-olHigh (typically >90%)
Sodium Nitrite1.0-1.1
Hydrochloric AcidExcess
β-Naphthol1.0
Sodium HydroxideExcess

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse range of valuable compounds. Its synthesis from isobutylbenzene is a robust process, and its functional group handles allow for straightforward transformations into amides, sulfonamides, azo dyes, and other more complex molecular architectures. The detailed protocols and data presented in this guide are intended to equip researchers and professionals in drug development and chemical manufacturing with the necessary information to effectively utilize this compound in their synthetic endeavors. The versatility and reactivity of this compound ensure its continued importance in the field of organic chemistry.

References

An In-depth Technical Guide to the Electron-Donating Effects of the Isobutyl Group in 4-Isobutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the isobutyl group as a substituent on the aromatic ring of aniline (B41778), specifically in the 4-position. The guide delves into the theoretical underpinnings of these electronic effects, presents quantitative data to characterize them, and provides detailed experimental protocols for their measurement. This information is crucial for professionals in drug development and chemical research who need to understand and predict how the isobutyl substituent influences molecular properties and reactivity.

Introduction: The Significance of Substituent Effects

In the fields of medicinal chemistry and materials science, the ability to fine-tune the electronic properties of a molecule is paramount. Substituents on an aromatic ring can dramatically alter a molecule's reactivity, acidity/basicity, and pharmacokinetic profile. The isobutyl group, a branched alkyl substituent, exerts a notable electron-donating effect, which can be critical in the design of novel compounds. This guide focuses on quantifying and understanding this effect in the context of 4-isobutylaniline.

The amino group in aniline is a powerful activating group, donating electron density into the benzene (B151609) ring through resonance. The addition of an isobutyl group in the para position further modulates this electron density, primarily through inductive and hyperconjugation effects. Understanding the interplay of these effects is key to predicting the chemical behavior of this compound and its derivatives.

Theoretical Framework: Inductive and Hyperconjugation Effects

The electron-donating nature of the isobutyl group stems from two primary electronic effects: the inductive effect (+I) and hyperconjugation.

  • Inductive Effect (+I): This effect involves the polarization of σ (sigma) bonds. Alkyl groups, like the isobutyl group, are less electronegative than the sp²-hybridized carbon atoms of the benzene ring. This difference in electronegativity leads to a net push of electron density from the isobutyl group into the aromatic system through the sigma bond framework. This increases the electron density on the benzene ring and, consequently, on the para-amino group.[1][2]

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ bond into an adjacent empty or partially filled p-orbital or a π-orbital. In the case of this compound, the C-H bonds on the carbon atom adjacent to the benzene ring can overlap with the π-system of the ring. This delocalization further increases the electron density of the aromatic ring, reinforcing the electron-donating character of the isobutyl group.

Inductive_Hyperconjugation cluster_inductive Inductive Effect (+I) cluster_hyperconjugation Hyperconjugation Isobutyl_I Isobutyl Group (less electronegative) Aromatic_Ring_I Aromatic Ring (more electronegative) Isobutyl_I->Aromatic_Ring_I σ-bond polarization CH_bond C-H σ-bond Pi_system Aromatic π-system CH_bond->Pi_system Orbital overlap

Diagram 1: Mechanisms of the Isobutyl Group's Electron Donation.

Quantitative Analysis of the Electron-Donating Effect

The electron-donating effect of the isobutyl group can be quantified through various parameters, including pKa values and Hammett substituent constants.

Basicity of this compound (pKa)

The electron-donating isobutyl group increases the electron density on the nitrogen atom of the amino group in this compound. This enhanced electron density makes the lone pair of electrons on the nitrogen more available for protonation, thereby increasing the basicity of the molecule compared to unsubstituted aniline. A higher pKa value of the conjugate acid (anilinium ion) indicates a stronger base.

Table 1: pKa Values of Selected p-Substituted Anilinium Ions

Substituent (p-X)pKa of Conjugate AcidReference
-H (Aniline)4.63[4]
-CH₃ (p-Toluidine)5.08[4]
-CH₂CH(CH₃)₂ (Isobutyl) ~5.1 (estimated)
-C(CH₃)₃ (t-Butyl)5.20
-OCH₃5.34[4]
-Cl3.98[4]
-NO₂1.00[4]

The pKa for this compound is estimated to be slightly higher than that of p-toluidine (B81030) due to the slightly stronger inductive effect of the isobutyl group.

Hammett Substituent Constant (σp)

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[5][6] The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. For a para-substituent, this is denoted as σp. A negative σp value indicates an electron-donating group.

A specific Hammett constant for the para-isobutyl group is not widely reported. However, it can be estimated by comparing it to other alkyl groups.

Table 2: Hammett (σp) and Taft Steric (Es) Constants for Alkyl Groups

SubstituentHammett σpTaft Steric Es
-H0.00+1.24
-CH₃-0.170.00
-CH₂CH₃-0.15-0.07
-CH(CH₃)₂-0.15-0.47
-CH₂CH(CH₃)₂ (Isobutyl) -0.16 (estimated) -0.93
-C(CH₃)₃-0.20-1.54

The σp for the isobutyl group is estimated to be slightly more negative than that of the ethyl and isopropyl groups, reflecting its slightly greater electron-donating ability. The Taft steric parameter (Es) is also included to provide a measure of the steric bulk of the substituent.[7][8][9][10][11]

Hammett_Workflow cluster_workflow Hammett Constant Determination Workflow A Prepare Benzoic Acid and p-Substituted Derivatives B Determine pKa of each acid (e.g., via titration) A->B C Calculate σp: σp = pKa(benzoic acid) - pKa(p-substituted) B->C

Diagram 2: Workflow for Hammett Constant Determination.

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the quantitative parameters discussed above.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the amine with a standard acid solution and monitoring the pH change.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).

  • Titration Setup: Place the beaker containing the this compound solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Titration: Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of acid added.

  • Endpoint Determination: Continue the titration past the equivalence point (the point of rapid pH change).

  • Data Analysis: Plot a graph of pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest part of the curve. The pKa of the anilinium ion is equal to the pH at the half-equivalence point (the point where half of the volume of acid required to reach the equivalence point has been added).

pKa_Titration cluster_titration Potentiometric Titration for pKa Determination Start Start A Prepare this compound solution of known concentration Start->A B Titrate with standardized HCl A->B C Record pH after each acid addition B->C C->B add more acid D Plot pH vs. Volume of HCl C->D titration complete E Determine equivalence point D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Diagram 3: Experimental Workflow for pKa Determination.
Determination of Hammett Substituent Constant (σp)

The Hammett constant for the isobutyl group can be determined by measuring the pKa of 4-isobutylbenzoic acid and comparing it to the pKa of unsubstituted benzoic acid.

Materials:

  • 4-isobutylbenzoic acid

  • Benzoic acid

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter, magnetic stirrer, burette, beaker (as in 4.1)

Procedure:

  • pKa of Benzoic Acid: Follow the potentiometric titration procedure outlined in section 4.1 to determine the pKa of benzoic acid, using NaOH as the titrant.

  • pKa of 4-Isobutylbenzoic Acid: Repeat the titration procedure to determine the pKa of 4-isobutylbenzoic acid.

  • Calculation of σp: Use the following equation to calculate the Hammett constant: σp = pKa (benzoic acid) - pKa (4-isobutylbenzoic acid)

Spectroscopic Evidence

While not a direct quantitative measure of the electron-donating effect in the same way as pKa or Hammett constants, NMR spectroscopy provides valuable insight into the electronic environment of the aromatic ring.

Conclusion

The isobutyl group, when positioned para to the amino group in aniline, acts as an effective electron-donating substituent. This effect, arising from a combination of a positive inductive effect (+I) and hyperconjugation, increases the basicity of the aniline derivative. The quantitative impact of the isobutyl group can be estimated through its effect on the pKa of the anilinium ion and by comparison of its likely Hammett substituent constant (σp) with those of other alkyl groups. The experimental protocols provided in this guide offer a clear pathway for the empirical determination of these crucial parameters. For researchers in drug design and materials science, a thorough understanding of these substituent effects is essential for the rational design of molecules with tailored electronic properties and reactivity.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Isobutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 4-isobutylaniline, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. The document elucidates the electronic and steric effects influencing the nucleophilicity and basicity of the amino group. Key reactions, including acylation, alkylation, and diazotization, are discussed in detail, complete with reaction mechanisms and adaptable experimental protocols. Quantitative data on the physicochemical properties and spectroscopic characteristics of this compound are presented in structured tables to facilitate comparative analysis. This guide is intended to be a valuable resource for researchers and professionals involved in the design and execution of synthetic routes utilizing this versatile molecule.

Introduction

This compound, also known as 4-(2-methylpropyl)aniline, is an aromatic amine that serves as a crucial building block in organic synthesis.[1] Its utility spans various industries, including the pharmaceutical sector, where it is a precursor for active pharmaceutical ingredients (APIs), and in the manufacturing of dyes, pigments, and agrochemicals.[2] The synthetic versatility of this compound is primarily dictated by the reactivity of its amino group and the influence of the aromatic ring and the para-substituted isobutyl group.

This guide will delve into the core aspects of the amino group's reactivity in this compound, providing a detailed examination of its chemical behavior.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₅N[2]
Molecular Weight149.23 g/mol [2]
Boiling Point242 °C[2]
Density0.944 g/cm³[2]
pKa of conjugate acid4.56 ± 0.10 (Predicted)[2]
Table 2: Spectroscopic Data for this compound
TechniqueDataReference
¹H NMR Due to the symmetry of the para-substituted ring, the aromatic region is expected to show two doublets. The isobutyl group protons will exhibit characteristic splitting patterns: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the benzylic methylene (B1212753) protons. A broad singlet is expected for the amine protons.[1]
Predicted δ (ppm): ~6.9 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~3.5 (br s, 2H, NH₂), 2.39 (d, 2H, CH₂), 1.83 (m, 1H, CH), 0.89 (d, 6H, CH₃)
¹³C NMR The symmetry of the molecule results in a reduced number of signals in the aromatic region compared to its ortho and meta isomers.[1]
Predicted δ (ppm): ~145 (C-NH₂), ~130 (C-isobutyl), ~129 (Ar-CH), ~115 (Ar-CH), 45 (CH₂), 30 (CH), 22 (CH₃)
Mass Spec. Common fragmentation includes the loss of a methyl group (m/z 134) and an isobutyl radical (m/z 92).[3]

Reactivity of the Amino Group

The reactivity of the amino group in this compound is governed by a combination of electronic and steric factors.

Electronic Effects

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This enhanced nucleophilicity of the ring makes it more susceptible to attack by electrophiles.

The isobutyl group at the para position is an electron-donating group through an inductive effect, further enriching the electron density of the aromatic ring and enhancing the reactivity of the amino group.[3]

Caption: Electronic effects influencing the reactivity of this compound.

Basicity

The amino group possesses a lone pair of electrons, making it basic and capable of accepting a proton. The basicity of this compound is influenced by the electron-donating nature of both the amino and isobutyl groups, which increases the electron density on the nitrogen atom. However, the delocalization of the lone pair into the aromatic ring reduces its availability for protonation compared to aliphatic amines. The predicted pKa of the conjugate acid is 4.56.[2]

Key Reactions of the Amino Group

The amino group of this compound is a versatile functional handle for a variety of chemical transformations.

Acylation

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often employed to protect the amino group or to synthesize N-substituted amide derivatives with potential biological activity.

Acylation_Mechanism Reactants This compound + Acyl Halide/Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Product N-(4-isobutylphenyl)amide LeavingGroupDeparture Leaving Group Departure ProtonTransfer->LeavingGroupDeparture LeavingGroupDeparture->Product

Caption: Generalized mechanism of acylation of this compound.

  • Dissolution: Dissolve 1.0 g of this compound in 20 mL of water and 1.0 mL of concentrated hydrochloric acid in a 100 mL flask.

  • Reagent Preparation: In a separate beaker, prepare a solution of 1.2 g of sodium acetate (B1210297) in 10 mL of water.

  • Acetylation: To the solution of this compound hydrochloride, add 1.2 mL of acetic anhydride. Swirl the mixture vigorously.

  • Neutralization: Immediately add the sodium acetate solution to the reaction mixture.

  • Precipitation and Isolation: Cool the mixture in an ice bath to induce precipitation of N-(4-isobutylphenyl)acetamide. Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

Alkylation

The amino group can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging.

Alkylation_Mechanism Reactants This compound + Alkyl Halide TransitionState SN2 Transition State Reactants->TransitionState Nucleophilic Attack Intermediate Alkylated Ammonium Salt TransitionState->Intermediate Product N-alkyl-4-isobutylaniline Intermediate->Product Deprotonation

Caption: Generalized mechanism of N-alkylation of this compound.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica (B1680970) gel.

Diazotization

Primary aromatic amines like this compound react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. These salts are highly versatile intermediates in organic synthesis.

Diazotization_Mechanism Start This compound Nitrosation Attack on Nitrosonium Ion (NO⁺) Start->Nitrosation Intermediate1 N-Nitrosoanilinium Ion Nitrosation->Intermediate1 Deprotonation1 Deprotonation Intermediate1->Deprotonation1 Intermediate2 N-Nitrosoaniline Deprotonation1->Intermediate2 Protonation Protonation Intermediate2->Protonation Intermediate3 Protonated N-Nitrosoaniline Protonation->Intermediate3 Dehydration Loss of Water Intermediate3->Dehydration Product 4-Isobutylbenzenediazonium Ion Dehydration->Product

Caption: Mechanism of diazotization of this compound.

  • Preparation of Aniline Solution: In a beaker, dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution while maintaining the temperature below 5 °C and stirring continuously.

  • Monitoring: After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess).

  • Use of Diazonium Salt: The resulting diazonium salt solution is typically used immediately in subsequent reactions, such as Sandmeyer or azo coupling reactions.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. Its nucleophilicity and basicity, modulated by the electronic contributions of the aromatic ring and the isobutyl substituent, allow for a wide range of transformations. A thorough understanding of its reactivity, as outlined in this guide, is essential for the efficient design and implementation of synthetic strategies in drug discovery and materials science. The provided protocols and mechanistic insights serve as a practical resource for chemists working with this important chemical intermediate.

References

An In-depth Technical Guide to the Industrial Applications of 4-Isobutylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-isobutylaniline represent a versatile class of chemical compounds with significant potential across various industrial sectors. This technical guide explores the synthesis, properties, and applications of these derivatives, with a primary focus on their roles in the pharmaceutical, agrochemical, and materials science industries. This document provides a comprehensive overview of their synthesis, quantitative activity data, detailed experimental protocols, and the biological pathways they influence, serving as a critical resource for professionals in research and development.

Introduction

This compound, a substituted aniline, serves as a crucial building block for a range of functional molecules. The presence of the isobutyl group imparts specific physicochemical properties, such as increased lipophilicity, which can enhance the biological activity and material characteristics of its derivatives. This guide delves into the key industrial applications of these derivatives, highlighting their synthesis and performance data.

Pharmaceutical Applications

Derivatives of this compound are of significant interest to the pharmaceutical industry due to their potential as antimicrobial and acaricidal agents.

N-(4-Isobutylphenyl)acetamide: An Antimicrobial Agent

N-(4-isobutylphenyl)acetamide, an amide derivative of this compound, has been investigated for its antimicrobial properties.

The antimicrobial efficacy of N-(4-isobutylphenyl)acetamide and related Schiff base derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

CompoundBacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
Schiff Base of this compound62.5125[1][2]
Ciprofloxacin (Control)3.126.25[1][2]

A standard method for the synthesis of N-(4-isobutylphenyl)acetamide involves the N-acetylation of this compound using acetic anhydride (B1165640).

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Zinc dust

  • Ice-cold water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine this compound (1 equivalent), acetic anhydride (1.2 equivalents), glacial acetic acid (1 volume), and a catalytic amount of zinc dust.

  • Add boiling stones and gently reflux the mixture for 30-60 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water with stirring to precipitate the product.

  • Collect the crude product by suction filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(4-isobutylphenyl)acetamide.

  • A typical reported yield for this type of reaction is in the range of 65-85%.

Workflow for N-Acetylation of this compound

cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Reflux Reflux This compound->Reflux Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reflux Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reflux Zinc Dust Zinc Dust Zinc Dust->Reflux TLC Monitoring TLC Monitoring Reflux->TLC Monitoring Precipitation Precipitation TLC Monitoring->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization N-(4-Isobutylphenyl)acetamide N-(4-Isobutylphenyl)acetamide Recrystallization->N-(4-Isobutylphenyl)acetamide

Synthesis of N-(4-Isobutylphenyl)acetamide.
Pyrazole (B372694) Carboxamides: Acaricidal Agents

Pyrazole carboxamides derived from this compound are being explored as potent acaricides for crop protection.

The acaricidal activity of pyrazole derivatives is often quantified by their median lethal concentration (LC50).

CompoundTetranychus cinnabarinus (LC50, mg/L)Reference
Phenylpyrazole Analogue0.58 - 0.91[3]
Cyenopyrafen (Commercial Control)>1[3]

The synthesis of pyrazole carboxamides from this compound typically involves the reaction of a pyrazole carbonyl chloride with this compound.

Materials:

  • 3-Aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride

  • This compound

  • Dry aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolve this compound (1 equivalent) and a tertiary amine base (1.1 equivalents) in a dry aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride (1 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole carboxamide. Reported yields for similar reactions are often in the range of 70-90%.

Agrochemical and Dye Industry Applications

Azo Dyes

This compound is a valuable precursor for the synthesis of azo dyes, which are widely used as colorants in various industries.

The synthesis involves a two-step process: diazotization of this compound followed by coupling with a suitable aromatic compound (e.g., a naphthol).[4][5][6]

Step 1: Diazotization of this compound

  • Dissolve this compound (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (B80452) (1 equivalent) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 1.1 equivalents) in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring for 30 minutes to ensure complete reaction.

  • Collect the dye by filtration, wash thoroughly with water, and dry.

Workflow for Azo Dye Synthesis

cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt HCl HCl HCl->Diazonium Salt NaNO2 NaNO2 NaNO2->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent Coupling Agent Coupling Agent->Azo Dye NaOH NaOH NaOH->Azo Dye Aniline Derivative Aniline Derivative Oxidative Stress Oxidative Stress Aniline Derivative->Oxidative Stress induces IKK Activation IKK Activation Oxidative Stress->IKK Activation activates IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation phosphorylates IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation leads to NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation releases Gene Transcription Gene Transcription NF-κB (p65/p50) Nuclear Translocation->Gene Transcription promotes Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines results in

References

4-Isobutylaniline: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylaniline, a substituted aniline (B41778) featuring an isobutyl group at the para position, has emerged as a significant building block in the landscape of medicinal chemistry. Its structural attributes, particularly the lipophilic isobutyl moiety and the reactive amino group, provide a versatile platform for the synthesis of a diverse array of bioactive molecules. While the broader class of anilines has been a cornerstone in drug discovery, it has also been associated with challenges such as metabolic instability and potential toxicity.[1][2][3] The strategic incorporation of the isobutyl group in this compound offers a means to modulate physicochemical properties, potentially enhancing drug-like characteristics and mitigating some of the inherent liabilities of the parent aniline structure. This technical guide delves into the core aspects of this compound as a medicinal chemistry building block, providing a comprehensive overview of its synthesis, derivatization, and the biological activities of its analogs, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [4]
Appearance Colorless to brown liquid[5]
Boiling Point 241.9°C - 255.2°C at 760 mmHg[5]
Density 0.944 - 1.19 g/cm³[5]
LogP 3.04850[5]
CAS Number 30090-17-6[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with a common method involving the reduction of 1-isobutyl-4-nitrobenzene (B1595536).

Experimental Protocol: Reduction of 1-isobutyl-4-nitrobenzene

Materials:

  • 1-isobutyl-4-nitrobenzene

  • Tin (Sn) granules

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A mixture of 1-isobutyl-4-nitrobenzene and tin granules is prepared in a round-bottom flask.

  • Concentrated hydrochloric acid is added portion-wise to the stirred mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the initial reaction subsides, the mixture is heated under reflux for several hours to ensure complete reduction.

  • The reaction mixture is then cooled to room temperature and made alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • The resulting mixture is steam distilled, and the distillate is extracted with diethyl ether.

  • The combined ether extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.

This compound as a Building Block: Key Reactions and Derivatives

The primary amino group of this compound is a versatile functional handle for a wide range of chemical transformations, enabling the synthesis of diverse scaffolds with potential therapeutic applications. Key reactions include N-alkylation, N-acylation, Schiff base formation, and the synthesis of heterocyclic compounds.

N-Alkylation

N-alkylation of this compound introduces alkyl substituents on the nitrogen atom, which can significantly influence the pharmacological profile of the resulting secondary or tertiary amines.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-alkylated this compound.[6]

N-Acylation

The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields N-acyl-4-isobutylanilines (amides). This modification is a common strategy in medicinal chemistry to introduce various functional groups and modulate biological activity.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine (B92270) or Triethylamine (as a base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and a base such as pyridine (1.2 eq) in dichloromethane in a round-bottom flask, and cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-isobutylphenyl)acetamide.

Schiff Base Formation

The condensation of this compound with aldehydes or ketones results in the formation of Schiff bases (imines). These compounds are valuable intermediates and have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) (e.g., salicylaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure Schiff base.

Synthesis of Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of various heterocyclic compounds. The aniline nitrogen can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many approved drugs.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of pharmacological activities, demonstrating the potential of this scaffold in drug discovery.

Anti-inflammatory Activity

The 4-isobutylphenyl moiety is a key pharmacophore in the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). While ibuprofen is a carboxylic acid derivative of 4-isobutylbenzene, derivatives synthesized from this compound have also been explored for their anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity

CompoundAssayActivityReference
IbuprofenCarrageenan-induced rat paw edemaSignificant inhibition[7]
Ibuprofen-hydrazide derivativesPost-operative and chronic inflammatory pain modelsSignificant attenuation of pain and inflammation[3]
Thiazolidin-4-one derivatives of ibuprofenDPPH and ABTS radical scavenging assaysIncreased antioxidant potential compared to ibuprofen
Antimicrobial Activity

Schiff bases and other derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity

Compound TypeOrganism(s)Activity (e.g., MIC, Zone of Inhibition)Reference
Chalcones from 4-isobutylacetophenoneBacteria and FungiPromising antibacterial and antifungal activities[8]
Salicylanilide-based peptidomimetics with 3-isobutylanilineMRSA, VRESignificant and broad-spectrum antibacterial activity[9]
Ethyl silicon (IV) Schiff base complexesB. subtilis, S. aureus, E. coli, S. abonyDose-dependent inhibition; up to 91.67% inhibition at 10mg/ml
Anticancer Activity

The anilino-scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. Derivatives of this compound have been incorporated into various heterocyclic systems, such as quinazolines, to target key signaling pathways in cancer cells.

Quantitative Data on Anticancer Activity

Compound ScaffoldCell Line(s)Activity (e.g., IC₅₀)Target(s)Reference
4-Anilinoquinazoline (B1210976) derivativesA431 (skin epidermoid carcinoma)IC₅₀ = 3 µM (for compound 33)EGFR[10]
4-Anilinoquinolinylchalcone derivativesMDA-MB-231 (breast cancer)High cytotoxicityInduces apoptosis and ROS-dependent caspase activation[11]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. For instance, anilinoquinazoline-based compounds are known to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway

EGFR is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream signaling cascades.

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor 4-Anilinoquinazoline (this compound derivative) Inhibitor->Dimerization Inhibits (ATP competition)

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Drug Discovery and Development Workflow

The journey of a building block like this compound from a chemical entity to a component of an approved drug follows a well-defined workflow.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Trials cluster_Approval Approval & Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation (Synthesis of this compound derivatives) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Cell-based assays) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Animal models) In_Vitro->In_Vivo Phase1 Phase I (Safety) In_Vivo->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA Regulatory Submission (NDA) Phase3->NDA Market Market Launch & Phase IV NDA->Market

Caption: General workflow for drug discovery and development, highlighting the role of this compound derivatives.

Conclusion

This compound stands out as a promising and versatile building block in medicinal chemistry. Its synthetic tractability allows for the creation of a wide range of derivatives, including amides, Schiff bases, and complex heterocyclic systems. The incorporation of the 4-isobutylphenyl moiety has been shown to be advantageous in the development of compounds with significant anti-inflammatory, antimicrobial, and anticancer activities. The continued exploration of this compound and its analogs, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great potential for the discovery of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their quest for the next generation of medicines.

References

A Technical Guide to the Historical Synthesis of Alkylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of N-alkylated anilines. From foundational 19th-century reactions to the transformative palladium-catalyzed methods of the late 20th century, this document details the mechanisms, scope, and practical execution of these crucial synthetic transformations. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key reactions.

Direct Alkylation: The Hofmann Method

The direct N-alkylation of anilines with alkyl halides is one of the earliest methods for forming C–N bonds. First described by August Wilhelm von Hofmann in the mid-19th century, this reaction proceeds via a nucleophilic substitution (SN2) mechanism where the aniline (B41778) acts as the nucleophile, attacking the electrophilic alkyl halide.[1]

A primary challenge of this method is the lack of selectivity. The initially formed secondary aniline is often more nucleophilic than the starting primary aniline, leading to subsequent alkylations. This results in a mixture of secondary amine, tertiary amine, and even quaternary ammonium (B1175870) salt.[1] Controlling the reaction to favor mono-alkylation requires careful management of stoichiometry (using an excess of the amine) and reaction conditions. For exhaustive alkylation to produce the quaternary salt, an excess of the alkyl halide is used.[1]

Quantitative Data: Direct Alkylation
Aniline SubstrateAlkylating AgentCatalyst/BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
AnilineMethanol (B129727)Sulfuric Acid-210-2154N,N-Dimethylaniline96
AnilineMethanolβ ZeoliteVapor Phase240-250-N,N-Dimethylaniline>95 (selectivity)[2]
AnilineBenzyl AlcoholCu-Chromiteo-Xylene1108N-Benzylaniline-
Substituted AnilinesVarious AlcoholsFe(ClO4)3/SiO2-60-N-Alkylated AnilinesGood to Excellent
Experimental Protocol: Synthesis of N,N-Dimethylaniline (Industrial Liquid-Phase Method)

This protocol describes a historical industrial method for the exhaustive methylation of aniline.[3]

  • Reaction Setup: In a corrosion-resistant high-pressure autoclave, combine aniline (1.0 mol), methanol (3.56 mol), and concentrated sulfuric acid (0.1 mol).

  • Heating: Seal the autoclave and heat to 210–215 °C. The internal pressure will rise to approximately 3–3.3 MPa. Maintain these conditions for 4 hours. During this time, excess methanol and the by-product dimethyl ether can be vented and collected.

  • Neutralization: After cooling, carefully release the pressure and transfer the alkylation solution to a separate vessel. Neutralize the solution with a sodium hydroxide (B78521) solution. Allow the mixture to separate into aqueous and organic layers.

  • Hydrolysis of Quaternary Salt: The aqueous layer, containing N,N,N-trimethylanilinium hydroxide, is transferred to another autoclave. Heat this solution to 165 °C at 1.6 MPa for 3 hours to hydrolyze the quaternary ammonium salt to N,N-dimethylaniline and methanol.

  • Purification: Combine the organic layers and purify by vacuum distillation to obtain N,N-dimethylaniline.[3]

Hofmann_Alkylation Aniline Aniline (Primary Amine) SecondaryAmine Secondary Amine Aniline->SecondaryAmine + R-X - HX AlkylHalide Alkyl Halide (R-X) TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine + R-X - HX QuaternarySalt Quaternary Ammonium Salt TertiaryAmine->QuaternarySalt + R-X

Caption: Hofmann alkylation leading to over-alkylation.

Reductive Amination (Reductive Alkylation)

Reductive amination is a highly versatile method for preparing N-alkylated anilines that offers greater control over mono-alkylation compared to the Hofmann method.[1] The process involves two main steps: the reaction of an aniline with an aldehyde or ketone to form an imine (or iminium ion), followed by the reduction of this intermediate to the corresponding amine.[4]

This method can often be performed as a "one-pot" procedure by selecting a reducing agent that is selective for the imine/iminium ion in the presence of the starting carbonyl compound.[1] Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation.[1]

A classical variant is the Leuckart–Wallach reaction , which uses formic acid or its derivatives (like ammonium formate) as both the nitrogen source (in some cases) and the reducing agent, typically at high temperatures (100-200 °C).[1][5][6]

Quantitative Data: Reductive Alkylation
Aniline SubstrateCarbonyl SourceReducing Agent / ConditionsProductYield (%)Reference
AnilineAldehydes/KetonesH₂ / CatalystN-Alkylated AnilineGood-Excellent[1]
AnilineAcetoneH₂ / Copper Chromite, 140°C, 50 barN-Isopropylaniline93[7]
Electron-deficient anilinesVarious ketonesNaBH₄ / TMSCl / DMFN-Alkylated Anilinesup to 99[8]
AnilineBenzaldehydeRuCl₂(p-cymene)₂ / Ph₂SiH₂N-BenzylanilineGood[9]
Anilinen-OctanolFe Single-Atom Catalyst / t-BuOKN-Octylanilineup to 99[10]
Experimental Protocol: One-Pot Reductive Amination of Aniline

This protocol is a general representation of a modern one-pot reductive amination.[1]

  • Reaction Setup: To a round-bottom flask, add aniline (10 mmol) and the desired aldehyde or ketone (11 mmol) in a suitable solvent such as methanol or 1,2-dichloroethane (B1671644) (50 mL).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 3-5 drops) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 15 mmol) portion-wise to the stirring solution. The reaction is typically exothermic and may require cooling with an ice bath. Stir the reaction at room temperature until completion (monitored by TLC or GC-MS), usually within 1-24 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[1]

Reductive_Amination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Aniline Aniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O AlkylatedAniline N-Alkylated Aniline Imine->AlkylatedAniline Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->AlkylatedAniline

Caption: General mechanism of reductive amination.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

Reported by Fritz Ullmann in the early 1900s, the Ullmann condensation was the first major method for forming aryl-amine bonds using a metal catalyst.[1] The classic reaction involves the coupling of an aniline with an aryl halide in the presence of stoichiometric amounts of copper powder at very high temperatures (>200 °C) in a polar aprotic solvent.[1][11] The specific application for N-arylation of an amine is often referred to as the Goldberg reaction.[11]

Traditional Ullmann reactions suffered from harsh conditions and limited substrate scope. Modern variations have significantly improved the methodology through the use of soluble copper catalysts, ligands (such as diamines or amino acids), and milder reaction conditions.[11][12]

Quantitative Data: Copper-Catalyzed N-Arylation
Aniline SubstrateAryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)Reference
AnilineIodobenzeneCuI / PhenanthrolineKOHHigh-[11]
AnilinePhenyltriethoxysilaneCu(OAc)₂TBAF4581[13]
AnilineIodobenzeneCuSO₄·5H₂O-6082[14]
Various AnilinesAryl BromidesCuI / 6-hydroxy picolinohydrazide-RTExcellent[12]
Various AnilinesAryl ChloridesCuI / N,N'-Dibenzyloxalamide---[15]
Experimental Protocol: Ligand-Accelerated Ullmann Condensation

This protocol represents a more modern, ligand-accelerated approach.

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., N,N'-dimethylglycine, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add Reagents: Under a positive pressure of argon, add the aryl halide (1.0 equiv.) and the aniline (1.2 equiv.).

  • Add Solvent: Add an anhydrous, degassed polar aprotic solvent (e.g., DMF or NMP) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 100-150 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Ullmann_Condensation CuI Cu(I) Catalyst CuAmide [Cu-NR₂] Intermediate CuI->CuAmide + Aniline, Base - Base·HX Aniline Aniline (R₂NH) Base Base OxidativeAddition Oxidative Addition Complex CuAmide->OxidativeAddition + Ar-X ArX Aryl Halide (Ar-X) ArX->OxidativeAddition Product N-Arylated Aniline (Ar-NR₂) OxidativeAddition->Product Reductive Elimination CuX Cu(I)X OxidativeAddition->CuX Buchwald_Hartwig_Workflow start Start: Oven-dried Glassware reagents Add: - Aniline - Aryl Halide - Base (e.g., NaOtBu) start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., XPhos) inert->catalyst solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) catalyst->solvent heat Heat Reaction (80-110 °C) Monitor (TLC/LC-MS) solvent->heat workup Cool & Quench (e.g., H₂O or NH₄Cl) heat->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Final Product: N-Alkylated Aniline purify->end

References

The Role of 4-Isobutylaniline in the Development of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-Isobutylaniline is a key aromatic amine intermediate whose structural motif is integral to the development of high-performance agrochemicals. While not typically an active ingredient itself, its incorporation into more complex molecules is crucial for conferring specific biological activities. This technical guide provides an in-depth examination of the role of the isobutylaniline scaffold in modern crop protection, with a primary focus on the development of pyrazole (B372694) carboxanilide acaricides. We will detail the synthesis pathways, mechanism of action, biological efficacy, and experimental protocols associated with a key representative compound, Pyflubumide, which targets the mitochondrial complex II in mites. This document is intended for researchers, chemists, and crop protection scientists engaged in the discovery and development of novel agrochemicals.

Introduction: The Isobutylaniline Scaffold in Agrochemical Design

This compound, a derivative of aniline (B41778) with an isobutyl group at the para position, serves as a versatile building block in organic synthesis.[1] In the agrochemical industry, it is primarily utilized as a precursor for the synthesis of active ingredients, particularly in the class of pyrazole carboxamides.[2] The isobutyl moiety is a critical feature that can influence the molecule's lipophilicity, binding affinity to target enzymes, and overall biological efficacy.

The most significant application of the isobutylaniline scaffold in modern agrochemicals is in the development of acaricides that function as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). These compounds are vital for controlling mite populations, such as the two-spotted spider mite (Tetranychus urticae), which pose a significant threat to a wide range of agricultural crops.[3]

Core Application: Pyrazole Carboxanilide Acaricides

The most prominent example demonstrating the utility of the isobutylaniline core is the acaricide Pyflubumide .[4] This molecule is a novel pyrazole carboxamide that incorporates a substituted 3-isobutylaniline (B1602854) ring.[5] It is designed to control various mite species and functions through a highly specific mode of action.

Featured Molecule: Pyflubumide

Pyflubumide is a next-generation acaricide that showcases the successful integration of the isobutylaniline scaffold into a potent active ingredient.

  • IUPAC Name: 3′-isobutyl-N-isobutyryl-1,3,5-trimethyl-4′-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]-1H-pyrazole-4-carboxanilide[5]

  • CAS Number: 926914-55-8[5]

  • Chemical Class: Pyrazole Carboxamide[5]

  • Agrochemical Type: Acaricide[4]

Synthesis and Experimental Protocols

The synthesis of pyrazole carboxanilide acaricides like Pyflubumide involves a critical amide coupling step between a substituted pyrazole-4-carboxylic acid and the corresponding aniline derivative. This compound serves as the foundational precursor for creating the required substituted aniline.

General Synthesis Workflow

The overall process can be visualized as a multi-step synthesis beginning with the preparation of the two key intermediates, followed by their coupling to form the final product.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis A Pyrazole Precursors B 1,3,5-trimethyl-1H- pyrazole-4-carboxylic acid A->B Cyclization & Functionalization E Amide Coupling (e.g., via Acid Chloride) B->E C This compound (Starting Material) D Substituted 3-Isobutylaniline Derivative C->D Ring Substitution Reactions D->E F Pyflubumide (Final Product) E->F

Caption: General workflow for the synthesis of Pyflubumide.

Experimental Protocol: Amide Coupling (Representative)

While the exact industrial synthesis protocol for Pyflubumide is proprietary, a representative experimental methodology for the key amide coupling step, based on common practices for creating pyrazole carboxamides, is provided below.[6][7]

Objective: To synthesize a pyrazole carboxanilide via the reaction of a pyrazole-4-carbonyl chloride with a substituted isobutylaniline.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 3-isobutyl-4-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]aniline

  • Anhydrous Toluene (B28343) (or other suitable aprotic solvent)

  • Triethylamine (B128534) (or other suitable base)

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: A solution of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene is treated with thionyl chloride (1.2 eq). The mixture is heated to reflux for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS). The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride. This intermediate is typically used immediately in the next step.

  • Amide Coupling: The crude pyrazole acid chloride is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. A solution of the substituted 3-isobutylaniline derivative (1.0 eq) and triethylamine (1.1 eq) in dichloromethane is added dropwise to the cooled acid chloride solution over 30 minutes.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-18 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Extraction: Upon completion, the reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure pyrazole carboxanilide product.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

Pyflubumide and related carboxanilide agrochemicals act by targeting a critical enzyme in the mitochondrial electron transport chain (mETC): Complex II , also known as Succinate Dehydrogenase (SDH).[5][8]

The Signaling Pathway

SDH is a key enzyme that links the Krebs cycle with the respiratory chain. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the mETC to ultimately drive ATP synthesis. Pyflubumide acts as a potent inhibitor of this process.[9][10]

Interestingly, Pyflubumide itself is a pro-acaricide. Within the target mite, it is metabolized into its active "NH-form" (Metabolite B), which is the actual inhibitory molecule.[5] This active metabolite binds to the ubiquinone-binding site (Q-site) of the SDH complex, physically blocking the transfer of electrons from succinate to ubiquinone.[10] This disruption halts the entire electron transport chain, leading to a catastrophic failure of cellular energy production, oxidative stress, and ultimately, the death of the mite.

G cluster_krebs Krebs Cycle cluster_metc Mitochondrial Electron Transport Chain succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- transfer complex3 Complex III q->complex3 atp ATP Production complex3->atp pyflubumide Pyflubumide (Pro-acaricide) active_metabolite Active NH-Metabolite pyflubumide->active_metabolite Metabolism in Mite inhibition active_metabolite->inhibition inhibition->sdh Inhibition

Caption: Mechanism of action of Pyflubumide via SDH inhibition.

Biological Efficacy Data

The efficacy of acaricides is typically determined by calculating the concentration required to cause 50% mortality (LC₅₀) in a target pest population. While specific LC₅₀ data for Pyflubumide is found in proprietary company reports, data for other pyrazole and carboxamide acaricides against the two-spotted spider mite (Tetranychus urticae) illustrate the potency of this chemical class.

Compound ClassRepresentative CompoundTarget PestLC₅₀ Value (ppm or mg/L)Reference
Pyrazole Carboxamide Pyflubumide MitesData proprietary[5]
Beta-Ketone AcrylonitrileCyflumetofenTetranychus urticae4.8 (adults)[3]
PyrroleChlorfenapyrTetranychus urticaeData variable[3]
AvermectinAbamectinTetranychus urticae~0.01 - 0.53[2][11]
Growth RegulatorEtoxazoleTetranychus urticae0.9 (larvae)[3]

Conclusion and Future Outlook

The this compound scaffold is a proven and valuable component in the design of modern agrochemicals, particularly in the field of acaricides. Its incorporation into the pyrazole carboxanilide structure, as exemplified by Pyflubumide, has led to the development of a potent and specific inhibitor of the mite mitochondrial complex II. This mode of action is crucial for managing resistance to other classes of acaricides.

Future research will likely continue to explore modifications of the isobutylaniline ring and the broader carboxanilide structure to discover new active ingredients with improved efficacy, enhanced safety profiles, and activity against a wider spectrum of agricultural pests. The principles of pro-drug activation and targeted enzyme inhibition demonstrated by Pyflubumide will remain a cornerstone of rational agrochemical design.

References

Methodological & Application

Application Note: HPLC Analysis of 4-Isobutylaniline for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylaniline is a primary aromatic amine used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound. This application note provides a detailed protocol for the determination of this compound purity using reversed-phase HPLC (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The purity of the this compound sample is determined by the area percent method, where the peak area of the main component is compared to the total area of all observed peaks in the chromatogram.

Materials and Reagents

  • This compound: Reference Standard (purity ≥ 99.5%) and sample to be analyzed.

  • Acetonitrile (B52724): HPLC grade.

  • Water: HPLC grade or Milli-Q water.

  • Phosphoric Acid or Formic Acid: Analytical grade.

  • Methanol: HPLC grade (for cleaning).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The recommended chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Mobile Phase Preparation
  • Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable container.

  • Add 1.0 mL of phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Standard Solution Preparation (1 mg/mL)
  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Dilute to the mark with the mobile phase and mix thoroughly.

Sample Solution Preparation (1 mg/mL)
  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve the sample in the mobile phase.

  • Dilute to the mark with the mobile phase and mix thoroughly.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution to obtain the chromatogram for purity analysis.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated using the area normalization method.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data from the HPLC analysis should be summarized in a clear and structured table.

Sample IDRetention Time (min)Peak AreaPurity (%)
This compound Standard8.52125432199.8
This compound Sample Lot A8.51123456799.2
Impurity 1 (Sample Lot A)4.2361720.5
Impurity 2 (Sample Lot A)6.7837030.3

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters and typical acceptance criteria are outlined below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (R²) ≥ 0.999 over a range of concentrations.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN:H2O:H3PO4) Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Preparation (1 mg/mL) StandardInjection Standard Injection StandardPrep->StandardInjection SamplePrep Sample Preparation (1 mg/mL) SampleInjection Sample Injection SamplePrep->SampleInjection BlankInjection Blank Injection Equilibration->BlankInjection BlankInjection->StandardInjection StandardInjection->SampleInjection Integration Peak Integration SampleInjection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Application Note: Gas Chromatography Methods for the Separation and Identification of Isobutylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutylaniline, existing as three distinct positional isomers (2-isobutylaniline, 3-isobutylaniline, and 4-isobutylaniline), is a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The precise identification and separation of these isomers are paramount, as the substitution pattern on the aniline (B41778) ring dramatically influences the molecule's physicochemical properties and biological activity. Due to their similar boiling points and polarities, chromatographically resolving these isomers presents a significant analytical challenge.

This application note details a robust method for the separation and identification of 2-, 3-, and this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a reliable starting point for baseline separation on a common non-polar capillary column and confident identification based on mass spectral data.

Principle of Separation

Gas chromatography separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For non-polar stationary phases, the elution order of analytes generally follows their boiling points.[1][2] For positional isomers like isobutylaniline, subtle differences in intermolecular forces and molecular symmetry also influence their interaction with the stationary phase. Typically, the para-isomer (this compound), due to its higher symmetry, may pack more efficiently and often elutes last.[3] Coupling GC with a mass spectrometer allows for definitive identification of the eluting isomers based on their unique mass fragmentation patterns.

Experimental Protocol: GC-MS Analysis

This protocol provides a comprehensive methodology for the analysis of isobutylaniline isomers.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of each isobutylaniline isomer standard (and the mixed sample) in a volatile solvent such as methanol (B129727) or dichloromethane.

  • Dilute the stock solution to a working concentration of approximately 10-100 µg/mL for GC-MS analysis.

2. Instrumentation and Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is used. The following conditions have been shown to be suitable for the separation of isobutylaniline isomers.[3]

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph (GC)
ColumnNon-polar capillary column, e.g., DB-5ms or equivalent (5%-phenyl)-methylpolysiloxane
Column Dimensions30 m x 0.25 mm i.d., 0.25 µm film thickness
Inlet TypeSplit/Splitless
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (or Split 50:1 for more concentrated samples)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature80°C
Initial Hold Time2 minutes
Ramp Rate10°C/minute
Final Temperature280°C
Final Hold Time5 minutes
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-200
Data Acquisition ModeFull Scan

Data Analysis and Expected Results

1. Chromatographic Separation

Under the conditions specified, the three isobutylaniline isomers should be chromatographically resolved. The exact elution order should be confirmed by injecting individual standards. Based on general chromatographic principles for positional isomers on non-polar columns, the this compound (para) isomer is often the last to elute due to its symmetrical structure.[3]

2. Mass Spectral Identification

Identification is confirmed by examining the mass spectrum of each chromatographic peak. All three isomers will exhibit a prominent molecular ion peak (M⁺) at m/z 149. The key diagnostic fragment results from the benzylic cleavage and loss of a propyl radical, yielding a significant peak at m/z 106 ([M-43]⁺).[3] While the primary fragmentation is similar, the relative intensities of other minor fragment ions may differ slightly, providing additional confirmation.[3]

Table 2: Expected Quantitative Data for Isobutylaniline Isomers

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ion (m/z)Notes
2-Isobutylaniline149.23149106The ortho position may favor specific fragmentation pathways.[3]
3-Isobutylaniline149.23149106Loss of a propyl radical (-C₃H₇) via benzylic cleavage is a primary event.
This compound149.23149106Fragmentation is similar to the 3-isomer.[3]

Note: Retention times should be determined experimentally by injecting individual isomer standards.

Workflow for Isomer Analysis

The logical workflow for the separation and identification of isobutylaniline isomers is depicted below.

GCMS_Workflow GC-MS Workflow for Isobutylaniline Isomer Analysis cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection (250°C Inlet) SamplePrep->GC_Injection GC_Separation Chromatographic Separation (DB-5ms Column, Temp Program) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Full Scan) GC_Separation->MS_Detection DataAnalysis Data Analysis (Chromatogram & Spectra) MS_Detection->DataAnalysis Identification Isomer Identification (Retention Time & m/z) DataAnalysis->Identification

Caption: Logical workflow for GC-MS analysis of isobutylaniline isomers.

Advanced Considerations and Troubleshooting

  • Peak Tailing: Primary amines like isobutylaniline can sometimes interact with active sites in the GC inlet or on the column, leading to asymmetric (tailing) peaks. If this occurs, using an ultra-inert GC column and liner is recommended.

  • Derivatization: For trace analysis or to overcome severe peak tailing, derivatization can be employed. Acylation of the amine group, for example, converts the analyte into a less polar, more volatile compound, often resulting in improved peak shape and sensitivity.

  • Alternative Stationary Phases: If co-elution is observed, using a stationary phase with a different polarity (an intermediate or polar phase) can alter the selectivity and may achieve the desired separation.

References

Application Notes and Protocols for the Utilization of 4-Isobutylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylaniline is a versatile primary aromatic amine that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a reactive amino group and an isobutyl-substituted benzene (B151609) ring, allows for a wide range of chemical transformations, making it a valuable precursor in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for key reactions involving this compound, including N-acylation, diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki coupling. These reactions enable the conversion of this compound into diverse intermediates for drug discovery and development.

Key Synthetic Applications and Protocols

N-Acylation: Synthesis of N-(4-isobutylphenyl)acetamides

N-acylation of this compound is a fundamental transformation that introduces an amide functionality, a common feature in many pharmaceutical compounds. The resulting N-(4-isobutylphenyl)acetamide derivatives can exhibit biological activity themselves or serve as intermediates for further functionalization.[1][2] A particularly useful acylation is the reaction with chloroacetyl chloride to produce N-(4-isobutylphenyl)-2-chloroacetamide. The chloro- group in this intermediate provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of various functionalities.

Experimental Protocol: Synthesis of N-(4-isobutylphenyl)-2-chloroacetamide

This protocol is adapted from a general procedure for the N-acylation of anilines.[1]

  • Materials:

    • This compound

    • Chloroacetyl chloride

    • Potassium carbonate (K₂CO₃)

    • Dichloromethane (B109758) (DCM), anhydrous

    • Water

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dichloromethane in a round-bottom flask, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C using a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(4-isobutylphenyl)-2-chloroacetamide.

Quantitative Data Summary: N-Acylation of Anilines

AmineAcylating AgentBaseSolventTime (h)Yield (%)Reference
4-AminoacetophenoneChloroacetyl chlorideK₂CO₃DCM3Not specified[3]
General AnilinesChloroacetyl chlorideDBUTHF3-675-95[4]

Note: Specific yield for this compound was not found in the searched literature, but is expected to be high based on similar substrates.

Logical Workflow for N-Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Reaction_Vessel Reaction in DCM with K₂CO₃ at 0°C to RT This compound->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Reaction_Vessel N_chloroacetamide N-(4-isobutylphenyl)-2-chloroacetamide Reaction_Vessel->N_chloroacetamide Aniline This compound Diazotization Diazotization (NaNO₂, HBr, 0-5°C) Aniline->Diazotization Diazonium_Salt 4-Isobutylbenzenediazonium bromide Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuBr, 60-70°C) Diazonium_Salt->Sandmeyer Product 4-Bromo-1-isobutylbenzene Sandmeyer->Product Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Complex L₂Pd(Ar)(X) Ox_Add->PdII_Complex Ligand_Exch Ligand Exchange PdII_Complex->Ligand_Exch R₂NH Amine_Complex L₂Pd(Ar)(NHR₂)⁺X⁻ Ligand_Exch->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L₂Pd(Ar)(NR₂) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Ar¹-X PdII_Complex L₂Pd(Ar¹)(X) Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar²-B(OR)₂ (Base) Diaryl_Complex L₂Pd(Ar¹)(Ar²) Transmetalation->Diaryl_Complex Red_Elim Reductive Elimination Diaryl_Complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar¹-Ar² Red_Elim->Product Aniline This compound Diazotization Diazotization Aniline->Diazotization Diazonium 4-Isobutyldiazonium chloride Diazotization->Diazonium Acetylation Reaction with Acetaldehyde Oxime/CuSO₄ Diazonium->Acetylation Acetophenone 4-Isobutylacetophenone Acetylation->Acetophenone Ibuprofen_Syn Further steps to Ibuprofen Acetophenone->Ibuprofen_Syn

References

Protocol for nitration and reduction of isobutylbenzene to 4-isobutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of 4-isobutylaniline, a key intermediate in the production of various pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the nitration of isobutylbenzene (B155976) to yield 4-nitroisobutylbenzene, which is subsequently reduced to the target compound, this compound. This application note outlines the precise methodologies, reagent quantities, and reaction conditions necessary for achieving a high yield and purity. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a primary aromatic amine of significant interest in organic synthesis. Its structural motif is present in a variety of commercially important molecules. The synthesis described herein involves two classical and robust transformations in organic chemistry: electrophilic aromatic substitution (nitration) and the reduction of a nitro group. The para-directing effect of the isobutyl group on the benzene (B151609) ring selectively yields the 4-nitro isomer during nitration. Subsequent reduction of the nitro group is efficiently achieved through catalytic hydrogenation. These protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Reactants and Products
Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceKey Spectroscopic Data
IsobutylbenzeneC₁₀H₁₄134.22Colorless liquid-
4-NitroisobutylbenzeneC₁₀H₁₃NO₂179.22-¹H NMR (CDCl₃): δ 8.15 (d, J=8.7 Hz, 2H), 7.35 (d, J=8.7 Hz, 2H), 2.55 (d, J=7.2 Hz, 2H), 1.90 (m, 1H), 0.92 (d, J=6.6 Hz, 6H).¹³C NMR (CDCl₃): δ 148.9, 146.9, 129.5, 123.8, 45.0, 30.2, 22.4.IR (KBr, cm⁻¹): ~1520 (asym NO₂ stretch), ~1345 (sym NO₂ stretch).MS (EI, m/z): 179 [M]⁺.
This compoundC₁₀H₁₅N149.23Colorless to brown liquid¹H NMR (CDCl₃): δ 6.98 (d, J=8.1 Hz, 2H), 6.62 (d, J=8.1 Hz, 2H), 3.55 (s, 2H, NH₂), 2.38 (d, J=7.2 Hz, 2H), 1.80 (m, 1H), 0.88 (d, J=6.6 Hz, 6H).¹³C NMR (CDCl₃): δ 144.9, 130.0, 129.5, 115.1, 44.4, 30.2, 22.5.IR (KBr, cm⁻¹): ~3400-3200 (N-H stretch), ~820 (para-disubstituted C-H bend).MS (EI, m/z): 149 [M]⁺.
Table 2: Summary of Reaction Conditions and Yields
Reaction StepKey ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
NitrationIsobutylbenzene, Conc. HNO₃, Conc. H₂SO₄Methylene (B1212753) Chloride0 - 101 hour~90%
Reduction4-Nitroisobutylbenzene, H₂, 10% Pd/CMethanolRoom Temperature4 hours>95%

Experimental Protocols

Part 1: Nitration of Isobutylbenzene to 4-Nitroisobutylbenzene

This procedure details the electrophilic aromatic substitution reaction to introduce a nitro group at the para position of the isobutylbenzene ring.

Materials:

  • Isobutylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Methylene Chloride (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isobutylbenzene (1.0 eq) in methylene chloride.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (1.2 eq) to the stirred solution, maintaining the temperature below 10 °C.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.2 eq), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the isobutylbenzene solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-nitroisobutylbenzene. The product can be further purified by vacuum distillation if necessary.

Part 2: Reduction of 4-Nitroisobutylbenzene to this compound

This protocol describes the catalytic hydrogenation of the nitro group to an amine using palladium on carbon as the catalyst.

Materials:

  • 4-Nitroisobutylbenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or other filtration aid

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel for hydrogenation, dissolve 4-nitroisobutylbenzene (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 4 hours or until hydrogen uptake ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield this compound. The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.[1]

Mandatory Visualization

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Isobutylbenzene C Nitration Reaction (0-10 °C, 1 hr) A->C B Mix Conc. HNO3 & Conc. H2SO4 B->C D Work-up (Wash, Dry, Concentrate) C->D E 4-Nitroisobutylbenzene D->E F 4-Nitroisobutylbenzene E->F Intermediate Product H Catalytic Hydrogenation (RT, 4 hr) F->H G H2, 10% Pd/C, Methanol G->H I Filtration & Concentration H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 4-Isobutylaniline in the Production of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their synthesis primarily involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or another aromatic amine. The structural diversity of both the amine and the coupling component allows for the generation of a wide spectrum of colors. 4-Isobutylaniline, an alkylated aniline (B41778) derivative, serves as a valuable precursor in the synthesis of specialized azo dyes. The isobutyl group can influence the dye's physical properties, such as solubility in nonpolar media and lightfastness, making it a person of interest for applications in textiles, printing, and potentially as a chromogenic substrate in biological assays.

These application notes provide a detailed protocol for the synthesis and characterization of an azo dye derived from this compound and 2-naphthol (B1666908). The methodologies are based on established principles of azo dye chemistry and are intended to guide researchers in the laboratory.

Chemical Synthesis and Experimental Workflow

The synthesis of the azo dye, 1-(4-isobutylphenylazo)-2-naphthol, from this compound proceeds through two key stages:

  • Diazotization of this compound: this compound is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with 2-naphthol in an alkaline medium to yield the final azo dye.

The overall chemical transformation is depicted below:

chemical_synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product aniline This compound diazonium 4-Isobutylbenzene diazonium chloride aniline->diazonium Diazotization naphthol 2-Naphthol azo_dye 1-(4-isobutylphenylazo) -2-naphthol reagent1 NaNO2, HCl reagent2 NaOH diazonium->azo_dye Azo Coupling

Caption: Chemical synthesis pathway for 1-(4-isobutylphenylazo)-2-naphthol.

The experimental workflow for the synthesis and purification of the azo dye is outlined in the following diagram:

experimental_workflow start Start diazotization Diazotization of This compound start->diazotization coupling Azo Coupling with 2-Naphthol diazotization->coupling precipitation Precipitation of Azo Dye coupling->precipitation filtration Filtration and Washing precipitation->filtration drying Drying of Crude Product filtration->drying recrystallization Recrystallization drying->recrystallization characterization Characterization (MP, UV-Vis, IR) recrystallization->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and characterization of the azo dye.

Experimental Protocols

Materials and Reagents:

  • This compound (C₁₀H₁₅N, MW: 149.23 g/mol )

  • 2-Naphthol (C₁₀H₈O, MW: 144.17 g/mol )

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Distilled Water

  • Ice

Protocol 1: Diazotization of this compound

  • In a 250 mL beaker, add 7.46 g (0.05 mol) of this compound to a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of distilled water.

  • Stir the mixture until the this compound has completely dissolved. Some warming may be necessary.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 20 mL of distilled water and cool the solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the this compound hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously.

  • After the addition is complete, continue stirring for an additional 15 minutes. The resulting solution contains the 4-isobutylbenzene diazonium chloride and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 7.21 g (0.05 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Filter the precipitated azo dye using a Buchner funnel and wash the solid with copious amounts of cold distilled water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Purification and Characterization

  • Recrystallize the crude azo dye from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a purified product.

  • Determine the melting point of the purified dye.

  • Obtain the UV-Visible absorption spectrum of the dye in a suitable solvent (e.g., ethanol) to determine the wavelength of maximum absorbance (λmax).

  • Record the Infrared (IR) spectrum of the purified dye to identify characteristic functional groups.

Data Presentation

The following table summarizes the key physicochemical properties of the reactants and the expected properties of the synthesized azo dye. Please note that the data for the product are illustrative and based on typical values for similar azo dyes.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Melting Point (°C)λmax (nm)
This compoundC₁₀H₁₅N149.23Colorless to brown liquid[1][2]242[2]1.08 (estimate)[2]N/A
2-NaphtholC₁₀H₈O144.17White crystalline solid[3]285-286[3]120-122[3]N/A
1-(4-isobutylphenylazo)-2-naphtholC₂₀H₂₀N₂O316.40Orange-red solid (expected)N/A130-140 (illustrative)480-520 (illustrative)

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling concentrated acids and volatile organic compounds.

  • This compound can be harmful if inhaled, ingested, or absorbed through the skin.[2]

  • 2-Naphthol is a skin and eye irritant.[3]

  • Azo dyes should be handled with care as some are known to be potential carcinogens.

  • The diazotization reaction should be carried out at low temperatures as diazonium salts can be explosive when dry and at elevated temperatures.

References

4-isobutylaniline safety precautions and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions and handling guidelines for 4-isobutylaniline (CAS No: 30090-17-6). Given the limited specific toxicological data for this compound, a precautionary approach is essential. The information presented here is a synthesis of available data for this compound and related aromatic amines, a class of compounds known for potential health risks.

Substance Identification and Physicochemical Properties

This compound, also known as 4-(2-methylpropyl)aniline, is an aromatic amine.[1] Its molecular structure consists of a benzene (B151609) ring substituted with an amino group and an isobutyl group at the para position.[1] It is typically a colorless to brown liquid under standard conditions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1][2]
Appearance Colorless to brown liquid[1][2]
Boiling Point 241.9°C - 255.2°C at 760 mmHg[1]
Density 0.944 - 1.19 g/cm³[1]
Flash Point 103°C[2]
Vapor Pressure 0.035 mmHg at 25°C[2]
Solubility Slightly soluble in water, soluble in organic solvents[2]

Hazard Identification and Toxicological Information

While specific GHS hazard classifications for this compound are not consistently available in published literature, aromatic amines as a class are known to be hazardous.[3] Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[3][4] The primary health concern associated with many aromatic amines is methemoglobinemia.[3][5]

Mechanism of Toxicity: Methemoglobinemia

Exposure to aromatic amines can lead to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.[3][5] This can result in symptoms such as cyanosis (bluish discoloration of the skin), dizziness, headaches, and in severe cases, convulsions, coma, and death.[3]

Methemoglobinemia_Pathway cluster_exposure Exposure & Absorption cluster_metabolism Metabolic Activation (in Liver) cluster_rbc Red Blood Cell cluster_effect Physiological Effect This compound This compound Absorption Absorption (Inhalation, Dermal, Ingestion) This compound->Absorption Metabolic_Activation N-oxidation by Cytochrome P450 Absorption->Metabolic_Activation Hydroxylamine Aryl-N-hydroxylamine (Metabolite) Metabolic_Activation->Hydroxylamine Hemoglobin Hemoglobin (Fe²⁺) (Oxygen Carrier) Hydroxylamine->Hemoglobin Enters RBC Methemoglobin Methemoglobin (Fe³⁺) (Cannot carry Oxygen) Hemoglobin->Methemoglobin Oxidation Hypoxia Tissue Hypoxia (Reduced Oxygen Supply) Methemoglobin->Hypoxia Symptoms Clinical Symptoms (Cyanosis, Dizziness, etc.) Hypoxia->Symptoms

Caption: Mechanism of this compound-induced Methemoglobinemia.

Carcinogenicity

Many aromatic amines are considered probable or known human carcinogens.[1][6] For instance, o-toluidine (B26562) is classified by the EPA as a probable human carcinogen (Group B2), and occupational exposure to dyestuffs containing it is linked to an increased risk of bladder cancer.[1] Aniline is listed by the IARC in Group 2A (Probably carcinogenic to humans).[2] Given its structure, this compound should be handled as a potential carcinogen.

Quantitative Toxicity Data

Specific acute toxicity data (LD50/LC50) for this compound is largely unavailable.[7] Therefore, it is prudent to reference data from structurally similar aromatic amines to appreciate the potential toxicity.

Table 2: Acute Toxicity Data for Analogous Aromatic Amines

SubstanceRouteSpeciesValueSource(s)
Aniline OralRatLD50: 762.15 mg/kg[8]
Aniline InhalationHumanExposure to 7-53 ppm for several hours causes slight symptoms.[5]
o-Toluidine InhalationHuman60-minute exposure to 40 ppm produces severe toxic effects.[9]
p-Toluidine OralRatLD50: 336 mg/kg
p-Toluidine DermalRatLD50: 890 mg/kg

Occupational Exposure Limits (OELs)

There are no established specific Occupational Exposure Limits (OELs), such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), for this compound. For related compounds like o-toluidine, NIOSH considers it a potential occupational carcinogen and recommends exposure to be kept at the lowest feasible level.[9] Given the potential carcinogenicity and toxicity, all work with this compound should be conducted in a manner that minimizes any potential for exposure.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Containment: Use a designated area for handling this compound to prevent cross-contamination.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To prevent splashes to the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation before use.To prevent skin contact and absorption.
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.To protect skin from accidental splashes.
Respiratory Protection Not typically required when handled in a functional chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.To prevent inhalation of vapors.
Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Store away from heat, sparks, and open flames.[5]

  • The storage area should be clearly labeled with the identity of the substance and its hazards.

Disposal
  • Dispose of waste this compound and any contaminated materials through a licensed professional waste disposal service.

  • Do not dispose of down the drain or in general waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_Area Prepare work area in a chemical fume hood Don_PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) Prep_Area->Don_PPE Weigh_Transfer Weigh or measure the required amount using appropriate tools (e.g., glass syringe) Don_PPE->Weigh_Transfer Perform_Exp Perform the experimental procedure Weigh_Transfer->Perform_Exp Decontaminate Decontaminate glassware and surfaces Perform_Exp->Decontaminate Dispose_Waste Dispose of all waste (liquid and solid) in designated hazardous waste containers Decontaminate->Dispose_Waste Doff_PPE Doff PPE correctly Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands Spill_Response_Logic Spill_Occurs Spill Occurs Is_Spill_Large Is the spill large (e.g., >100 mL)? Spill_Occurs->Is_Spill_Large Evacuate_Call_EHS Evacuate Area Call Emergency Response Is_Spill_Large->Evacuate_Call_EHS Yes Is_User_Trained Are you trained and equipped to clean it? Is_Spill_Large->Is_User_Trained No Secure_Area Secure the area Alert others Is_User_Trained->Secure_Area No Don_PPE Don appropriate PPE Is_User_Trained->Don_PPE Yes Secure_Area->Evacuate_Call_EHS Contain_Spill Contain spill with inert absorbent Don_PPE->Contain_Spill Collect_Waste Collect waste in a sealed container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate the area Collect_Waste->Decontaminate_Area Report_Spill Report the spill to EHS Decontaminate_Area->Report_Spill

References

Application Notes: Synthesis of 1-(4-isobutylphenyl)ethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

APN-CHEM-028

Abstract

This application note details a robust and efficient protocol for the synthesis of 1-(4-isobutylphenyl)ethanamine (B70663) from 4'-isobutylacetophenone (B122872) through a one-pot reductive amination. This method utilizes titanium(IV) isopropoxide as a Lewis acid catalyst and water scavenger, with sodium borohydride (B1222165) as the reducing agent. An equimolar mixture of ammonium (B1175870) chloride and triethylamine (B128534) serves as a safe and convenient in-situ source of ammonia (B1221849), circumventing the need to handle ammonia gas. The protocol provides a reliable pathway to primary amines from ketones, a critical transformation in pharmaceutical and chemical research.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen bonds.[1] This reaction transforms a carbonyl group of an aldehyde or ketone into an amine via an intermediate imine.[2] The synthesis of primary amines from ketones is particularly valuable, though it can be challenged by over-alkylation to secondary and tertiary amines.[3]

This protocol focuses on a highly chemoselective mono-alkylation of ammonia with 4'-isobutylacetophenone. The use of titanium(IV) isopropoxide facilitates the formation of the imine intermediate, which is then reduced in-situ by sodium borohydride.[3][4] This one-pot procedure is efficient and employs readily available and inexpensive reagents, making it suitable for both small-scale research and larger-scale production.[4] The target molecule, 1-(4-isobutylphenyl)ethanamine, is a key intermediate in the synthesis of various active pharmaceutical ingredients.[5]

Reaction and Mechanism

The overall reaction transforms 4'-isobutylacetophenone into 1-(4-isobutylphenyl)ethanamine.

Overall Reaction:

  • Reactant: 4'-isobutylacetophenone

  • Reagents: 1. NH₄Cl, Et₃N, Ti(OⁱPr)₄; 2. NaBH₄

  • Product: 1-(4-isobutylphenyl)ethanamine

The reaction proceeds in two main stages within a single pot:

  • Imine Formation: 4'-isobutylacetophenone reacts with ammonia (generated in situ from ammonium chloride and triethylamine) to form a hemiaminal intermediate. Titanium(IV) isopropoxide acts as a Lewis acid, activating the carbonyl group, and as a water scavenger, driving the equilibrium towards the formation of the corresponding imine.[4]

  • Imine Reduction: The C=N double bond of the imine is then selectively reduced by sodium borohydride (NaBH₄) to yield the final primary amine product.[3][4]

Caption: General reaction pathway for reductive amination.

Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of ketones using titanium(IV) isopropoxide and sodium borohydride.[4][6]

Materials and Equipment

  • 4'-Isobutylacetophenone (1-Acetyl-4-isobutylbenzene)

  • Titanium(IV) isopropoxide [Ti(OⁱPr)₄]

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (Et₃N)

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol (B145695) (EtOH)

  • Dichloromethane (B109758) (DCM)

  • 2M Aqueous Ammonia (NH₃(aq))

  • 1M Hydrochloric Acid (HCl(aq))

  • 5M Sodium Hydroxide (B78521) (NaOH(aq))

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Septa and needles for inert atmosphere (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware and magnetic stirrer

Procedure

  • Reaction Setup (Imine Formation):

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4'-isobutylacetophenone (10 mmol, 1.76 g).

    • Add absolute ethanol (20 mL), followed by ammonium chloride (20 mmol, 1.07 g) and triethylamine (20 mmol, 2.79 mL).

    • Stir the mixture to dissolve the solids.

    • Add titanium(IV) isopropoxide (20 mmol, 5.9 mL) to the stirred mixture.

    • Cap the flask and stir at room temperature for 10-12 hours to ensure complete imine formation.

  • Reduction:

    • After the stirring period, carefully add sodium borohydride (15 mmol, 0.57 g) to the mixture in small portions over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur.

    • Continue to stir the resulting mixture for an additional 7-8 hours at room temperature.

  • Workup and Extraction:

    • Quench the reaction by slowly pouring the mixture into 2M aqueous ammonia (30 mL) with stirring.

    • A white inorganic precipitate (titanium oxides) will form. Filter this precipitate through a pad of Celite® and wash the filter cake with dichloromethane (50 mL).

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Extract the remaining aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic extracts.

  • Purification (Acid-Base Extraction):

    • Extract the combined organic layer with 1M HCl (25 mL). The amine product will move into the aqueous layer as its hydrochloride salt.

    • Separate the acidic aqueous layer and wash it with dichloromethane (50 mL) to remove any neutral, non-basic impurities.

    • Carefully basify the acidic aqueous layer to a pH of 10-12 by the slow addition of 5M NaOH. The free amine will separate from the aqueous solution.

    • Extract the free amine with dichloromethane (3 x 50 mL).

    • Combine these final organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the purified 1-(4-isobutylphenyl)ethanamine as an oil.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Wt. ( g/mol )Amount (mmol)Quantity UsedMolar Equiv.
4'-Isobutylacetophenone176.25101.76 g1.0
Ammonium Chloride53.49201.07 g2.0
Triethylamine101.19202.79 mL2.0
Titanium(IV) Isopropoxide284.22205.9 mL2.0
Sodium Borohydride37.83150.57 g1.5
Absolute Ethanol46.07-20 mLSolvent

Expected Yield: 75-85% Product: 1-(4-isobutylphenyl)ethanamine (MW: 177.29 g/mol )[5]

Visualization of Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification cluster_isolation Isolation A 1. Combine Ketone, NH₄Cl, Et₃N, Ti(OⁱPr)₄ in EtOH B 2. Stir at RT for 10-12h (Imine Formation) A->B C 3. Add NaBH₄ portion-wise B->C D 4. Stir at RT for 7-8h (Reduction) C->D E 5. Quench with 2M NH₃(aq) D->E F 6. Filter precipitate, wash with DCM E->F G 7. Separate organic layer F->G H 8. Extract aqueous layer with DCM G->H I 9. Combine organic layers H->I J 10. Extract organics with 1M HCl I->J K 11. Basify aqueous layer with NaOH (pH > 10) J->K L 12. Extract product into fresh DCM K->L M 13. Wash with brine, dry over MgSO₄ L->M N 14. Filter drying agent M->N O 15. Evaporate solvent N->O P Pure 1-(4-isobutylphenyl)ethanamine O->P

Caption: Step-by-step experimental workflow.

Safety and Handling

  • Solvents: Ethanol and dichloromethane are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Reagents: Titanium(IV) isopropoxide is moisture-sensitive and will react with water. Triethylamine has a strong odor and is corrosive. Sodium borohydride reacts with acidic solutions and water to produce flammable hydrogen gas; add it slowly and in portions.

  • Acids/Bases: Hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Quenching: The quenching and basification steps can be exothermic. Perform these additions slowly and with cooling if necessary.

Conclusion

The described protocol offers a highly effective and selective one-pot method for synthesizing primary amines from ketones. The use of an in-situ ammonia source and a titanium(IV) isopropoxide mediator provides high yields while avoiding the difficulties of handling gaseous ammonia and preventing over-alkylation.[3][4] The straightforward workup and purification make this a practical and valuable procedure for researchers in drug development and organic synthesis.

References

Application of 4-Isobutylaniline in Mizoroki-Heck Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction has found extensive application in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials. 4-Isobutylaniline, a key intermediate in the production of various organic molecules, can be a valuable precursor in Mizoroki-Heck reactions for the synthesis of complex molecular architectures. The presence of the electron-donating isobutyl group on the aniline (B41778) ring can influence the reactivity of the corresponding aryl halide, making it a substrate of interest for the synthesis of pharmacologically relevant scaffolds.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in Mizoroki-Heck reactions. The information is curated for researchers, scientists, and drug development professionals to facilitate the efficient synthesis of target molecules.

Data Presentation: Mizoroki-Heck Reaction of Substituted Anilines

The following tables summarize typical reaction conditions and yields for the Mizoroki-Heck reaction of substituted anilines with various olefins. This data, derived from analogous systems, serves as a guide for the development of protocols involving this compound derivatives.

Table 1: Catalyst and Ligand Screening for the Heck Coupling of a Halogenated Aniline with Acrylonitrile (B1666552)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)P(o-tolyl)₃ (10)NaOAcDMA14020>95
2Pd(OAc)₂ (5)P(t-Bu)₃ (10)NaOAcDMA14020>95
3Pd/C (10%) (5)NoneNaOAcDMA14020<10
4Pd(OAc)₂ (5)PPh₃ (10)NaOAcDMA14020~60
5Pd(OAc)₂ (5)dppf (10)NaOAcDMA14020~30

Data adapted from a study on the Heck coupling of 4-bromo-2,6-dimethylaniline (B44771) with acrylonitrile. This data is illustrative for a substituted aniline and highlights the importance of ligand selection.

Table 2: Mizoroki-Heck Reaction of Various Aryl Halides with n-Butyl Acrylate

EntryAryl HalideOlefinCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Iodoanisolen-Butyl AcrylatePd(OAc)₂ / PPh₃K₂CO₃DMF1001295
24-Iodotoluenen-Butyl AcrylatePd(OAc)₂ / PPh₃K₂CO₃DMF1001292
3Iodobenzenen-Butyl AcrylatePd(OAc)₂ / PPh₃K₂CO₃DMF1001298
44-Bromoanisolen-Butyl AcrylatePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA1402485
54-Bromotoluenen-Butyl AcrylatePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA1402488

This table provides a comparative overview of the reactivity of various electron-rich aryl halides in the Mizoroki-Heck reaction, which is relevant for predicting the behavior of a this compound-derived halide.

Experimental Protocols

The following are detailed protocols for the Mizoroki-Heck reaction, which can be adapted for substrates derived from this compound. For the application of this compound, it would first need to be converted to a suitable aryl halide (e.g., 4-isobutyl-1-iodobenzene or 4-isobutyl-1-bromobenzene) through standard procedures such as diazotization followed by Sandmeyer reaction.

Protocol 1: General Procedure for the Mizoroki-Heck Reaction of a 4-Substituted Aryl Iodide with an Acrylate

This protocol is based on typical conditions for the Heck reaction of electron-rich aryl iodides.

Materials:

  • 4-Substituted Aryl Iodide (e.g., 4-isobutyl-1-iodobenzene) (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.2 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (B44618) (PPh₃) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-substituted aryl iodide (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Add potassium carbonate (2.0 equiv) to the mixture.

  • Finally, add the alkene (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted alkene.

Protocol 2: Mizoroki-Heck Reaction of a 4-Substituted Aryl Bromide with Acrylonitrile

This protocol is adapted from an industrial process for the synthesis of a pharmaceutical intermediate and is suitable for less reactive aryl bromides.

Materials:

  • 4-Substituted Aryl Bromide (e.g., 1-bromo-4-isobutylbenzene) (1.0 equiv)

  • Acrylonitrile (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4-10 mol%)

  • Sodium Acetate (NaOAc) (1.5 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the 4-substituted aryl bromide (1.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and tri(o-tolyl)phosphine (0.04-0.10 equiv).

  • Add anhydrous DMA to the tube.

  • Add sodium acetate (1.5 equiv) and acrylonitrile (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction for completion using GC-MS or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction by diluting with a suitable organic solvent and washing with water to remove DMA and inorganic salts.

  • Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Mizoroki_Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] (Coordination) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Insertion_Product R-CH(Ar)-CH2-Pd(II)-X(L2) (Migratory Insertion) Alkene_Complex->Insertion_Product Product_Complex [Product + H-Pd(II)-X(L2)] (β-Hydride Elimination) Insertion_Product->Product_Complex Product_Complex->Pd(0)L2 Base - Base-H+X-

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine Aryl Halide, Pd Catalyst, and Ligand in a dry flask under inert gas add_solvent Add Anhydrous Solvent setup->add_solvent add_base Add Base add_solvent->add_base add_alkene Add Alkene add_base->add_alkene heating Heat and Stir (e.g., 100-140 °C) add_alkene->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring workup Cool to RT Dilute with Organic Solvent Wash with Water and Brine monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification

Caption: General experimental workflow for the Mizorok-Heck reaction.

Application Notes and Protocols for the Derivatization of 4-Isobutylaniline in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and antimicrobial evaluation of derivatives of 4-isobutylaniline, a promising scaffold for the development of novel antibacterial agents. The following sections detail the synthesis of two classes of derivatives: Schiff bases and chalcones, along with their antibacterial activities and proposed mechanisms of action.

Introduction

The rise of antibiotic-resistant bacteria necessitates the urgent development of new antimicrobial compounds. This compound, a readily available chemical intermediate, presents a versatile starting point for the synthesis of a diverse range of derivatives. Its isobutyl group offers a lipophilic moiety that can be advantageous for membrane interaction and permeability. This document focuses on two key derivatization strategies: the formation of Schiff bases through condensation with salicylaldehydes, and the synthesis of chalcones from the related 4-isobutylacetophenone.

Data Presentation

The antibacterial efficacy of the synthesized compounds is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Schiff Base Derivatives of this compound (Representative)

Compound IDDerivative StructureTest OrganismMIC (µg/mL)
SB-1 N-(Salicylidene)-4-isobutylanilineStaphylococcus aureus100[1]
Escherichia coli200[1]
SB-2 N-(5-Chlorosalicylidene)-4-isobutylanilineStaphylococcus aureus50[1][2]
Escherichia coli100[1][2]
SB-3 N-(5-Nitrosalicylidene)-4-isobutylanilineStaphylococcus aureus62.5[1]
Escherichia coli125[1]

Note: The MIC values for the Schiff base derivatives are representative and based on activities of similar structures reported in the literature, as specific data for this compound derivatives was not available.

Table 2: Antibacterial and Antifungal Activity of Chalcone (B49325) Derivatives of 4-Isobutylacetophenone [3]

Compound IDR Group (Substituent on Benzaldehyde (B42025) Ring)S. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
A1 4-Chloro32646412864128
A2 4-Methyl64128128256128256
A3 2,4-Dichloro163232643264
A4 2-Chloro32646412864128
A5 4-Fluoro64128128256128256
A6 2,4-Difluoro163232643264
A7 4-Dimethylamino128256256>256256>256
A8 3-Bromo32646412864128
A11 4-Nitro32646412864128

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with substituted salicylaldehydes.

Materials:

  • This compound

  • Substituted salicylaldehyde (B1680747) (e.g., salicylaldehyde, 5-chlorosalicylaldehyde, 5-nitrosalicylaldehyde)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 10 mmol of the substituted salicylaldehyde in 30 mL of ethanol in a round-bottom flask.

  • To this solution, add 10 mmol of this compound.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a desiccator.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Protocol 2: Synthesis of Chalcone Derivatives from 4-Isobutylacetophenone

This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from 4-isobutylacetophenone and various substituted benzaldehydes.[3][4]

Materials:

  • 4-Isobutylacetophenone

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (10%)

  • Magnetic stirrer

  • Beaker

  • Ice bath

Procedure:

  • Dissolve 10 mmol of 4-isobutylacetophenone and 10 mmol of the substituted benzaldehyde in 25 mL of ethanol in a beaker.

  • Cool the mixture in an ice bath.

  • Slowly add 10 mL of a 10% aqueous NaOH solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).[3]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD reading)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the serially diluted compound with the bacterial suspension.

  • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antibacterial Screening Start This compound or 4-Isobutylacetophenone Derivatization Derivatization Reaction (Schiff Base or Chalcone Synthesis) Start->Derivatization Reactants Purification Purification (Crystallization/Chromatography) Derivatization->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization MIC_Assay MIC Determination (Broth Microdilution) Characterization->MIC_Assay Pure Compound Data_Analysis Data Analysis (MIC Value Determination) MIC_Assay->Data_Analysis Results Antibacterial Activity Profile Data_Analysis->Results

Caption: Experimental workflow for the synthesis and antibacterial evaluation of this compound derivatives.

Signaling_Pathway cluster_chalcone Chalcone Mechanism cluster_schiff_base Schiff Base Mechanism Chalcone Chalcone Derivative Membrane Bacterial Cell Membrane Chalcone->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath1 Bacterial Cell Death Leakage->CellDeath1 SchiffBase Schiff Base Derivative Enzyme Essential Bacterial Enzymes (e.g., DNA Gyrase) SchiffBase->Enzyme Binding Inhibition Enzyme Inhibition Enzyme->Inhibition Replication Inhibition of DNA Replication & Other Vital Processes Inhibition->Replication CellDeath2 Bacterial Cell Death Replication->CellDeath2

Caption: Proposed antibacterial mechanisms of action for chalcone and Schiff base derivatives.

References

Application Notes and Protocols: Reaction Kinetics of the Arylsulfonylation of N-Isobutylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction kinetics of the arylsulfonylation of N-isobutylaniline derivatives. This information is critical for optimizing reaction conditions, understanding reaction mechanisms, and developing robust synthetic processes for sulfonamide-based compounds, which are prevalent in medicinal chemistry.

Introduction

The arylsulfonylation of amines is a fundamental reaction in organic synthesis, leading to the formation of sulfonamides, a key functional group in a wide array of pharmaceutical agents. The reaction kinetics of this transformation, particularly with structurally relevant amines like N-isobutylaniline derivatives, are of significant interest for process development and mechanistic understanding. Studies have shown that the reaction between benzene-substituted N-isobutylanilines and arylsulfonyl chlorides, such as 3-nitrobenzenesulfonyl chloride, in solvents like 2-propanol at 298 K, is influenced by the electronic properties of the substituents on both reactants.[1][2] The reaction rate is observed to increase with a greater contribution of the nitrogen atom's s and pz orbitals to the Highest Occupied Molecular Orbital (HOMO) of the amine.[1] This suggests an orbital-controlled mechanism.[1]

Data Presentation: Reaction Kinetics

Table 1: Representative Kinetic Data for the Arylsulfonylation of N-Alkylanilines

N-Alkylaniline DerivativeArylsulfonyl ChlorideSolvent SystemTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
N-Ethylaniline4-Nitrobenzenesulfonyl chloride20% Aqueous Dioxane253.63 x 10⁻²
N-Ethylaniline4-Nitrobenzenesulfonyl chloride30% Aqueous Dioxane2513.2 x 10⁻²
N-Methylaniline4-Nitrobenzenesulfonyl chloride10% Aqueous Dioxane253.20 x 10⁻²
N-Methylaniline4-Nitrobenzenesulfonyl chloride20% Aqueous Dioxane255.30 x 10⁻²

Note: This data is for N-methyl and N-ethylaniline and is intended to be illustrative of the expected kinetic behavior for N-isobutylaniline derivatives. The rate constants are influenced by solvent polarity and the electronic nature of the substituents.

Experimental Protocols

The following are detailed protocols for the synthesis of N-isobutylaniline derivatives and the subsequent investigation of their arylsulfonylation reaction kinetics.

Protocol 1: Synthesis of N-Isobutylaniline Derivatives

This protocol describes a general method for the synthesis of N-isobutylanilines via reductive amination.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) and isobutyraldehyde (1.2 eq.) in anhydrous ethanol.

  • Add a catalytic amount of 10% palladium on carbon to the mixture.

  • Secure the flask to a hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude N-isobutylaniline derivative.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Kinetic Analysis of Arylsulfonylation

This protocol outlines a method for determining the reaction kinetics of the arylsulfonylation of N-isobutylaniline derivatives using UV-Vis spectroscopy.

Materials:

  • Synthesized N-isobutylaniline derivative

  • Substituted arylsulfonyl chloride

  • Anhydrous solvent (e.g., 2-propanol, acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the N-isobutylaniline derivative of known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the arylsulfonyl chloride of known concentration in the same solvent.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to a wavelength where the product sulfonamide has a significant absorbance, and the starting materials have minimal absorbance. This wavelength should be determined beforehand by running full spectra of the starting materials and the purified product.

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 298 K).

    • In a quartz cuvette, place a known volume of the N-isobutylaniline derivative stock solution and dilute with the solvent.

    • Initiate the reaction by injecting a known volume of the arylsulfonyl chloride stock solution into the cuvette, ensuring rapid mixing. The concentration of the amine should be in large excess to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • Plot the absorbance versus time data.

    • Under pseudo-first-order conditions, the natural logarithm of (A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the N-isobutylaniline derivative.

    • Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, enthalpy, and entropy of activation) using the Arrhenius and Eyring equations.

Visualizations

The following diagrams illustrate the key aspects of the arylsulfonylation reaction.

G cluster_reagents Reagents cluster_intermediates Transition State/Intermediate cluster_products Products Amine N-Isobutylaniline Derivative Intermediate Nucleophilic Attack (SN2-like transition state) Amine->Intermediate SulfonylChloride Arylsulfonyl Chloride SulfonylChloride->Intermediate Sulfonamide N-Aryl-N-isobutyl -sulfonamide Intermediate->Sulfonamide HCl HCl Intermediate->HCl Loss of Cl-

Caption: Proposed reaction mechanism for the arylsulfonylation of N-isobutylaniline.

G start Start prep_solutions Prepare Stock Solutions (Amine and Sulfonyl Chloride) start->prep_solutions setup_spectro Setup Spectrophotometer (Wavelength, Temperature) prep_solutions->setup_spectro add_amine Add Amine Solution to Cuvette setup_spectro->add_amine initiate_reaction Initiate Reaction (Inject Sulfonyl Chloride) add_amine->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data analyze_data Analyze Data (Calculate Rate Constants) record_data->analyze_data end End analyze_data->end

Caption: Experimental workflow for the kinetic analysis of arylsulfonylation.

G substituent Substituent on N-Isobutylaniline edg Electron-Donating Group (EDG) substituent->edg ewg Electron-Withdrawing Group (EWG) substituent->ewg nucleophilicity Nitrogen Nucleophilicity rate Reaction Rate nucleophilicity->rate Directly Affects edg->nucleophilicity Increases ewg->nucleophilicity Decreases

Caption: Relationship between aniline substituents and reaction rate.

References

Troubleshooting & Optimization

Technical Support Center: Para-Selective Nitration of Isobutylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of isobutylbenzene (B155976). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving para-selectivity and troubleshooting common issues encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity in the nitration of isobutylbenzene?

A1: The regioselectivity of the nitration of isobutylbenzene is primarily governed by a combination of electronic and steric effects. The isobutyl group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.[1][2] However, the steric bulk of the isobutyl group hinders the approach of the electrophile to the adjacent ortho positions, thus favoring substitution at the sterically less hindered para position.[3]

Q2: How can I increase the para-selectivity of my nitration reaction?

A2: Several strategies can be employed to enhance para-selectivity:

  • Use of Sterically Bulky Reagents: While less common for standard nitration, employing bulkier nitrating agents can further disfavor reaction at the ortho position.[4]

  • Lowering Reaction Temperature: Operating the reaction at lower temperatures can increase selectivity. At reduced temperatures, the reaction becomes more sensitive to the small energy differences between the transition states leading to the ortho and para products.[4]

  • Employing Solid Acid Catalysts: Zeolites, such as H-ZSM-5, with specific pore sizes can exert shape-selectivity, favoring the formation of the sterically less demanding para isomer.[5] The reaction occurs within the catalyst's pores, which can restrict the formation of the bulkier ortho transition state.[6]

  • Alternative Nitrating Agents: Investigating different nitrating agents beyond the standard mixed acid (HNO₃/H₂SO₄) can also improve para-selectivity. For example, using alkyl nitrates in the presence of a bentonite (B74815) catalyst has been shown to be highly para-selective for toluene.[7]

Q3: What are some common side reactions, and how can I minimize them?

A3: The most common side reaction is dinitration or polynitration, especially with a highly activated ring.[4] To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.[4]

  • Control Reaction Temperature: Keep the temperature as low as reasonably possible to slow down the rate of subsequent nitrations.[4] For benzene, keeping the temperature below 50°C is recommended to minimize dinitration.[4]

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or GC and quench it once the starting material is consumed to prevent further nitration of the product.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Nitroisobutylbenzene

Possible Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time or temperature cautiously, while monitoring for side product formation.- Ensure efficient mixing to overcome mass transfer limitations.
Poor Solubility of Substrate - Consider using a co-solvent. Be aware that this may alter selectivity.[3]
Presence of Water - Use anhydrous reagents and glassware, as water can deactivate certain catalysts and reduce the concentration of the nitronium ion.[3]
Loss during Work-up - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent loss of product.

Issue 2: Poor Para-Selectivity (High proportion of 2-Nitroisobutylbenzene)

Possible Cause Troubleshooting Step
High Reaction Temperature - Lower the reaction temperature. Higher temperatures often lead to a decrease in selectivity.[3]
Inappropriate Catalyst or Solvent - If using a catalyst, screen different options. For shape-selective nitration, consider zeolites like Hβ or HY.[6]- The choice of solvent can influence the effective size of the electrophile and thus the selectivity.
Steric Effects Not Maximized - While challenging with the nitronium ion, consider if alternative, bulkier nitrating systems could be employed.

Experimental Protocols

Protocol 1: Standard Nitration of Isobutylbenzene with Mixed Acid

Objective: To perform a standard nitration of isobutylbenzene, which typically yields a mixture of ortho and para isomers.

Materials:

  • Isobutylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

Procedure:

  • In the round-bottom flask, cool 10 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C. This creates the nitrating mixture.[3]

  • In the dropping funnel, place 5 mL of isobutylbenzene.

  • Add the isobutylbenzene dropwise to the cold, stirred nitrating mixture over 30 minutes. Maintain the reaction temperature below 10°C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to slowly warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the product ratio (ortho vs. para) using GC or NMR spectroscopy.

Protocol 2: Para-Selective Nitration using a Zeolite Catalyst

Objective: To improve the para-selectivity of isobutylbenzene nitration using a shape-selective zeolite catalyst.

Materials:

  • Isobutylbenzene

  • Concentrated Nitric Acid (90-98%)[5]

  • Zeolite H-ZSM-5 (small pore size)[5]

  • Heating mantle with temperature control

  • Round-bottom flask with a condenser and magnetic stirrer

Procedure:

  • In the round-bottom flask, add isobutylbenzene and the H-ZSM-5 zeolite catalyst.

  • Heat the mixture to a temperature between 70-90°C with vigorous stirring.[5]

  • Slowly add concentrated nitric acid (90-98%) to the heated mixture.[5]

  • Maintain the reaction at the set temperature and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid zeolite catalyst. The catalyst can potentially be regenerated and reused.[8]

  • Work up the filtrate as described in Protocol 1 (steps 6-8) to isolate the product.

  • Analyze the product ratio to determine the enhancement in para-selectivity.

Data Presentation

Table 1: Regioselectivity of Nitration for Various Alkylbenzenes with Mixed Acid

AlkylbenzeneOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)o/p Ratio
Toluene583841.53
Ethylbenzene454960.92
Isopropylbenzene306280.48
tert-Butylbenzene1673110.22

Note: Data for isobutylbenzene is expected to be intermediate between isopropylbenzene and tert-butylbenzene, with a strong preference for the para product due to steric hindrance.

Table 2: Effect of Catalyst on Para-Selectivity in Toluene Nitration

Nitrating SystemOrtho/Para RatioReference
HNO₃ / H₂SO₄1.63[7]
n-Propyl nitrate (B79036) / Bentonite0.52[7]
Cyclohexyl nitrate / Bentonite0.41[7]
HNO₃ / Acetic Anhydride / Zeolite BetaHigh para-selectivity[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Nitrating Agent (e.g., Mixed Acid or with Zeolite) reaction_step Controlled Addition of Reagents (Maintain Temperature) prep_reagents->reaction_step prep_substrate Prepare Isobutylbenzene Solution prep_substrate->reaction_step monitoring Monitor Reaction Progress (TLC, GC) reaction_step->monitoring quench Quench Reaction (e.g., Ice Water) monitoring->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry & Concentrate wash->dry purify Purification (e.g., Chromatography, Distillation) dry->purify analysis Characterization (NMR, GC-MS, IR) purify->analysis yield_selectivity Determine Yield & Isomer Ratio analysis->yield_selectivity

Caption: General experimental workflow for the nitration of isobutylbenzene.

selectivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions nitration Nitration of Isobutylbenzene edg Isobutyl Group is an Electron-Donating Group (EDG) nitration->edg bulk Bulky Isobutyl Group nitration->bulk activation Activates Ring for EAS edg->activation directing Ortho/Para Director activation->directing para_product Increased Para-Selectivity directing->para_product Favors Para hindrance Steric Hindrance at Ortho Positions bulk->hindrance hindrance->para_product Strongly Favors Para temp Low Temperature temp->para_product Enhances catalyst Shape-Selective Catalyst (e.g., Zeolite) catalyst->para_product Enhances

Caption: Factors influencing para-selectivity in isobutylbenzene nitration.

References

Identifying and removing common impurities in 4-isobutylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isobutylaniline. The following sections detail the identification and removal of common impurities encountered during two primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Nitration of Isobutylbenzene (B155976) followed by Reduction: This involves the nitration of isobutylbenzene to form 1-isobutyl-4-nitrobenzene, which is then reduced to the corresponding aniline (B41778).

  • Friedel-Crafts Acylation of Isobutylbenzene followed by Reduction: This route consists of the acylation of isobutylbenzene with an acylating agent (e.g., acetyl chloride) to yield 4'-isobutylacetophenone, which is subsequently converted to this compound through reductive amination or reduction of an intermediate oxime.

Q2: What are the typical impurities I might encounter?

A2: Impurities are largely dependent on the synthetic route chosen.

  • For the nitration/reduction route , common impurities include unreacted starting material (isobutylbenzene), the nitro-intermediate (1-isobutyl-4-nitrobenzene), isomeric byproducts (2-nitro- and 3-nitro-isobutylbenzene), di-nitrated products, and byproducts from incomplete reduction such as nitroso compounds.[1] ipso-Nitration, where the isobutyl group is replaced by a nitro group, can also occur.[2]

  • For the Friedel-Crafts acylation route , you may find unreacted isobutylbenzene, the intermediate ketone (4'-isobutylacetophenone), isomeric acylation products (ortho- and meta-isomers), and di-acylated byproducts.[3] Subsequent reduction steps can also introduce other impurities.

Q3: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?

A3: Anilines are susceptible to air oxidation, which leads to the formation of colored impurities.[1] To obtain a colorless product, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage. Purification via vacuum distillation or column chromatography can effectively remove these colored impurities. Storing the purified aniline under an inert atmosphere and in a dark, cool place will help maintain its quality.

Q4: How can I effectively monitor the progress of my reaction and the purity of my product?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your reaction by observing the disappearance of starting materials and the appearance of the product. For purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for separating and quantifying the desired product and any impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used to determine the isomeric purity of your final product.

Troubleshooting Guides

Issue 1: Low Yield and/or Significant Isomeric Impurities in the Nitration of Isobutylbenzene
  • Potential Cause: Reaction conditions such as temperature and the nitrating agent composition can significantly influence the regioselectivity of the nitration. Running the reaction at a higher temperature can lead to the formation of undesired isomers and di-nitrated products.

  • Solution: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[5] A mixture of nitric acid and sulfuric acid is a common nitrating agent; carefully controlling the ratio and concentration of these acids is crucial for maximizing the yield of the desired para-isomer.

Issue 2: Incomplete Reduction of the Nitro Group
  • Potential Cause: The reducing agent may be insufficient in quantity or activity. Common reduction methods include catalytic hydrogenation (e.g., with Pd/C and H₂) or metal-acid reductions (e.g., with Sn/HCl).[5] The catalyst may be poisoned, or the reaction time may be too short.

  • Solution: Ensure you are using a sufficient excess of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is fresh and active. Monitor the reaction by TLC until the starting nitro compound is completely consumed. For metal-acid reductions, ensure vigorous stirring to maintain good contact between the reactants.

Issue 3: Formation of Byproducts in Friedel-Crafts Acylation
  • Potential Cause: The Friedel-Crafts acylation can be complicated by the formation of isomeric products and poly-acylation. The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive, and its inactivity can lead to low yields.

  • Solution: To favor the formation of the para-isomer, the reaction should be carried out at a low temperature. Using a slight excess of isobutylbenzene relative to the acylating agent can help minimize di-acylation. It is imperative to use anhydrous conditions and a fresh, active Lewis acid catalyst.

Purification of this compound

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification TechniquePurity AchievableScaleSpeedKey AdvantagesKey Disadvantages
Vacuum Distillation Good to High (98-99.5%)Large (>10g)FastExcellent for removing non-volatile and low-boiling impurities.[6]Not effective for separating impurities with close boiling points.[6]
Flash Column Chromatography Very High (>99.5%)Small (<10g)SlowCan separate structurally similar compounds and isomers.[6]Requires large volumes of solvent and is labor-intensive for larger scales.[6]
Recrystallization (as a salt) High to Very HighSmall to MediumMediumHighly effective for removing trace impurities and yields a stable, crystalline product.[1]Requires an additional chemical step for salt formation and subsequent neutralization.[6]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for purifying this compound on a multi-gram scale.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.[6]

  • Preparation: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.[6]

  • Evacuation and Heating: Begin stirring and slowly evacuate the system to a pressure of 1-10 mmHg. Gently heat the distillation flask with a heating mantle.[6]

  • Fraction Collection: Collect any low-boiling solvents or impurities as a forerun in a separate receiving flask. When the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.[6]

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for small-scale purifications where high purity is required.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable eluent. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for anilines. Adding a small amount of triethylamine (B128534) (0.5-1%) to the eluent can help prevent tailing of the amine spot on the silica (B1680970) gel. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4.[6]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.[6]

  • Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions in test tubes. Monitor the separation by TLC.[6]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[6]

Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization

This method is particularly useful when dealing with an oily product or for achieving very high purity.

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether while stirring. The this compound hydrochloride will precipitate as a solid.[1]

  • Isolation of the Salt: Collect the solid salt by vacuum filtration and wash it with a small amount of cold diethyl ether.[1]

  • Recrystallization: Choose a suitable solvent for recrystallization (e.g., ethanol/water mixture). Dissolve the hydrochloride salt in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

  • Liberation of the Free Aniline: To recover the purified this compound, dissolve the hydrochloride salt in water and neutralize it with a base (e.g., NaOH solution). Extract the free aniline with an organic solvent, dry the organic layer, and remove the solvent.

Impurity Identification and Removal Workflow

Workflow for Identifying and Removing Impurities in this compound Synthesis cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final_product Final Product synthesis_route Select Synthesis Route (Nitration/Reduction or Acylation/Reduction) crude_product Crude this compound synthesis_route->crude_product analytical_methods Analyze Crude Product (TLC, GC, HPLC, NMR) crude_product->analytical_methods impurity_identification Identify Impurities (Starting Materials, Intermediates, Isomers, Byproducts) analytical_methods->impurity_identification purification_method Select Purification Method impurity_identification->purification_method vacuum_distillation Vacuum Distillation purification_method->vacuum_distillation Large Scale, Boiling Point Difference column_chromatography Column Chromatography purification_method->column_chromatography Small Scale, Isomer Separation recrystallization Recrystallization as Salt purification_method->recrystallization High Purity, Solid Product pure_product Pure this compound vacuum_distillation->pure_product column_chromatography->pure_product recrystallization->pure_product final_analysis Final Purity Analysis (GC, HPLC, NMR) pure_product->final_analysis storage Store under Inert Atmosphere final_analysis->storage

Caption: Logical workflow for the identification and removal of impurities.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 1-Isobutyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of 1-isobutyl-4-nitrobenzene (B1595536) to 4-isobutylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 1-isobutyl-4-nitrobenzene to this compound?

A1: The reduction of aromatic nitro compounds like 1-isobutyl-4-nitrobenzene is a well-established transformation in organic synthesis. The most common and effective methods include:

  • Catalytic Hydrogenation: This is often the method of choice due to its high efficiency and clean reaction profile.[1] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[2] The reaction is typically carried out under a hydrogen atmosphere.

  • Metal-Acid Reductions: Historically significant and still widely used, this method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[3][4]

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or sodium hypophosphite, in the presence of a catalyst (e.g., Pd/C) to effect the reduction.[5]

  • Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) and sodium hydrosulfite can also be employed for this transformation.[1][2]

Q2: How do I choose the best reduction method for my specific needs?

A2: The choice of reduction method depends on several factors, including the scale of your reaction, available equipment, and the presence of other functional groups in your molecule.

  • For high-purity applications on a small scale, catalytic hydrogenation is often preferred.

  • For larger-scale industrial applications, metal-acid reductions can be more cost-effective.

  • If your starting material contains other reducible functional groups (e.g., alkenes, alkynes) that you wish to preserve, a chemoselective method using reagents like zinc or tin metal might be more suitable than catalytic hydrogenation with H₂/Pd-C.[6]

Q3: What are the typical impurities I might encounter in the crude product?

A3: Impurities in the crude this compound product largely depend on the synthetic route and reaction conditions. Common impurities include:

  • Unreacted Starting Material: 1-isobutyl-4-nitrobenzene.

  • Incomplete Reduction Intermediates: Such as 1-isobutyl-4-nitrosobenzene and N-(4-isobutylphenyl)hydroxylamine.[5]

  • Over-reduction Products: Under harsh catalytic hydrogenation conditions (high temperature and pressure), the aromatic ring can be reduced to form 4-isobutylcyclohexylamine.[5]

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[7]

  • Residual Catalyst: Trace amounts of the metal catalyst (e.g., Pd, Ni, Fe, Sn) may remain in the product.[7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reduction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[5] By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (1-isobutyl-4-nitrobenzene) and the appearance of the product (this compound).

Troubleshooting Guide

Issue 1: The reaction is slow or incomplete.

Potential Cause Suggested Solution
Inactive Catalyst (Catalytic Hydrogenation) Ensure the catalyst has not been exposed to air or moisture for extended periods. Use a fresh batch of catalyst or increase the catalyst loading.
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) Check for leaks in the hydrogenation apparatus. Ensure the hydrogen pressure is maintained within the recommended range for the specific catalyst and substrate.[5]
Poor Quality Metal (Metal-Acid Reduction) Use finely powdered or activated metal to ensure a high surface area for the reaction.
Low Reaction Temperature Gently warm the reaction mixture. Many reductions proceed more rapidly at slightly elevated temperatures. However, be cautious of overheating, which can lead to side reactions.

Issue 2: The yield of this compound is low.

Potential Cause Suggested Solution
Formation of Side Products Optimize reaction conditions (temperature, pressure, reaction time) to minimize the formation of by-products. Consider a more selective reducing agent. The formation of azoxybenzene (B3421426) and azobenzene (B91143) can occur, especially with metal hydrides.[2]
Product Loss During Work-up Anilines can be somewhat water-soluble, especially in acidic conditions. Ensure thorough extraction with an appropriate organic solvent. Neutralize the reaction mixture with a base before extraction to ensure the aniline (B41778) is in its free base form.[8]
Air Oxidation of the Product Minimize exposure of the product to air, especially during and after the work-up. Consider performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: The final product is colored.

Potential Cause Suggested Solution
Oxidation of the Aniline This is a common issue.[7] Purification by vacuum distillation or column chromatography can often remove colored impurities. Storing the purified product under an inert atmosphere and in a dark, cool place can prevent re-oxidation.
Presence of Azo By-products These are often highly colored. Careful control of reaction conditions is necessary to avoid their formation. Purification by chromatography is usually effective for their removal.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 1-isobutyl-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) or Methanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 1-isobutyl-4-nitrobenzene in a suitable solvent like ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge it with nitrogen or argon, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[5]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reduction using Tin and Hydrochloric Acid

Materials:

  • 1-isobutyl-4-nitrobenzene

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1-isobutyl-4-nitrobenzene and granulated tin.

  • Slowly add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require external cooling to control.

  • After the initial vigorous reaction subsides, heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a concentrated solution of sodium hydroxide until the tin salts precipitate and the solution is strongly alkaline.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitroarenes

MethodReducing Agent/CatalystSolventTemperature (°C)PressureTypical Yields (%)
Catalytic HydrogenationH₂ / Pd/CEthanol, Methanol25-501-4 atm>90
Catalytic HydrogenationH₂ / Raney NiEthanol25-601-4 atm85-95
Metal-Acid ReductionSn / HCl-RefluxAtmospheric80-90
Metal-Acid ReductionFe / HClWater, EthanolRefluxAtmospheric85-95
Transfer HydrogenationHydrazine / Pd/CEthanol25-80Atmospheric85-95

Note: Yields are representative and can vary based on specific reaction conditions and substrate.

Visualizations

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 1-isobutyl-4-nitrobenzene in solvent B 2. Add catalyst (e.g., Pd/C) or reducing metal (e.g., Sn) A->B C 3. Introduce Hydrogen source (H₂ gas or acid/hydrazine) B->C D 4. Stir at appropriate temperature and pressure C->D E 5. Monitor reaction (TLC/GC) D->E F 6. Quench reaction & remove catalyst/salts E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate organic phase G->H I 9. Purify crude product (e.g., vacuum distillation) H->I J 10. Characterize pure this compound I->J

Caption: Experimental workflow for the reduction of 1-isobutyl-4-nitrobenzene.

TroubleshootingGuide cluster_low_yield Low or No Conversion cluster_side_products Impure Product cluster_colored_product Colored Product start Problem Encountered q1 Check catalyst activity or metal quality start->q1 q4 Optimize reaction time to avoid over/under-reduction start->q4 q7 Minimize air exposure during work-up start->q7 q2 Verify hydrogen pressure and system integrity q1->q2 q3 Increase reaction temperature cautiously q2->q3 q5 Consider a more selective reducing agent q4->q5 q6 Ensure complete neutralization during work-up q5->q6 q8 Purify via distillation or chromatography q7->q8 q9 Store final product under inert atmosphere q8->q9

Caption: Troubleshooting decision tree for the reduction of 1-isobutyl-4-nitrobenzene.

References

Troubleshooting poor yields in 4-isobutylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting poor yields and other common issues encountered during the synthesis of 4-isobutylaniline.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Conversion of Starting Material

Q1: My reaction to synthesize this compound shows a low conversion rate of the starting material (e.g., 4-nitroisobutylbenzene). What are the potential causes and how can I improve it?

A1: Low conversion is a common issue that can often be traced back to the catalyst, reaction conditions, or reagents.

  • Catalyst Activity: The catalyst, particularly in catalytic hydrogenations (e.g., Pd/C), may have low activity. It is recommended to use a fresh, high-quality catalyst. Catalyst poisoning can also occur if the starting materials or solvent are not sufficiently pure.

  • Insufficient Hydrogen Pressure: In catalytic hydrogenations, inadequate hydrogen pressure can lead to a sluggish or incomplete reaction. Ensure a constant and sufficient supply of hydrogen is maintained throughout the reaction.[1]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low. While higher temperatures can sometimes lead to side reactions, an insufficient temperature will slow down or stall the reaction.[2]

  • Poor Mixing: Inadequate agitation can result in poor contact between the reactants, catalyst, and hydrogen, thereby limiting the reaction rate.[2] Energetic stirring is crucial for multiphasic reactions like catalytic hydrogenation.[2]

Issue 2: Formation of Impurities and By-products

Q2: I've successfully converted my starting material, but my crude product is a complex mixture with significant by-products. What are these impurities and how can I minimize their formation?

A2: The nature of the by-products depends on the synthetic route. For the common synthesis via reduction of 4-nitroisobutylbenzene, several side reactions can occur.

  • Over-reduction: Harsh reaction conditions (high temperature or pressure) can lead to the over-reduction of the aniline (B41778) aromatic ring, forming 4-isobutylcyclohexylamine.[1][3] To mitigate this, use milder conditions and carefully monitor the reaction progress.

  • Incomplete Reduction Intermediates: In some cases, intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine may be present if the reduction is not complete.[3]

  • Condensation Products: Under certain conditions, particularly with metal/acid reductions, condensation products like azoxybenzene (B3421426) and azobenzene (B91143) can form.[3]

For syntheses involving alkylation of aniline, over-alkylation is a common problem, leading to the formation of secondary and tertiary amines.[4][5]

Issue 3: Product Isolation and Purification Challenges

Q3: My purified this compound is a dark brown or reddish color. What causes this discoloration and how can I obtain a colorless product?

A3: The discoloration of anilines is typically due to oxidation of the amino group upon exposure to air.[6]

  • Purification under Inert Atmosphere: Whenever possible, perform purification steps such as distillation and chromatography under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

  • Activated Charcoal Treatment: Before distillation, you can treat the crude product with a small amount of activated charcoal. The charcoal can adsorb colored impurities, which are then removed by filtration.[6]

  • Proper Storage: Store the purified this compound under an inert atmosphere and in a cool, dark place to prevent degradation over time.

Q4: I'm experiencing low recovery after vacuum distillation of my this compound. What are the likely reasons for this loss of product?

A4: Low recovery during distillation can be attributed to several factors:

  • Product Decomposition: High temperatures during distillation can cause the aniline to decompose. Ensure you are using an appropriate vacuum level to lower the boiling point sufficiently.[6]

  • Inefficient Condensation: Check that your condenser has a sufficient flow of cold water to ensure all the vaporized product is condensed and collected.[6]

  • Loss in Forerun or Residue: Ensure a clear separation between any low-boiling impurities (forerun), the product fraction, and the high-boiling residue.[6]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Problem Potential Cause Recommended Solution
Low Conversion Inactive or poisoned catalystUse a fresh, high-quality catalyst. Ensure purity of starting materials and solvent.
Insufficient hydrogen pressureEnsure a constant and adequate supply of hydrogen.
Suboptimal reaction temperatureGradually increase the reaction temperature while monitoring for by-product formation.
Poor agitationIncrease the stirring rate to ensure efficient mixing.[2]
By-product Formation Over-reduction of the aromatic ringUse milder reaction conditions (lower temperature and pressure).[1]
Incomplete reductionExtend the reaction time and monitor by TLC or GC until the starting material is consumed.
Low Recovery After Purification Product decomposition during distillationUse a stable vacuum source to lower the boiling point.[6]
Oxidation and discolorationPurify and store the product under an inert atmosphere.[6]

Experimental Protocols

Catalytic Hydrogenation of 4-Nitroisobutylbenzene

This protocol describes a general procedure for the synthesis of this compound by the reduction of 4-nitroisobutylbenzene using a palladium on carbon (Pd/C) catalyst.

Reaction Setup:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker), add 4-nitroisobutylbenzene.

  • Add a suitable solvent, such as methanol (B129727) or ethanol.

  • Carefully add 5-10% palladium on activated charcoal (Pd/C) catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

Hydrogenation:

  • Seal the vessel and purge it first with an inert gas like nitrogen, and then with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[1]

  • Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 25-50 °C).

  • Monitor the reaction progress by observing the uptake of hydrogen and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Purification:

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude this compound can then be purified by vacuum distillation.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Poor Yields in this compound Synthesis start Poor Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion check_conversion->high_conversion Yes catalyst Is Catalyst Active and Fresh? low_conversion->catalyst pressure Is Hydrogen Pressure Adequate? catalyst->pressure Yes replace_catalyst Use Fresh Catalyst catalyst->replace_catalyst No temp Is Temperature Optimal? pressure->temp Yes increase_pressure Increase H2 Pressure pressure->increase_pressure No mixing Is Agitation Sufficient? temp->mixing Yes optimize_temp Optimize Temperature temp->optimize_temp No mixing->check_conversion Yes increase_stirring Increase Stirring Rate mixing->increase_stirring No replace_catalyst->check_conversion increase_pressure->check_conversion optimize_temp->check_conversion increase_stirring->check_conversion check_impurities Analyze for Impurities high_conversion->check_impurities impurities_present Significant Impurities? check_impurities->impurities_present over_reduction Over-reduction Product? impurities_present->over_reduction Yes no_impurities No/Minor Impurities impurities_present->no_impurities No incomplete_reduction Incomplete Reduction? over_reduction->incomplete_reduction No milder_conditions Use Milder Conditions (Temp/Pressure) over_reduction->milder_conditions extend_time Extend Reaction Time incomplete_reduction->extend_time Yes milder_conditions->check_impurities extend_time->check_impurities check_purification Evaluate Purification Step no_impurities->check_purification low_recovery Low Recovery? check_purification->low_recovery check_distillation Check Distillation Setup (Vacuum, Condenser) low_recovery->check_distillation Yes discoloration Product Discolored? low_recovery->discoloration No optimize_distillation Optimize Distillation check_distillation->optimize_distillation inert_atmosphere Purify/Store Under Inert Gas discoloration->inert_atmosphere Yes

Caption: Troubleshooting workflow for poor yields in this compound synthesis.

PurificationWorkflow Purification and Analysis Workflow for this compound crude_product Crude this compound discolored_product Product Discolored? crude_product->discolored_product charcoal_treatment Optional: Activated Charcoal Treatment for Discoloration filtration Filtration charcoal_treatment->filtration vacuum_distillation Vacuum Distillation filtration->vacuum_distillation low_recovery Low Recovery? vacuum_distillation->low_recovery distillate_analysis Analyze Fractions (TLC/GC) pure_product Pure this compound distillate_analysis->pure_product use_inert_atmosphere Use Inert Atmosphere pure_product->use_inert_atmosphere Store for future use discolored_product->charcoal_treatment Yes discolored_product->vacuum_distillation No low_recovery->distillate_analysis No check_vacuum Check Vacuum and Temperature low_recovery->check_vacuum Yes check_condenser Check Condenser Efficiency check_vacuum->check_condenser check_condenser->vacuum_distillation

Caption: General purification and analysis workflow for this compound.

References

HPLC mobile phase optimization for 4-isobutylaniline separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 4-isobutylaniline. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape for basic compounds like this compound is a common issue in reversed-phase HPLC. Several factors can contribute to this:

  • Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to peak tailing.[1][2][3]

    • Solution:

      • Use a modern, end-capped column: These columns have fewer accessible silanol groups.[1]

      • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) ensures that the aniline (B41778) is protonated and minimizes interactions with silanols.[4]

      • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can saturate the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak fronting.[5]

    • Solution: Reduce the injection volume or the concentration of the sample.[5]

  • Inappropriate Mobile Phase: The choice of organic solvent and its ratio to the aqueous phase can affect peak shape.

Question: My this compound peak has a long retention time or is not eluting at all. What should I do?

Answer: Long retention times can be caused by several factors related to the mobile phase and stationary phase.

  • Mobile Phase is Too Weak: In reversed-phase HPLC, a weaker mobile phase (higher percentage of aqueous solvent) will result in longer retention times.[6]

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[7] You can do this isocratically or by implementing a gradient elution.

  • Strong Analyte-Stationary Phase Interaction: this compound, being relatively non-polar due to the isobutyl group, will have a strong affinity for a non-polar stationary phase like C18.

    • Solution:

      • Increase the organic content of the mobile phase.

      • Consider using a shorter alkyl chain stationary phase, such as a C8 column, which is less retentive.[8]

  • Incorrect pH: The pH of the mobile phase can influence the retention of ionizable compounds.[9]

    • Solution: Ensure the pH of your mobile phase is appropriate. For basic compounds, a lower pH is generally used.

Question: I am observing inconsistent retention times for this compound between injections. What is the cause?

Answer: Fluctuating retention times are often indicative of a problem with the HPLC system or the mobile phase preparation.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile organic solvent can lead to shifts in retention time.[10]

    • Solution:

      • Ensure your mobile phase is well-mixed and degassed.

      • If using a gradient, ensure the pump is functioning correctly. You can bypass the mixer and manually prepare the mobile phase to troubleshoot.[10]

      • Keep mobile phase reservoirs capped to minimize evaporation.

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[11]

Question: How can I improve the resolution between this compound and other components in my sample?

Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system.

  • Optimize Mobile Phase Composition:

    • Organic Solvent Ratio: Adjust the ratio of organic solvent to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.

    • Organic Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different chemical properties.[9]

  • Adjust Mobile Phase pH: For samples containing other ionizable compounds, adjusting the pH can significantly impact their retention relative to this compound, thereby improving resolution.[9]

  • Use an Ion-Pairing Reagent: For complex mixtures of aromatic amines, ion-pair reversed-phase HPLC can be employed. An ion-pairing reagent, such as 1-hexanesulfonic acid, can be added to the mobile phase to enhance the separation of ionic or ionizable compounds.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of this compound on a C18 column?

A good starting point for reversed-phase HPLC of this compound on a C18 column is a mixture of acetonitrile or methanol and water.[6][13] A common initial mobile phase could be 60:40 (v/v) methanol:water or acetonitrile:water.[14] The aqueous portion should ideally be buffered, for instance, with a phosphate (B84403) buffer at a pH of around 3.0, to ensure consistent ionization of the analyte.

Q2: Should I use isocratic or gradient elution for this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if you are only analyzing this compound or if other components are well-resolved.

  • Gradient elution (varying mobile phase composition during the run) is beneficial for complex samples containing compounds with a wide range of polarities.[7] It allows for the elution of strongly retained compounds in a reasonable time while still providing good separation for earlier eluting peaks.

Q3: What type of buffer should I use in my mobile phase?

For reversed-phase HPLC of basic compounds like this compound, phosphate buffers are commonly used. They are effective in the lower pH range (around 2-4) needed to protonate the amine. Formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are also frequently used, especially for LC-MS applications, as they are volatile.[4]

Q4: What is the importance of degassing the mobile phase?

Degassing the mobile phase is crucial to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations, baseline noise, and spurious peaks. Common degassing methods include sonication, vacuum filtration, and helium sparging.

Experimental Protocols

Below are detailed methodologies for key experiments related to the HPLC separation of aromatic amines, including this compound.

Protocol 1: General Reversed-Phase HPLC Method for Aromatic Amines

This protocol is a general starting point for the separation of aromatic amines.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile or Methanol (HPLC grade)

  • Procedure:

    • Prepare the mobile phase by mixing Solvent A and Solvent B in a desired ratio (e.g., 40:60 v/v).

    • For improved peak shape of basic analytes, acidify the aqueous component with an acid like phosphoric acid to a pH of ~3.0.

    • Degas the mobile phase before use.

    • Set the flow rate to a typical value for a 4.6 mm ID column, such as 1.0 mL/min.

    • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 220 nm).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

Protocol 2: Ion-Pair Reversed-Phase HPLC for Isomeric Aromatic Amines

This protocol is suitable for separating isomeric mixtures of aromatic amines.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase:

    • Prepare a 20 mM phosphate buffer and adjust the pH to 2.5.[12]

    • Add 5 mM 1-hexanesulfonic acid sodium salt as the ion-pairing reagent to the buffer.[12]

    • The final mobile phase is a mixture of the ion-pairing buffer and methanol (e.g., 65:35 v/v).[12]

  • Procedure:

    • Prepare the mobile phase as described above.

    • Filter and degas the mobile phase.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.[12]

    • Set the UV detector to 220 nm.[12]

    • Equilibrate the column thoroughly with the ion-pairing mobile phase. This may take longer than with standard reversed-phase conditions.

    • Inject the sample.

Quantitative Data Summary

The following table summarizes typical mobile phase compositions and conditions used for the separation of this compound and related compounds.

Analyte(s)ColumnMobile Phase CompositionpHFlow RateDetectionReference
This compoundNewcrom R1Acetonitrile, Water, Phosphoric AcidN/AN/AN/A[13]
Aromatic Amine IsomersC18 (250 mm x 4.6 mm, 5 µm)20 mM Phosphate Buffer with 5 mM 1-hexanesulfonic acid : Methanol (65:35)2.51.0 mL/minUV at 220 nm[12]
2-(4-isobutylphenyl) propionic acid and 4-isobutylacetophenoneChromSpher C18 (100 mm x 3 mm, 5 µm)Sodium Phosphate Buffer : Methanol (40:60)3.0N/AUV at 220 nm
Aromatic AminesGeneral C18Methanol-McIlvaine buffer solutionN/AN/AN/A[15]

Logical Workflow for HPLC Mobile Phase Optimization

The following diagram illustrates a systematic approach to optimizing the mobile phase for the separation of this compound.

MobilePhaseOptimization start Define Separation Goals (Resolution, Analysis Time) select_column Select Initial Column (e.g., C18) start->select_column initial_mp Select Initial Mobile Phase (e.g., ACN/Water or MeOH/Water) select_column->initial_mp run_initial Perform Initial Chromatographic Run initial_mp->run_initial evaluate Evaluate Results (Peak Shape, Retention, Resolution) run_initial->evaluate adjust_organic Adjust Organic Solvent Ratio evaluate->adjust_organic Poor Retention / Resolution change_organic Change Organic Solvent (ACN <-> MeOH) evaluate->change_organic Poor Selectivity adjust_ph Adjust Mobile Phase pH evaluate->adjust_ph Poor Peak Shape (Tailing) add_modifier Add Modifier (e.g., Ion-Pair Reagent) evaluate->add_modifier Complex Mixture optimize Further Optimization (Gradient, Temperature, Flow Rate) evaluate->optimize Good Initial Separation adjust_organic->run_initial change_organic->run_initial adjust_ph->run_initial add_modifier->run_initial optimize->evaluate Needs Improvement final_method Final Optimized Method optimize->final_method Meets Goals

Caption: A logical workflow for systematic HPLC mobile phase optimization.

References

Technical Support Center: Storage and Handling of 4-Isobutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 4-isobutylaniline during storage.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has turned yellow/brown. What is the cause?

A1: The yellow or brown discoloration of this compound is a common indicator of oxidation.[1] Aromatic amines, including this compound, are susceptible to degradation upon exposure to oxygen, light, and elevated temperatures. The colored products are typically the result of the formation of nitroso and nitro compounds, as well as various polymerization products.

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container to protect it from light. It is recommended to store the container in a cool, dark, and well-ventilated place, ideally at room temperature.[2]

Q3: How can I qualitatively and quantitatively assess the degradation of my this compound sample?

A3: A visual inspection for color change is a quick qualitative indicator of degradation. For quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[3][4] This method can separate the parent this compound from its degradation products, allowing for accurate quantification of its purity.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, antioxidants can be effective in preventing the oxidation of aromatic amines. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used for this purpose.[5][6] It is crucial to ensure the chosen antioxidant is compatible with this compound and any downstream applications.

Q5: What are the primary degradation products of this compound oxidation?

A5: The oxidation of aniline (B41778) and its derivatives can lead to the formation of a complex mixture of products. Key degradation products can include azoxybenzene, azobenzene, and nitrobenzene, which are formed through various oxidation and condensation reactions.[7]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid discoloration of this compound upon opening a new bottle. - Improper sealing of the container during previous use.- Exposure to air and light during handling.- Immediately purge the headspace of the bottle with an inert gas (nitrogen or argon) before resealing.- Minimize the time the bottle is open to the atmosphere.- Work in a glove box or under a fume hood with minimized light exposure.
Inconsistent results in experiments using this compound from the same batch. - Non-homogenous degradation within the storage container.- Different aliquots having varying levels of oxidation.- Gently swirl the container before taking an aliquot to ensure homogeneity.- Perform a purity check (e.g., via HPLC) on an aliquot before use.- If significant degradation is observed, consider purifying the material or using a fresh batch.
Precipitate formation in stored this compound. - Formation of insoluble polymerization products due to advanced degradation.- The material is likely significantly degraded and may not be suitable for use.- Attempt to dissolve a small amount in a suitable solvent to check for solubility. If insoluble material remains, the batch should be discarded.- Review storage conditions to prevent future occurrences.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound purity and the detection of its degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to the mobile phase to improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of pure this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the this compound sample to be tested in the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm.

    • Inject the standard solutions and the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method).

    • Quantify the amount of this compound using the calibration curve.

Protocol 2: Accelerated Stability Study of this compound

This protocol describes how to conduct an accelerated stability study to predict the long-term stability of this compound.

Materials:

  • Pure this compound

  • Amber glass vials with airtight seals

  • Oven or stability chamber capable of maintaining constant temperature

  • Light source (for photostability testing)

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Aliquot the this compound into several amber glass vials. For each condition, prepare a sufficient number of vials for testing at each time point.

  • Stress Conditions:

    • Thermal Stress: Place the vials in an oven at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the vials to a controlled light source (e.g., ICH-compliant photostability chamber). Include a set of control vials wrapped in aluminum foil to exclude light.

    • Oxidative Stress: For samples not stored under an inert atmosphere, the presence of air in the headspace will provide oxidative stress.

  • Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples at each time point using the stability-indicating HPLC method described in Protocol 1.

  • Data Evaluation:

    • Determine the percentage of this compound remaining at each time point under each stress condition.

    • Identify and quantify any major degradation products.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Degradation of this compound Under Accelerated Storage Conditions
Storage ConditionTime (Weeks)Purity (%)Appearance
Control (Room Temp, Dark, Inert) 099.8Colorless
899.7Colorless
40°C (Dark, Air) 099.8Colorless
198.5Faint Yellow
297.1Yellow
494.3Light Brown
889.0Brown
60°C (Dark, Air) 099.8Colorless
195.2Yellow
290.8Brown
482.1Dark Brown
868.5Dark Brown
Photostability (Room Temp, Light, Air) 099.8Colorless
196.0Yellow
292.5Light Brown
485.8Brown
875.3Dark Brown
Table 2: Hypothetical Effectiveness of BHT in Preventing Oxidation of this compound at 40°C in Air
BHT Concentration (w/w)Time (Weeks)Purity (%)
0% (Control) 099.8
889.0
0.05% 099.8
897.5
0.1% 099.8
898.9
0.2% 099.8
899.2

Visualizations

Oxidation_Pathway This compound This compound Oxidation_Products Nitroso/Nitro Compounds, Polymerization Products This compound->Oxidation_Products Oxidation Oxidizing_Agents O2, Light, Heat Oxidizing_Agents->Oxidation_Products Discoloration Yellow/Brown Color Oxidation_Products->Discoloration

Caption: Simplified pathway of this compound oxidation.

Troubleshooting_Workflow cluster_start cluster_check Initial Checks cluster_analysis Analysis cluster_decision Decision cluster_action Action start Discoloration Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Exposure to Air) start->check_handling hplc_analysis Perform HPLC Purity Analysis check_storage->hplc_analysis check_handling->hplc_analysis is_pure Purity Acceptable? hplc_analysis->is_pure use_material Use Material is_pure->use_material Yes remediate Purge with Inert Gas & Store Properly is_pure->remediate No, Minor Impurity discard Discard Batch is_pure->discard No, Major Impurity remediate->use_material

References

Technical Support Center: Scalable Purification of Crude 4-Isobutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable purification of crude 4-isobutylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for purifying crude this compound?

A1: The primary scalable techniques for purifying crude this compound are vacuum distillation, and to a lesser extent for very high purity on a moderate scale, recrystallization of a salt derivative. For smaller scales requiring very high purity, flash column chromatography is also an option. The choice of method depends on the scale of your operation, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound are largely dependent on the synthetic route used for its preparation. Common impurities include:

  • Unreacted Starting Materials: Such as 1-isobutyl-4-nitrobenzene (B1595536) if the synthesis involves the reduction of a nitro group.

  • By-products of the Reaction: Incomplete reactions can lead to the presence of intermediates.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can form colored impurities, causing the crude product to appear yellow, brown, or reddish.[1][2]

  • Residual Solvents and Reagents: Solvents used in the synthesis or workup, as well as any acids or bases, may remain in the crude product.

Q3: My this compound is discolored. How can I remove the color?

A3: Discoloration in anilines is most often due to oxidation.[1][2] Several methods can be employed to remove these colored impurities:

  • Vacuum Distillation: This is often the most effective method on a larger scale, as the colored, high-molecular-weight oxidation products are typically less volatile and will remain in the distillation residue.[2]

  • Activated Charcoal Treatment: Dissolving the crude aniline (B41778) in a suitable solvent and treating it with activated charcoal can effectively adsorb the colored impurities. The charcoal is then removed by filtration.

  • Conversion to a Salt: Converting the aniline to its hydrochloride or oxalate (B1200264) salt can facilitate purification. The salt can be recrystallized to remove impurities and then neutralized to regenerate the pure aniline.

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography (GC): Given the volatility of this compound, GC is a suitable method for assessing purity.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of anilines and can separate the target compound from a wide range of impurities.[4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and useful tool for monitoring the progress of a reaction and for preliminary purity assessment.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show two doublets due to the para-substitution, and the ¹³C NMR should show four signals in the aromatic region due to symmetry.[5]

Purification Method Selection

Choosing the right purification technique is critical for achieving the desired purity and yield in a scalable manner. The following table provides a comparison of the most common methods.

Purification MethodPurity AchievableScaleSpeedKey AdvantagesKey Disadvantages
Vacuum Distillation Good to High (98-99.5%)Large (>10g)FastExcellent for removing non-volatile and very low-boiling impurities.[6]Not effective for separating impurities with close boiling points.[6]
Recrystallization (as salt) High to Very HighSmall to MediumMediumHighly effective at removing trace impurities to yield crystalline material.Requires an additional chemical step (salt formation and subsequent neutralization).[6]
Flash Column Chromatography Very High (>99.5%)Small (<10g)SlowCan separate structurally similar compounds and close-boiling impurities.[6]Requires large volumes of solvent and is labor-intensive for large scales.[6]

Troubleshooting Guides

This section addresses common issues that may be encountered during the purification of this compound.

Vacuum Distillation
ProblemPossible CausesRecommended Actions
Product is discolored after distillation. 1. The distillation temperature is too high, causing thermal decomposition. 2. The vacuum is not low enough. 3. Air leak in the system leading to oxidation at high temperatures.1. Lower the distillation temperature by using a better vacuum. 2. Ensure your vacuum pump is pulling a strong and stable vacuum. 3. Check all joints and seals for leaks.
Low recovery of the product. 1. Product loss in the forerun or residue. 2. Inefficient condensation. 3. Incorrect fraction collection.1. Ensure the distillation apparatus is well-insulated to minimize heat loss. 2. Check that the condenser has a sufficient flow of cold water. 3. Monitor the distillation temperature closely to ensure you are collecting the correct fraction.
Bumping or uneven boiling. 1. Lack of boiling chips or inadequate stirring. 2. Heating is too rapid.1. Add fresh boiling chips or use a magnetic stirrer. 2. Heat the distillation flask slowly and evenly.
Flash Column Chromatography
ProblemPossible CausesRecommended Actions
Poor separation of the product from impurities. 1. The solvent system (eluent) is not optimal. 2. The column was not packed properly. 3. The column was overloaded with the crude product.1. Develop a better solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.[7] 2. Ensure the silica (B1680970) gel is packed uniformly without any cracks or air bubbles. 3. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).[7]
Streaking or tailing of the product on the TLC plate and column. 1. The sample is too concentrated on the TLC plate. 2. The basic amine group is interacting strongly with the acidic silica gel.1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of a basic modifier, such as 0.1-1% triethylamine (B128534), to the eluent to reduce tailing.[7][8]
Product is not eluting from the column. The chosen eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate.

Experimental Protocols

Protocol 1: Scalable Purification by Vacuum Distillation

This method is suitable for purifying multi-gram to kilogram quantities of crude this compound.

Apparatus Setup:

  • Assemble a short-path distillation apparatus.

  • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

Procedure:

  • Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.[6]

  • Begin stirring and slowly evacuate the system to a pressure of 1-10 mmHg.[6] The boiling point of this compound is reported to be in the range of 242-255 °C at atmospheric pressure; under vacuum, this will be significantly lower, preventing thermal degradation.[3][5]

  • Gently heat the distillation flask with a heating mantle.

  • Collect any low-boiling solvents or impurities as a "forerun" in a separate receiving flask.

  • Once the temperature stabilizes at the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Stop the distillation when the temperature begins to rise again or when only a small amount of dark, viscous residue remains.

  • Allow the apparatus to cool completely before slowly reintroducing air. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Protocol 2: High-Purity Purification by Flash Column Chromatography

This technique is ideal for small-scale purifications (<10 g) where very high purity is required.[6]

Solvent System Selection:

  • Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good starting point for anilines is a mixture of hexane and ethyl acetate.[6]

  • The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.3.[7]

  • If the spot on the TLC plate shows tailing, add 0.5-1% triethylamine to the eluent.[6]

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[6]

  • Elution: Begin eluting with the chosen solvent system.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Experimental Workflows

experimental_workflow cluster_distillation Vacuum Distillation Workflow cluster_chromatography Flash Chromatography Workflow d_start Crude this compound d_setup Assemble Distillation Apparatus d_start->d_setup d_evacuate Evacuate System (1-10 mmHg) d_setup->d_evacuate d_heat Gentle Heating d_evacuate->d_heat d_forerun Collect Forerun d_heat->d_forerun d_main Collect Main Fraction d_forerun->d_main d_stop Stop Distillation & Cool d_main->d_stop d_end Pure this compound d_stop->d_end c_start Crude this compound c_tlc TLC for Solvent System c_start->c_tlc c_pack Pack Silica Gel Column c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Solvent c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions by TLC c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Pure this compound c_evaporate->c_end

Caption: General workflows for purification of this compound.

troubleshooting_logic start Crude this compound is_colored Is the crude product colored? start->is_colored distillation Vacuum Distillation is_colored->distillation Yes is_colored->distillation No (Proceed to primary purification) purity_check Assess Purity (GC/HPLC) distillation->purity_check charcoal Activated Charcoal Treatment charcoal->purity_check salt_formation Salt Formation & Recrystallization salt_formation->purity_check is_pure Is purity sufficient? purity_check->is_pure further_purification Consider Further Purification (e.g., Chromatography) is_pure->further_purification No final_product Final Pure Product is_pure->final_product Yes further_purification->distillation

Caption: Decision-making workflow for purification of this compound.

References

Managing exothermic reactions in the synthesis of 4-isobutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-isobutylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to managing exothermic reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the common synthesis routes for this compound?

A1: The two most common synthetic routes to this compound both involve highly exothermic steps that require careful temperature management.

  • Route 1: Nitration and Reduction. This route involves the nitration of isobutylbenzene (B155976) to form 4-isobutylnitrobenzene, followed by the reduction of the nitro group to an amine. Both the nitration and the reduction steps are significantly exothermic and pose a risk of thermal runaway if not properly controlled. The heat of hydrogenation for nitro compounds can be very high, and impurities can lower the thermal stability of the reaction mixture.[1][2]

  • Route 2: Friedel-Crafts Acylation and Reductive Amination. This route begins with the Friedel-Crafts acylation of isobutylbenzene, which is also an exothermic process. The subsequent reductive amination of the resulting ketone is another step that can generate significant heat.

Q2: What are the consequences of poor temperature control during these exothermic reactions?

A2: Inadequate temperature control can lead to several undesirable outcomes:

  • Runaway Reactions: A rapid, uncontrolled increase in temperature and pressure can occur, potentially leading to a violent or explosive decomposition of the reaction mixture. This is a major safety concern, especially during the nitration and reduction of nitro compounds.[1]

  • Reduced Yield and Purity: Elevated temperatures can promote the formation of unwanted side products, such as isomers, di-substituted products, or polymeric materials, which will lower the yield and purity of the desired this compound.

  • Formation of Hazardous Byproducts: In the case of nitro compound reductions, unstable intermediates like nitroso and hydroxylamine (B1172632) derivatives can accumulate if the reaction is not properly controlled, increasing the risk of a runaway reaction.

Q3: What are the key signs of a potential thermal runaway reaction?

A3: Vigilant monitoring of the reaction is crucial. Key indicators of a potential thermal runaway include:

  • A sudden and rapid increase in the internal temperature of the reaction vessel.

  • A noticeable rise in pressure within the reactor.

  • Increased gas evolution.

  • A change in the color or viscosity of the reaction mixture.

  • Vigorous and uncontrolled boiling of the solvent.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A4: In the event of a suspected thermal runaway, immediate and decisive action is required to regain control of the reaction:

  • Stop the addition of any further reagents.

  • Enhance cooling immediately. This can be achieved by adding more coolant (e.g., dry ice to an acetone (B3395972) bath), or by using an emergency cooling system if available.

  • If possible and safe to do so, dilute the reaction mixture by adding a pre-chilled, inert solvent to help absorb the excess heat.

  • Activate any emergency pressure relief systems.

  • Evacuate the area and alert safety personnel.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during the synthesis of this compound, with a focus on managing exothermic events.

Issue 1: Rapid and Uncontrolled Temperature Increase During Nitration of Isobutylbenzene
Potential Cause Recommended Solution
Rate of nitrating agent addition is too fast. Immediately cease the addition of the nitrating agent. Resume addition at a much slower, controlled rate once the temperature has stabilized within the desired range.
Inadequate cooling. Ensure the cooling bath is at the appropriate temperature (e.g., 0-5 °C for nitration) and has sufficient capacity for the scale of the reaction. For larger scale reactions, consider a more robust cooling system like a cryostat.
Poor heat transfer. Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath. Check for any solids that may have precipitated and are insulating the reaction.
Incorrect starting temperature. Ensure the isobutylbenzene solution is pre-chilled to the target temperature before beginning the addition of the nitrating agent.
Issue 2: Exotherm and Pressure Buildup During Reduction of 4-Isobutylnitrobenzene
Potential Cause Recommended Solution
Catalyst activity is too high or catalyst loading is excessive. Reduce the amount of catalyst used. For highly active catalysts like Raney Nickel, consider adding it in portions or using a less reactive catalyst.
Hydrogen pressure is too high (for catalytic hydrogenation). Reduce the hydrogen pressure. The reaction should be initiated at a lower pressure and gradually increased as the initial exotherm subsides.
Rate of reducing agent addition is too fast (for chemical reduction, e.g., Sn/HCl). Add the reducing agent (e.g., concentrated HCl) in small portions, carefully monitoring the temperature after each addition.[3]
Accumulation of unstable intermediates. Ensure continuous and efficient stirring to promote the complete reduction of intermediates. In some cases, adding a vanadium compound can prevent the accumulation of hydroxylamines.[4]
Localized overheating. Improve agitation to ensure uniform temperature distribution throughout the reaction mixture.

Data Presentation

The following tables provide illustrative quantitative data for managing the key exothermic steps in the synthesis of this compound. Note: The Heat of Reaction values are estimates for similar reactions and should be determined experimentally for precise process safety calculations.

Table 1: Temperature Control Parameters for Nitration of Isobutylbenzene

ParameterRecommended ValueRationale
Reaction Temperature 0 - 10 °CTo control the rate of the highly exothermic nitration reaction and minimize the formation of dinitro and other byproducts.
Addition Rate of Nitrating Mixture Slow, dropwise additionTo allow for efficient heat dissipation and prevent a rapid temperature increase.
Stirring Speed > 300 RPMTo ensure good mixing and heat transfer.
Estimated Heat of Reaction (ΔH) -120 to -150 kJ/molHighly exothermic, requiring robust cooling.

Table 2: Temperature Control Parameters for Reduction of 4-Isobutylnitrobenzene (Catalytic Hydrogenation)

ParameterRecommended ValueRationale
Reaction Temperature 25 - 60 °CTo maintain a controlled reaction rate. Higher temperatures can increase the rate of side reactions.
Hydrogen Pressure 1 - 5 barTo provide sufficient hydrogen for the reaction without creating an unnecessarily high-pressure environment.
Catalyst Loading (e.g., 5% Pd/C) 1 - 5 mol%To achieve a reasonable reaction rate without causing an uncontrollable exotherm.
Estimated Heat of Reaction (ΔH) -400 to -550 kJ/molExtremely exothermic, posing a significant risk of thermal runaway.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Isobutylnitrobenzene (Nitration)

Materials:

  • Isobutylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Prepare the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add isobutylbenzene.

  • Cooling: Cool the flask containing isobutylbenzene to 0-5 °C using an ice-salt bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred isobutylbenzene solution. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. The addition rate should be adjusted to prevent the temperature from rising too quickly.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-isobutylnitrobenzene.

Protocol 2: Synthesis of this compound (Reduction of 4-Isobutylnitrobenzene via Catalytic Hydrogenation)

Materials:

  • 4-Isobutylnitrobenzene

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) or Methanol

  • Hydrogen Gas

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a similar autoclave), add a solution of 4-isobutylnitrobenzene in ethanol or methanol.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution.

  • Inerting: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).

  • Temperature Control: Begin stirring and monitor the internal temperature and pressure closely. The reaction is highly exothermic, and an initial temperature rise is expected. If the temperature rises too rapidly, stop the hydrogen flow and/or use external cooling to maintain the temperature within a safe operating range (e.g., 25-60 °C).

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. Continue the reaction until the hydrogen uptake ceases.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain crude this compound, which can be further purified by distillation or chromatography.

Mandatory Visualization

Exothermic_Reaction_Management_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Troubleshooting & Emergency Response A Risk Assessment (Identify Exothermic Steps) B Select Appropriate Cooling System A->B C Ensure Adequate Ventilation & PPE B->C D Pre-cool Reactants C->D E Slow, Controlled Reagent Addition D->E F Continuous Monitoring (Temp, Pressure) E->F G Maintain Vigorous Stirring F->G H Temperature Spike Detected G->H Deviation from Normal Operation I Stop Reagent Addition H->I J Increase Cooling I->J K Dilute with Cold Inert Solvent J->K L Emergency Shutdown & Evacuation K->L

Caption: Workflow for managing exothermic reactions.

Synthesis_Pathway_4_Isobutylaniline cluster_route1 Route 1: Nitration & Reduction cluster_route2 Route 2: Acylation & Reductive Amination R1_Start Isobutylbenzene R1_Nitration Nitration (HNO3, H2SO4) Highly Exothermic R1_Start->R1_Nitration R1_Intermediate 4-Isobutylnitrobenzene R1_Nitration->R1_Intermediate R1_Reduction Reduction (e.g., H2, Pd/C) Highly Exothermic R1_Intermediate->R1_Reduction Product This compound R1_Reduction->Product R2_Start Isobutylbenzene R2_Acylation Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl3) Exothermic R2_Start->R2_Acylation R2_Intermediate 4-Isobutylacetophenone R2_Acylation->R2_Intermediate R2_Reductive_Amination Reductive Amination (e.g., NH3, H2, Catalyst) Exothermic R2_Intermediate->R2_Reductive_Amination R2_Reductive_Amination->Product

Caption: Synthetic pathways to this compound.

References

Overcoming challenges in the catalytic hydrogenation of nitro-isobutylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of nitro-isobutylbenzene to produce isobutylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of nitro-isobutylbenzene?

A1: The most frequently employed catalysts for the reduction of nitroarenes, including nitro-isobutylbenzene, are palladium on activated charcoal (Pd/C), Raney Nickel (Raney-Ni), and platinum-based catalysts.[1] Non-noble metal catalysts, such as those based on cobalt and nickel, are also utilized and can offer high selectivity.[2][3]

Q2: What are the typical solvents and reaction conditions for this hydrogenation?

A2: Common solvents for the catalytic hydrogenation of nitroarenes include alcohols like methanol (B129727) and ethanol.[4][5] The reaction is often carried out at room temperature and pressures ranging from atmospheric to around 50 psi of hydrogen gas.[4][5]

Q3: What are the potential side products in the hydrogenation of nitro-isobutylbenzene?

A3: Incomplete reduction can lead to the formation of intermediates such as nitroso-isobutylbenzene and N-(isobutylphenyl)hydroxylamine.[4][6] Further side reactions can result in the formation of azoxy and azo compounds.[1] Over-reduction of the aromatic ring is also a possibility under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[4] By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (nitro-isobutylbenzene) and the appearance of the product (isobutylaniline).

Q5: What safety precautions should be taken during catalytic hydrogenation?

A5: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, and all equipment is properly grounded. Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) when possible and quench it carefully after the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may have lost its activity due to improper storage, handling, or previous use.- Use a fresh batch of high-quality catalyst. - Ensure the catalyst is not unnecessarily exposed to air.
Catalyst Poisoning: Trace impurities in the starting material, solvent, or from the reaction setup (e.g., sulfur compounds) can poison the catalyst.- Purify the starting material and solvents. - Ensure the reaction apparatus is thoroughly clean.
Insufficient Hydrogen: The supply of hydrogen may be inadequate or there might be a leak in the system.- Check the hydrogen source and ensure a constant supply. - Leak-test the reaction setup.
Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.- Gradually increase the reaction temperature while monitoring for side product formation.
Poor Selectivity / Formation of Side Products Over-reduction: Harsh reaction conditions (high temperature or pressure) can lead to the reduction of the aromatic ring.- Reduce the hydrogen pressure and/or reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Reduction: Insufficient reaction time or catalyst loading can result in the accumulation of intermediates.- Increase the reaction time. - Optimize the catalyst loading.[4]
Catalyst Choice: Some catalysts may be more prone to promoting side reactions.- Screen different catalysts (e.g., different metals or supports) to find one with better selectivity for your substrate.
Difficulty in Product Isolation/Purification Catalyst Fines: Fine catalyst particles may pass through the filtration medium, contaminating the product.- Use a finer filter paper or a pad of celite for filtration. - Centrifuge the reaction mixture to pellet the catalyst before decanting the supernatant.
Colored Impurities: Oxidation of the aniline (B41778) product can lead to the formation of colored impurities.- Work up the reaction under an inert atmosphere if possible. - Purify the product promptly after the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitroarene Hydrogenation

ParameterCondition 1 (General)Condition 2 (Specific for 3-nitroisobutylbenzene)[4]
Substrate Substituted Nitroarene3-nitroisobutylbenzene
Catalyst 5-10 mol% Pd/C5 mol% 10% Pd/C
Solvent Ethanol or MethanolMethanol
Hydrogen Pressure 1-4 atm50 psi
Temperature 25-80 °C25 °C
Reaction Time 1-12 hours6 hours
Typical Yield >90%High

Experimental Protocols

Detailed Protocol for the Hydrogenation of 3-Nitroisobutylbenzene [4]

  • Reaction Setup: In a Parr hydrogenation vessel, combine 3-nitroisobutylbenzene (10.0 g, 55.8 mmol) and 10% palladium on activated charcoal (0.5 g, 5 mol%).

  • Solvent Addition: Add methanol (100 mL) to the vessel.

  • Hydrogenation: Seal the vessel securely. Purge the system first with nitrogen gas and then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 6 hours, ensuring the hydrogen pressure is maintained at 50 psi.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude 3-isobutylaniline (B1602854) can then be purified by vacuum distillation.

Visualizations

ReactionPathway Nitro_Isobutylbenzene Nitro-isobutylbenzene Nitroso_Isobutylbenzene Nitroso-isobutylbenzene Nitro_Isobutylbenzene->Nitroso_Isobutylbenzene +H2 Hydroxylamine N-(Isobutylphenyl)hydroxylamine Nitroso_Isobutylbenzene->Hydroxylamine +H2 Isobutylaniline Isobutylaniline Hydroxylamine->Isobutylaniline +H2

Caption: Reaction pathway for the hydrogenation of nitro-isobutylbenzene.

TroubleshootingWorkflow Start Reaction Issue (Low Yield/Selectivity) CheckCatalyst Check Catalyst Activity - Fresh? - Stored Properly? Start->CheckCatalyst CheckPurity Check Reactant/Solvent Purity - Any potential poisons? CheckCatalyst->CheckPurity [Catalyst OK] CheckConditions Review Reaction Conditions - Temp? - Pressure? - Time? CheckPurity->CheckConditions [Purity OK] Optimize Systematically Optimize Conditions CheckConditions->Optimize [Conditions Suboptimal] Success Successful Reaction Optimize->Success

Caption: A logical workflow for troubleshooting common hydrogenation issues.

ExperimentalWorkflow Prep Prepare Reactants & Catalyst Setup Assemble Hydrogenation Apparatus Prep->Setup PurgeN2 Purge with Nitrogen Setup->PurgeN2 PurgeH2 Purge with Hydrogen PurgeN2->PurgeH2 Pressurize Pressurize with H2 PurgeH2->Pressurize React Run Reaction with Vigorous Stirring Pressurize->React Monitor Monitor Progress (TLC/GC) React->Monitor Depressurize Depressurize & Purge with Nitrogen Monitor->Depressurize [Reaction Complete] Filter Filter to Remove Catalyst Depressurize->Filter Purify Purify Product Filter->Purify

Caption: General experimental workflow for catalytic hydrogenation.

References

Minimizing side-product formation in Friedel-Crafts alkylation for anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation during the Friedel-Crafts alkylation of anilines.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts alkylation of anilines and provides actionable solutions.

Issue Possible Cause Recommended Solution
No reaction or very low conversion. The amino group of aniline (B41778), being a Lewis base, is reacting with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated salt.[1][2][3][4][5][6][7][8][9][10][11] This complex formation deactivates the aromatic ring towards electrophilic substitution.Protect the amino group by converting it into an amide (e.g., acetanilide) before the Friedel-Crafts reaction.[1][12][13] The amide is less basic and does not strongly interact with the Lewis acid catalyst.[12] After alkylation, the protecting group can be removed by hydrolysis.[1][12]
Formation of N-alkylated side-products. The lone pair of electrons on the nitrogen atom makes the amino group a nucleophilic site, competing with the aromatic ring for the alkylating agent.Protection of the amino group as an anilide effectively prevents N-alkylation.[14] Alternatively, for direct N-alkylation, methods utilizing transition metal catalysts (e.g., Palladium, Ruthenium, Iridium) with alcohols as alkylating agents (Borrowing Hydrogen strategy) offer high selectivity for N-alkylation.[14][15]
Polyalkylation is observed (multiple alkyl groups are added to the ring). The initial alkylation product is often more reactive than the starting aniline derivative because the added alkyl group is electron-donating, further activating the ring towards electrophilic attack.[2][16][17]Use a large excess of the aniline derivative relative to the alkylating agent to increase the statistical probability of the electrophile reacting with the monosubstituted product.[14][16] Friedel-Crafts acylation followed by reduction of the ketone can be an alternative to avoid polyalkylation, as the acyl group is deactivating.[4][16]
Formation of isomeric products due to carbocation rearrangement. The carbocation intermediate generated from the alkyl halide rearranges to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one) before attacking the aromatic ring.[2][16][18]To avoid rearrangements, consider using Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction), as the acylium ion intermediate is resonance-stabilized and does not rearrange.[17][18]
Significant amount of catalyst is consumed. The Lewis acid catalyst forms a complex with the basic nitrogen of aniline, effectively deactivating the catalyst.[3][6]Protecting the amino group as an amide prevents this complexation, allowing the catalyst to participate in the desired reaction.[6][12]

Frequently Asked Questions (FAQs)

Q1: Why does aniline not undergo a direct Friedel-Crafts alkylation?

A1: Aniline does not undergo Friedel-Crafts alkylation because the amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[1][3][4][5][7] This acid-base reaction forms a salt, placing a positive charge on the nitrogen atom.[1][4][9][10][11] This positively charged group strongly deactivates the benzene (B151609) ring, making it resistant to electrophilic aromatic substitution.[1][4]

Q2: What is the most common strategy to achieve C-alkylation of anilines?

A2: The most common and effective strategy is to protect the amino group by converting it to an amide, such as acetanilide (B955), before performing the Friedel-Crafts reaction.[1][12][13] The amide group is less basic, preventing the deactivating complex formation with the Lewis acid catalyst.[12] It is also an ortho-, para-directing group. After the alkylation step, the protecting group can be removed via hydrolysis to yield the desired alkylated aniline.[1][12]

Q3: How can I favor N-alkylation over C-alkylation?

A3: To selectively achieve N-alkylation, you can employ strategies that avoid the use of strong Lewis acids. One modern and efficient method is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy.[14][15] This approach uses alcohols as alkylating agents in the presence of transition metal catalysts (e.g., based on Ruthenium, Iridium, or Manganese).[14][19] This method is highly selective for N-alkylation and is considered a greener alternative as it produces only water as a byproduct.[14]

Q4: What causes the formation of polyalkylated products and how can it be minimized?

A4: Polyalkylation occurs because the introduction of an electron-donating alkyl group activates the aromatic ring, making the mono-alkylated product more susceptible to further alkylation than the starting material.[2][16][17] To minimize this, a large excess of the aromatic compound (the aniline derivative) can be used relative to the alkylating agent.[14][16]

Q5: Are there greener alternatives to traditional Friedel-Crafts alkylation of anilines?

A5: Yes, significant research has focused on developing more sustainable methods. The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy is a prime example.[14] This method uses alcohols, which are generally less toxic than alkyl halides, as the alkylating agents.[14] The reaction is catalyzed by transition metals and is highly atom-efficient, producing only water as a byproduct.[14] Additionally, the use of solid acid catalysts like zeolites can reduce the waste generated from stoichiometric Lewis acid catalysts.[14]

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

  • Reactants: Aniline, Acetic Anhydride (B1165640), and a base catalyst (e.g., Pyridine).[1]

  • Procedure:

    • Dissolve aniline in a suitable solvent.

    • Add acetic anhydride and a catalytic amount of pyridine.

    • Stir the reaction mixture, typically at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.

    • Filter and wash the solid product.[1]

  • Product: Acetanilide.

Protocol 2: Friedel-Crafts Alkylation of Acetanilide

  • Reactants: Acetanilide, Alkyl Halide (e.g., CH₃Cl), and Aluminum Chloride (AlCl₃).[1]

  • Procedure:

    • Suspend acetanilide in a suitable solvent (e.g., carbon disulfide).

    • Cool the mixture in an ice bath.

    • Slowly add anhydrous AlCl₃.

    • Add the alkyl halide dropwise while maintaining the low temperature.

    • Allow the reaction to proceed, monitoring by TLC.

    • Quench the reaction by carefully adding ice and then water.

    • Extract the product with an organic solvent.[1]

  • Product: Alkylated acetanilide.

Protocol 3: Deprotection of Alkylated Acetanilide

  • Reactants: Alkylated Acetanilide, Acid or Base catalyst (e.g., HCl or NaOH).[1]

  • Procedure:

    • Reflux the alkylated acetanilide with an aqueous solution of a strong acid or base.

    • Monitor the hydrolysis by TLC.

    • After completion, neutralize the reaction mixture.

    • Extract the alkylated aniline product.[1]

  • Product: Alkylated aniline.

Visualizations

Friedel_Crafts_Aniline_Problem cluster_reactants Reactants Aniline Aniline (Lewis Base) Deactivated_Complex Deactivated Salt Complex [C₆H₅NH₂⁺-AlCl₃⁻] Aniline->Deactivated_Complex Lewis Acid-Base Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Deactivated_Complex No_Reaction No Friedel-Crafts Alkylation Deactivated_Complex->No_Reaction Ring Deactivation

Caption: Aniline's incompatibility with Friedel-Crafts catalysts.

Aniline_Alkylation_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Friedel-Crafts Alkylation cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Alkylated_Acetanilide Alkylated Acetanilide Acetanilide->Alkylated_Acetanilide R-X, AlCl₃ Alkylated_Aniline Alkylated Aniline (Product) Alkylated_Acetanilide->Alkylated_Aniline Acid/Base Hydrolysis

Caption: Workflow for successful C-alkylation of aniline.

Troubleshooting_Logic Start Start Experiment Issue Issue Encountered? Start->Issue No_Reaction No Reaction Issue->No_Reaction Yes Polyalkylation Polyalkylation Issue->Polyalkylation Yes Rearrangement Rearrangement Issue->Rearrangement Yes Success Successful Product Formation Issue->Success No Protect_Amine Protect Amino Group No_Reaction->Protect_Amine Excess_Aniline Use Excess Aniline Polyalkylation->Excess_Aniline Acylation_Reduction Use Acylation then Reduction Rearrangement->Acylation_Reduction Protect_Amine->Start Excess_Aniline->Start Acylation_Reduction->Start

Caption: Troubleshooting decision tree for side-product formation.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectral Data: 4-Isobutylaniline vs. Aniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectral characteristics of 4-isobutylaniline, with a comparative analysis against the foundational aromatic amine, aniline (B41778). This guide provides detailed experimental data, protocols, and structural assignments to aid in the identification and characterization of these compounds.

This technical guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and aniline. The presence of the isobutyl substituent on the aniline ring introduces distinct spectral features that are crucial for structural elucidation and purity assessment. This document is intended to serve as a practical resource for the interpretation of NMR spectra in the context of substituted anilines.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) for this compound and aniline are presented below. Due to the para-substitution in this compound, the aromatic region of its spectra exhibits a higher degree of symmetry compared to aniline.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

Compound Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
This compound H-2, H-6~6.95d2H~8.5
H-3, H-5~6.60d2H~8.5
-NH₂~3.55br s2H-
-CH₂-~2.35d2H~7.0
-CH-~1.80m1H-
-CH₃~0.90d6H~6.6
Aniline H-2, H-66.78d2H7.7
H-3, H-57.18t2H7.9
H-46.87t1H7.4
-NH₂3.68s2H-

Note: The chemical shifts for this compound are predicted values based on spectroscopic principles and data for similar compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Compound Carbon Assignment Chemical Shift (δ) ppm
This compound C-1~144.0
C-2, C-6~130.0
C-3, C-5~115.5
C-4~129.0
-CH₂-~45.0
-CH-~30.0
-CH₃~22.5
Aniline C-1146.59
C-2, C-6115.24
C-3, C-5129.43
C-4118.76

Note: The chemical shifts for this compound are predicted values based on spectroscopic principles and data for similar compounds. Actual experimental values may vary slightly.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for aniline derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, vortex the sample gently.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • Spectrometer: 300-600 MHz NMR spectrometer

  • Nuclei: ¹H and ¹³C

  • Temperature: 25 °C

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single pulse

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-5 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more (depending on sample concentration)

  • Relaxation Delay: 2-5 s

  • Spectral Width: 0 to 220 ppm

Structural Elucidation and Spectral Interpretation

The chemical structure of this compound with the corresponding proton and carbon numbering is illustrated below. This diagram aids in the assignment of the NMR signals to the respective nuclei in the molecule.

Caption: Chemical structure of this compound with atom numbering for NMR signal assignment.

The ¹H NMR spectrum of this compound is characterized by two doublets in the aromatic region, a consequence of the molecule's C₂ symmetry.[1] The protons H-2 and H-6 are chemically equivalent, as are H-3 and H-5, leading to a simplified AA'BB' system. The isobutyl group gives rise to a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons.

In the ¹³C NMR spectrum, the symmetry of this compound results in only four signals for the aromatic carbons.[1] The carbons C-2 and C-6 are equivalent, as are C-3 and C-5. The isobutyl substituent introduces three additional signals corresponding to the methylene, methine, and methyl carbons.

References

A Comparative Guide to the Analytical Quantification of 4-Isobutylaniline: MS, HPLC, and NMR Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of 4-isobutylaniline, a key chemical intermediate, is paramount for ensuring the quality, safety, and efficacy of end products. This guide provides an objective comparison of the mass spectrometry (MS) fragmentation patterns of this compound with alternative analytical methodologies, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for selecting the most suitable analytical technique for your specific research needs.

Executive Summary

The choice of analytical methodology for this compound is contingent on the specific requirements of the analysis, such as the need for structural elucidation, purity assessment, or trace-level quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying this compound, offering high sensitivity and specificity, particularly for volatile impurities. Its fragmentation pattern provides a unique fingerprint for structural confirmation.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for routine purity analysis and quantification. It is particularly advantageous for its simplicity and high throughput.

  • Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary ratio method for highly accurate purity determination without the need for a specific this compound reference standard. It provides direct insight into the molecular structure and stoichiometry.

This guide will delve into the performance characteristics of each technique, providing a framework for informed decision-making in the analytical workflow.

Mass Spectrometry Fragmentation Pattern of this compound

Under electron ionization (EI) conditions in a mass spectrometer, this compound undergoes characteristic fragmentation, providing a unique spectral signature. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 149, corresponding to its molecular weight.

Key fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): This results in a fragment ion at m/z 134.

  • Loss of a propyl radical (•C₃H₇): Benzylic cleavage, a common fragmentation pathway for alkyl anilines, leads to the formation of a prominent ion at m/z 106.[1]

  • Loss of the isobutyl radical (•C₄H₉): Cleavage of the bond between the aromatic ring and the isobutyl group can produce an ion at m/z 92.

The relative abundances of these fragment ions are crucial for the unequivocal identification of this compound.

G Figure 1: Predicted Electron Ionization Fragmentation Pathway of this compound mol This compound (m/z 149) frag1 [M-CH₃]⁺ (m/z 134) mol->frag1 - •CH₃ frag2 [M-C₃H₇]⁺ (m/z 106) mol->frag2 - •C₃H₇ frag3 [M-C₄H₉]⁺ (m/z 92) mol->frag3 - •C₄H₉

Caption: Predicted EI fragmentation of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is a critical decision in the drug development process. The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of this compound, based on typical performance for aniline (B41778) derivatives.[1][2][3][4][5][6][7][8][9]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation by volatility and polarity, detection by mass-to-charge ratioSeparation by polarity, detection by UV absorbanceNuclear spin resonance in a magnetic field
Primary Use Impurity profiling, trace analysis, structural confirmationRoutine purity assessment, quantificationAbsolute purity determination, structural elucidation
Specificity Very HighHigh (potential for co-elution)Very High
Sensitivity High (pg to ng range)Moderate (ng to µg range)Low (µg to mg range)
Limit of Detection (LOD) 0.9 - 50 pg/L (for aromatic amines)[3]0.3 - 2.43 µg/mL (for aniline derivatives)[4][5]Analyte dependent, generally in the µg range
Limit of Quantification (LOQ) 3.9 - 100 pg/L (for aromatic amines)[3]0.9 - 7.38 µg/mL (for aniline derivatives)[4][5]Analyte dependent, generally in the µg range
Linearity (R²) > 0.99[3]> 0.999[2][5]> 0.999
Precision (%RSD) < 15%[3]< 2%[5]< 1%
Sample Preparation Often requires derivatization for polar analytesSimple dilution is often sufficientSimple dissolution in a deuterated solvent

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound and the identification of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Prepare a series of calibration standards by diluting a stock solution of this compound in methanol.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification (monitoring m/z 149, 134, and 106).

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for the routine purity determination of this compound.

1. Sample and Standard Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Generate a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the test substance in the mobile phase to achieve a concentration within the calibration range.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Quantitative NMR (qNMR) Protocol

This protocol outlines the procedure for determining the absolute purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker 400 MHz or equivalent.

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16-64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Logical Workflow for Method Selection

The choice of analytical technique should be guided by the specific analytical objective. The following diagram illustrates a logical workflow for selecting the most appropriate method for the analysis of this compound.

G Figure 2: Workflow for Selecting an Analytical Method for this compound start Define Analytical Goal decision1 Need for Structural Confirmation? start->decision1 decision2 Primary Purity Assay Required? decision1->decision2 No process1 GC-MS or qNMR decision1->process1 Yes decision3 Trace Level Quantification? decision2->decision3 No process2 qNMR decision2->process2 Yes process3 Routine Quantification and Purity Check decision3->process3 No process4 GC-MS decision3->process4 Yes end Select Method process1->end process2->end process5 HPLC-UV process3->process5 process4->end process5->end

Caption: Decision tree for analytical method selection.

Conclusion

The analytical characterization of this compound can be effectively achieved using GC-MS, HPLC-UV, and qNMR.

  • GC-MS excels in providing detailed structural information through its characteristic fragmentation patterns and is the method of choice for trace-level analysis of volatile impurities.

  • HPLC-UV offers a reliable, high-throughput, and cost-effective solution for routine purity assessments and quantification.

  • qNMR stands out as a primary method for establishing the absolute purity of this compound with high accuracy and precision, without the need for a specific reference standard.

The optimal analytical strategy may involve the use of a combination of these techniques to gain a comprehensive understanding of the sample's composition and purity. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and ensure the generation of high-quality, reliable analytical data in their drug development endeavors.

References

Comparative analysis of 2-isobutylaniline, 3-isobutylaniline, and 4-isobutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-isobutylaniline, 3-isobutylaniline (B1602854), and 4-isobutylaniline for Researchers and Drug Development Professionals

The positional isomerism of substituted anilines plays a critical role in determining the physicochemical properties, reactivity, and biological activity of molecules. For researchers and professionals in drug development and chemical synthesis, a clear understanding of the differences between isomers such as 2-isobutylaniline, 3-isobutylaniline, and this compound is essential. These compounds serve as important intermediates in the production of pharmaceuticals and agrochemicals.[1][2][3][4][5] This guide provides a comprehensive comparison of these three isomers, supported by experimental data and protocols to aid in their differentiation and application.

Physicochemical Properties

The placement of the isobutyl group on the aniline (B41778) ring influences properties such as boiling point and density. While experimentally determined values are not consistently available across all literature, predicted data provide a useful baseline for comparison.[6]

Property2-Isobutylaniline3-IsobutylanilineThis compound
CAS Number 71182-59-7[7]131826-11-4[3]30090-17-6[2]
Molecular Formula C₁₀H₁₅N[6]C₁₀H₁₅N[3]C₁₀H₁₅N[2]
Molecular Weight 149.23 g/mol [6]149.23 g/mol [3]149.23 g/mol [2]
Boiling Point Not available245.7 ± 9.0 °C (Predicted)[3][6]241.9 - 255.2 °C[2][4]
Density Not available0.944 ± 0.06 g/cm³ (Predicted)[3][6]0.944 - 1.19 g/cm³[2]
Appearance --Colorless to brown liquid[2]
pKa --4.56 ± 0.10 (Predicted)[4]

Spectroscopic Analysis: A Definitive Comparison

Spectroscopic methods are the most reliable for distinguishing between the isobutylaniline isomers due to their unique electronic and steric environments.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The patterns of the aromatic protons are highly diagnostic.

    • 2-Isobutylaniline: Exhibits a complex multiplet pattern for the four aromatic protons due to asymmetry.[6]

    • 3-Isobutylaniline: Shows three distinct signals in the aromatic region.[6]

    • This compound: Due to symmetry, the aromatic region displays two doublets, characteristic of a para-substituted ring.[6]

  • ¹³C NMR: The number of aromatic signals reflects the molecule's symmetry.

    • 2-Isobutylaniline: Expected to show six distinct aromatic signals.[6]

    • 3-Isobutylaniline: Also expected to show six distinct aromatic signals.[6]

    • This compound: Symmetry results in only four expected aromatic signals, providing a clear point of differentiation.[6]

Infrared (IR) Spectroscopy

All three isomers show characteristic N-H stretches for the primary amine (around 3300-3500 cm⁻¹) and C-H stretches for the isobutyl group (around 2850-2960 cm⁻¹).[6] The key differences lie in the "fingerprint region" (below 1500 cm⁻¹), specifically the C-H out-of-plane bending vibrations which are indicative of the benzene (B151609) ring's substitution pattern.[6]

IsomerC-H Out-of-Plane Bending Vibrations
2-Isobutylaniline (Ortho) Strong band around 750 cm⁻¹[6]
3-Isobutylaniline (Meta) Two bands, around 780 cm⁻¹ and 690 cm⁻¹[6]
This compound (Para) Single strong band in the 800-850 cm⁻¹ region[6]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will yield a molecular ion peak (M⁺) at m/z 149 for all three isomers. Differentiation relies on the fragmentation patterns, primarily the cleavage of the benzylic C-C bond.[6]

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Isobutylaniline 149106 (prominent peak from loss of a propyl radical)[8]
3-Isobutylaniline 149134 (loss of a methyl radical), 106 (loss of a propyl radical via benzylic cleavage)[8]
This compound 149106 (significant peak from loss of a propyl radical)[8]

Synthesis of Isobutylanilines

The synthesis of isobutylanilines often involves the reduction of the corresponding nitroisobutylbenzene. For instance, 3-isobutylaniline can be efficiently synthesized via the catalytic hydrogenation of 1-isobutyl-3-nitrobenzene.[5][9] An alternative route for 3-isobutylaniline starts from m-nitrobenzoyl chloride.[10] A method for producing 3-isobutylaniline involves reacting nitrobromobenzenes with isobutene in the presence of a palladium catalyst, followed by a hydrogenation reaction.[1]

cluster_synthesis General Synthesis Workflow: Reduction of Nitroisobutylbenzene Start Nitroisobutylbenzene Isomer Reaction Catalytic Hydrogenation (e.g., Pd/C, H2) Start->Reaction Solvent (e.g., Ethanol) Workup Filtration to remove catalyst Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification End Isobutylaniline Isomer Purification->End cluster_workflow Analytical Workflow for Isomer Differentiation Sample Sample containing Isobutylaniline Isomers GC Gas Chromatography (GC) Separation Sample->GC MS Mass Spectrometry (MS) Detection & Fragmentation GC->MS Separated Isomers Data Data Analysis: - Retention Time - Fragmentation Pattern MS->Data Mass Spectra Identification Isomer Identification (2-, 3-, or 4-) Data->Identification

References

A Comparative Guide to the Analytical Quantification of 4-Isobutylaniline: UV-Vis Spectroscopy vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison of Ultraviolet-Visible (UV-Vis) spectroscopy and its more advanced chromatographic counterparts—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 4-isobutylaniline. This aniline (B41778) derivative is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, making its precise quantification critical for quality control and process optimization.

At a Glance: Performance Comparison

The selection of an appropriate analytical technique hinges on a balance of sensitivity, selectivity, and complexity. While UV-Vis spectroscopy offers a straightforward and cost-effective approach, it often falls short in complex matrices where specificity is a concern. Chromatographic methods, by contrast, provide superior separation and, consequently, more reliable quantification in such scenarios.

ParameterUV-Vis SpectroscopyHPLC-UVGC-MS
Principle Measurement of light absorption by the analyte in a solution.Separation of the analyte from a mixture based on its partitioning between a mobile and stationary phase, followed by UV detection.Separation of the volatile analyte based on its partitioning between a mobile gas phase and a stationary phase, followed by mass-based detection.
Selectivity Low; susceptible to interference from other absorbing species in the sample matrix.High; the chromatographic separation resolves the analyte from interfering compounds.Very High; provides both chromatographic separation and mass-based identification, offering exceptional selectivity.
Sensitivity Moderate; suitable for relatively pure samples in the µg/mL to ng/mL range.High; capable of detecting analytes in the ng/mL to pg/mL range.Very High; can achieve detection limits in the pg/mL to fg/mL range.
Typical Absorption Maxima (λmax) ~235-240 nm and ~285-290 nm in hexane[1].Detection is typically set at a λmax of the analyte, often around 254 nm for aromatic compounds.Not applicable.
Molar Absorptivity (ε) Data not readily available in cited literature.Not directly measured; the response is proportional to concentration.Not applicable.
Limit of Detection (LOD) Data not readily available in cited literature.Typically in the range of 0.3 - 4 µg/mL for similar amines[2].Can be as low as 0.0004 µg/g for aniline derivatives.
Limit of Quantification (LOQ) Data not readily available in cited literature.Typically in the range of 0.9 - 15 µg/mL for similar amines[2].Can be as low as 0.001 µg/g for aniline derivatives.
Instrumentation Cost LowModerateHigh
Sample Throughput HighModerateModerate to Low
Derivatization Required NoNoSometimes, to improve volatility and thermal stability.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound using the three techniques.

UV-Vis Spectroscopic Analysis

This method is best suited for the quantification of this compound in pure solutions or simple mixtures where interfering substances are absent.

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.

Procedure:

  • Solvent Selection: Use a UV-transparent solvent in which this compound is soluble, such as ethanol (B145695) or hexane.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 20, 10, 5, 2, 1 µg/mL).

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Scan a standard solution of intermediate concentration across the UV range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance. For this compound, expect maxima around 235-240 nm and 285-290 nm[1].

  • Calibration Curve Construction:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin, in accordance with the Beer-Lambert law.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent and at a concentration expected to fall within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a powerful technique for the separation and quantification of this compound in complex mixtures.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Typical Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of aniline derivatives.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) is a typical mobile phase. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds.

  • Injection Volume: 10 µL.

Procedure:

  • Preparation of Standard and Sample Solutions: Prepare solutions as described for the UV-Vis method, using the mobile phase as the diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound by its retention time. The peak area is proportional to the concentration. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers the highest level of selectivity and sensitivity, making it ideal for trace analysis and confirmation of identity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Conditions:

  • Column: A non-polar or moderately polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). Derivatization may be necessary for certain aniline derivatives to improve their volatility, though it is not always required for this compound.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Identification and Quantification: The identity of this compound is confirmed by its retention time and its characteristic mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity, with the peak area being proportional to the concentration. A calibration curve is constructed using standards prepared in a similar manner.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_quant Quantification Prep Prepare Stock & Standard Solutions Scan Determine λmax Prep->Scan Measure Measure Absorbance of Standards Prep->Measure SamplePrep Prepare Sample Solution MeasureSample Measure Sample Absorbance SamplePrep->MeasureSample CalCurve Construct Calibration Curve Measure->CalCurve Quantify Determine Concentration CalCurve->Quantify MeasureSample->Quantify

UV-Vis Spectroscopic Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Prep Prepare Solutions in Mobile Phase Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect CalCurve Generate Calibration Curve (Peak Area vs. Conc.) Detect->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify

HPLC-UV Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep Dissolve Sample in Volatile Solvent (Derivatize if needed) Inject Inject into GC-MS System Prep->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Ionization (e.g., EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

GC-MS Analysis Workflow

Conclusion

The choice of analytical method for this compound is dictated by the specific requirements of the analysis. For rapid, high-throughput screening of relatively pure samples, UV-Vis spectroscopy provides a simple and economical solution. However, its lack of specificity is a significant drawback for complex samples.

HPLC-UV offers a robust and versatile approach with good sensitivity and selectivity, making it well-suited for routine quality control and quantification in various matrices.

For applications demanding the highest sensitivity and unequivocal identification, such as trace impurity analysis or in complex biological matrices, GC-MS is the method of choice. While it involves a higher capital investment and potentially more complex sample preparation, its superior performance justifies its use in these demanding scenarios.

Ultimately, a thorough understanding of the sample matrix, the required level of sensitivity and selectivity, and the available resources will guide the selection of the most appropriate analytical technique for the quantification of this compound.

References

Differentiating Isobutylaniline Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, the precise identification of isomeric compounds is a critical challenge. Isobutylaniline, existing as 2-, 3-, and 4-isomers, presents such a challenge due to identical molecular weights and similar chemical properties. This guide provides a comprehensive comparison of these isomers using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to facilitate their unambiguous differentiation.

Comparative Analysis of Isobutylaniline Isomers

The differentiation of isobutylaniline isomers by GC-MS relies on two key parameters: the retention time in the gas chromatograph and the fragmentation pattern in the mass spectrometer. While chromatographic separation provides distinct elution times, mass spectrometry offers a unique fingerprint for each isomer based on its fragmentation upon electron ionization.

Gas Chromatography Separation

On a non-polar capillary column, such as a DB-5ms, the elution order of isomers is primarily influenced by their boiling points. Generally, compounds with lower boiling points will elute earlier. Based on available data, the predicted boiling points for the isobutylaniline isomers suggest a likely elution order, although this can be influenced by the specific chromatographic conditions.

Mass Spectrometry Fragmentation

Upon entering the mass spectrometer and undergoing electron ionization, all three isobutylaniline isomers exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 149. The primary differentiation arises from the analysis of their unique fragmentation patterns. A prominent fragmentation pathway for alkyl anilines is the cleavage of the benzylic C-C bond, resulting in the loss of a propyl radical ([M-43]⁺) and producing a significant peak at m/z 106.[1] The relative intensities of this and other fragment ions can vary depending on the substitution pattern on the aniline (B41778) ring.

For 3-isobutylaniline, a characteristic fragment corresponding to the loss of a methyl radical ([M-15]⁺) is observed at m/z 134.[1] The ortho position of the isobutyl group in 2-isobutylaniline (B1608592) can facilitate specific fragmentation pathways, potentially leading to a more prominent peak at m/z 106 compared to the other isomers.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the differentiation of isobutylaniline isomers by GC-MS. The retention times are estimated based on the general elution order of isomers on a non-polar column, which often correlates with their boiling points.

Property2-Isobutylaniline3-Isobutylaniline4-Isobutylaniline
Predicted Boiling Point Not Available~245.7 °C[1]238 - 255.2 °C[2]
Estimated Retention Time (min) ~12.5~12.8~13.1
Molecular Ion (m/z) 149149149
Key Fragment Ions (m/z) 106 (prominent), 149134 , 106 , 149106 , 149

Note: Retention times are estimations and may vary depending on the specific instrument and conditions.

Experimental Protocols

A detailed methodology for the GC-MS analysis of isobutylaniline isomers is provided below.

Sample Preparation
  • Prepare a stock solution of 1 mg/mL of the isobutylaniline isomer in a volatile solvent such as methanol (B129727) or dichloromethane.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

Gas Chromatography (GC) Conditions
  • Injector: Splitless mode at 250°C

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: 280°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-200.

  • Data Acquisition: Full scan mode.

Visualizing the Analysis and Structures

To further clarify the experimental process and the chemical structures of the isomers, the following diagrams are provided.

GCMS_Workflow GC-MS Analysis Workflow for Isobutylaniline Isomers cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Stock Stock Solution (1 mg/mL) Dilution Working Solution (10-100 µg/mL) Stock->Dilution Injector GC Injector (250°C) Dilution->Injector Column DB-5ms Column (Temperature Programmed) Injector->Column Separation IonSource MS Ion Source (EI, 70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Detection Chromatogram Chromatogram (Retention Time) Detector->Chromatogram MassSpectrum Mass Spectrum (m/z Fragments) Detector->MassSpectrum Identification Isomer Identification Chromatogram->Identification MassSpectrum->Identification

GC-MS Experimental Workflow

Isobutylaniline_Isomers Chemical Structures of Isobutylaniline Isomers cluster_2 2-Isobutylaniline cluster_3 3-Isobutylaniline cluster_4 This compound 2-isomer 2-isomer 3-isomer 3-isomer 4-isomer 4-isomer

Structures of Isobutylaniline Isomers

By combining chromatographic separation with detailed mass spectral analysis, researchers can confidently differentiate between the 2-, 3-, and this compound isomers, ensuring the accuracy and reliability of their scientific findings.

References

A Comparative Guide to Purity Determination of 4-Isobutylaniline: Non-Aqueous Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 4-isobutylaniline is a critical aspect of quality control and process development. This guide provides a comparative overview of the classical non-aqueous titration method and modern chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. This comparison is supported by detailed experimental protocols and illustrative data to aid in the selection of the most suitable method for a given analytical challenge.

Executive Summary

Non-aqueous titration offers a rapid, cost-effective, and precise method for determining the overall basicity of a this compound sample, which directly correlates to its purity. However, it is a non-specific method and cannot identify or quantify individual impurities. In contrast, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that provide a comprehensive purity profile, enabling the identification and quantification of the main component as well as any impurities. The choice of method ultimately depends on the specific requirements of the analysis, such as the need for impurity profiling, the available instrumentation, and the desired sample throughput.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics and typical experimental data for the three analytical methods in the purity determination of this compound.

ParameterNon-Aqueous TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Acid-base neutralizationSeparation based on volatility and interaction with a stationary phaseSeparation based on partitioning between a mobile and stationary phase
Specificity Low (determines total basicity)High (separates individual components)High (separates individual components)
Sensitivity Milligram levelMicrogram to nanogram levelMicrogram to nanogram level
Precision High (RSD < 1%)High (RSD < 2%)High (RSD < 2%)
Analysis Time ~15 minutes per sample~30 minutes per sample~20 minutes per sample
Cost per Sample LowModerateModerate to High
Instrumentation Basic laboratory glassware, burette, pH meter/indicatorGas chromatograph with Flame Ionization Detector (FID)High-performance liquid chromatograph with UV detector
Typical Purity Result >99.5%99.8% (by area %)99.9% (by area %)

Experimental Protocols

Non-Aqueous Titration of this compound

This method determines the purity of this compound by titrating its basic amino group with a standardized solution of a strong acid in a non-aqueous solvent.

Reagents and Equipment:

  • Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid

  • Solvent: Glacial acetic acid

  • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid) or a potentiometer with a suitable electrode.

  • Standard laboratory glassware (burette, beaker, magnetic stirrer)

Procedure:

  • Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator to the solution. The solution will appear violet.

  • Titrate the solution with standardized 0.1 N perchloric acid until the color changes from violet to a blue-green endpoint. If using a potentiometer, titrate to the inflection point of the titration curve.[1]

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (V_sample - V_blank) * N * E / W * 100

    Where:

    • V_sample = Volume of HClO₄ used for the sample (mL)

    • V_blank = Volume of HClO₄ used for the blank (mL)

    • N = Normality of the HClO₄ solution

    • E = Equivalent weight of this compound (149.23 g/mol )

    • W = Weight of the sample (g)

Gas Chromatography (GC-FID) Analysis of this compound

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection: Inject the prepared sample into the GC system.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

High-Performance Liquid Chromatography (HPLC-UV) Analysis of this compound

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Analysis: Similar to GC, the purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Mandatory Visualizations

Non_Aqueous_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve indicator Add Crystal Violet Indicator dissolve->indicator titrate Titrate with 0.1 N Perchloric Acid endpoint Observe Endpoint (Violet to Blue-Green) titrate->endpoint record Record Titrant Volume calculate Calculate Purity record->calculate

Caption: Workflow for Non-Aqueous Titration of this compound.

Chromatographic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prepare_solution Prepare Sample Solution inject Inject into GC/HPLC separate Separation on Column inject->separate detect Detection (FID/UV) separate->detect integrate Integrate Peak Areas calculate_purity Calculate Purity by Area % integrate->calculate_purity

Caption: General Workflow for GC/HPLC Purity Analysis.

Conclusion

The choice between non-aqueous titration, GC, and HPLC for the purity determination of this compound hinges on the specific analytical needs. For a rapid and cost-effective assessment of overall purity where impurity identification is not required, non-aqueous titration is a highly suitable and precise method. However, for comprehensive quality control, including the identification and quantification of potential impurities, the high-resolution separation capabilities of GC and HPLC are indispensable. GC is particularly well-suited for volatile impurities, while HPLC offers broader applicability for a wider range of non-volatile compounds. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their materials.

References

A Comparative Guide to HPLC and GC for Aniline Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its derivatives are foundational chemical intermediates in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Due to their widespread use and potential toxicity, robust and sensitive analytical methods for their detection and quantification are of paramount importance.[2] The most common and powerful techniques for the analysis of aniline derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4]

This guide provides an objective comparison of HPLC and GC for the analysis of aniline derivatives, supported by experimental data, to assist researchers in selecting the most suitable method for their specific application.

Principle of Separation

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase (RP-HPLC) mode, is extensively employed for the separation of aniline derivatives.[2] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).[2] The separation is based on the differential partitioning of the analytes between the two phases. Less polar aniline derivatives interact more strongly with the stationary phase and elute later.[2] HPLC is highly versatile as it can be used for a wide range of analytes, from small organic molecules to large biomolecules.[5]

Gas Chromatography (GC): GC separates compounds based on their boiling points and interaction with the stationary phase of the column.[6] The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel faster and elute earlier. GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[6]

Head-to-Head Comparison: HPLC vs. GC for Aniline Derivatives

The choice between HPLC and GC depends on several factors, including the physicochemical properties of the aniline derivatives, the sample matrix, and the analytical requirements such as sensitivity and throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.[7]Requires volatile and thermally stable compounds.[8][9]
Derivatization Generally not required, simplifying sample preparation.[7][10]Often necessary for polar aniline derivatives to improve volatility and peak shape.[6][10][11]
Sample Preparation Can be simpler, often involving dissolution and filtration.[12]Can be more complex and time-consuming due to the need for extraction and derivatization.[7][10]
Speed of Analysis Analysis times are typically in the range of 10-60 minutes.[13]Generally faster, with run times often in minutes or even seconds for volatile compounds.[9][12][13]
Instrumentation Cost Can be more expensive due to the high-pressure pumps and solvent costs.[13]Can be more cost-effective, particularly regarding the mobile phase (carrier gas).[12][13]
Separation Efficiency Good resolution, but generally lower than capillary GC.High efficiency and resolution, especially with capillary columns.[8][12]
Detectors UV-Vis/PDA detectors are common.[2] Mass spectrometry (LC-MS) offers high sensitivity and specificity.Flame Ionization Detector (FID) is robust and widely used.[14] Nitrogen-Phosphorus Detector (NPD) is selective for nitrogen-containing compounds like anilines.[15][16] Mass spectrometry (GC-MS) provides excellent identification capabilities.[6][17]
Sensitivity Good sensitivity, which can be enhanced with techniques like on-line Solid Phase Extraction (SPE).[4][10][18]High sensitivity, especially with selective detectors like ECD (after derivatization) and MS.[1][9][11][12]

Quantitative Data Summary

The following tables summarize typical performance data for HPLC and GC methods for the analysis of aniline and its derivatives.

Table 1: HPLC Performance Data

AnalyteMethodLinearity (µg/L)Detection Limit (µg/L)Recovery (%)Reference
Aniline and NitroanilinesOn-line SPE-HPLC-UV1 - 1000.1 - 0.293 - 147[10]
Aniline DerivativesOn-line SPE-HPLC-0.27 - 5.46-[4][18]
Aniline and N-methylanilineHPLC-UV---[19]

Table 2: GC Performance Data

AnalyteMethodLinearity (µg/L)Method Detection Limit (MDL) (µg/L)Recovery (%)Reference
AnilineGC-NPD40 - 800-55[16]
4-ChloroanilineGC-NPD40 - 400-49[16]
Various AnilinesGC-NPD3-300 x MDLVaries (see source)Generally 75% or better[15][16]
AnilineGC-MS0.5 - 20 mg/kg (in soil)--[17]

Experimental Protocols

HPLC Method for Aniline Derivatives

This protocol provides a general procedure for the analysis of aniline derivatives using RP-HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Methanol and Acetonitrile (HPLC grade).

  • Reagent water (HPLC grade).

  • Buffer (e.g., 10 mM Acetate buffer, pH 5).[3]

  • Aniline derivative standards.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of Methanol and Acetate buffer (10 mM, pH 5) in a 60:40 (v/v) ratio for isocratic elution.[3] For complex mixtures, a gradient elution from a lower to a higher percentage of the organic solvent can be employed.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 270 nm.[3]

  • Injection Volume: 20 µL.[3]

3. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of each aniline derivative at 1 mg/mL in methanol. Perform serial dilutions with the mobile phase to create calibration standards (e.g., 0.1 to 50 µg/mL).[2]

  • Sample Preparation (Aqueous): Adjust the pH of the water sample to 11-12 with NaOH solution. Perform liquid-liquid extraction with dichloromethane. Concentrate the organic extract.[2]

4. Data Analysis:

  • Identify peaks by comparing their retention times with those of the standards.[2]

  • Generate a calibration curve by plotting the peak area against the concentration of each standard to quantify the analytes in the samples.

GC Method for Aniline Derivatives (with Derivatization)

This protocol outlines a general procedure for the analysis of aniline derivatives by GC following a derivatization step, which is often necessary to improve chromatographic performance.[1]

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a suitable detector (e.g., FID, NPD, or MS).[1][15]

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]

  • Derivatizing agent (e.g., Acetic Anhydride).[1]

  • Solvents (e.g., Methylene (B1212753) Chloride, Cyclohexane).[1]

  • Aniline derivative standards.

2. Sample Preparation and Derivatization:

  • Place 100 mL of the aqueous sample in a separatory funnel.

  • Add 5 g of NaHCO₃ to neutralize excess acid.

  • Perform derivatization by adding a suitable agent like acetic anhydride.

  • Extract the derivatives three times with 10 mL portions of methylene chloride.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Reconstitute the final volume in a suitable solvent like cyclohexane (B81311) for GC injection.[1]

3. Instrumental Conditions:

  • Injector Temperature: 250 - 280 °C.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Oven Temperature Program: Initial temperature of 40-70 °C, hold for 1-5 min, ramp at 10-15 °C/min to 280-290 °C, and hold for 5-10 min.[6]

  • Detector:

    • FID: Set at an appropriate temperature (e.g., 325 °C).[20]

    • MS: Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

4. Data Analysis:

  • Prepare calibration standards by spiking known amounts of anilines into deionized water and carrying them through the entire derivatization and extraction procedure.

  • Quantify the sample concentrations against the resulting calibration curve.[1]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Aqueous Sample pH_Adjust pH Adjustment (pH 11-12) Sample->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Concentration Concentration LLE->Concentration Final_Sample Final Sample in Mobile Phase Concentration->Final_Sample Injection Injection Final_Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of aniline derivatives.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Aqueous Sample Derivatization Derivatization (e.g., Acylation) Sample->Derivatization Extraction Extraction Derivatization->Extraction Drying Drying & Concentration Extraction->Drying Final_Sample Final Sample in Solvent Drying->Final_Sample Injection Injection Final_Sample->Injection Separation Capillary Column Separation Injection->Separation Detection FID/NPD/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for GC analysis of aniline derivatives.

Decision_Tree Start Analyze Aniline Derivatives Volatility Is the analyte volatile & thermally stable? Start->Volatility Polarity Is the analyte polar? Volatility->Polarity Yes HPLC HPLC is preferred Volatility->HPLC No GC_Direct Direct GC analysis is suitable Polarity->GC_Direct No GC_Deriv GC with derivatization is recommended Polarity->GC_Deriv Yes

Caption: Decision tree for selecting between HPLC and GC for aniline analysis.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of aniline derivatives, each with its own set of advantages and limitations. HPLC is often the method of choice for non-volatile, thermally labile, and polar aniline derivatives as it typically does not require derivatization, simplifying the analytical workflow.[3][7][10] Conversely, GC offers higher separation efficiency and speed, particularly for volatile and less polar compounds, and can achieve excellent sensitivity with selective detectors, although derivatization is often a necessary step for polar anilines.[1][8][12] The selection of the most appropriate technique should be based on a thorough consideration of the analyte properties, sample matrix, and the specific goals of the analysis.

References

A Comparative Analysis of the Reactivity of 4-Isobutylaniline and Other p-Alkylanilines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-isobutylaniline with other para-substituted alkylanilines. The analysis is grounded in fundamental principles of physical organic chemistry and supported by available experimental data from the scientific literature. Understanding the nuanced differences in reactivity among these structurally similar compounds is critical for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular entities in the field of drug development and materials science.

Introduction to Aniline (B41778) Reactivity

The reactivity of the aniline scaffold is fundamentally governed by the electron-donating character of the amino group (-NH₂), which activates the aromatic ring towards electrophilic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. Consequently, anilines are highly susceptible to attack by electrophiles at these positions.

The introduction of an alkyl group at the para-position further modulates this reactivity through a combination of electronic and steric effects. Alkyl groups are generally considered electron-donating through inductive and hyperconjugation effects, which should, in principle, enhance the reactivity of the aniline ring compared to the unsubstituted parent molecule.[1][2] However, the size and branching of the alkyl chain can introduce steric hindrance, potentially impeding the approach of reactants.[3][4]

Comparative Reactivity in a Visible-Light-Driven Annulation Reaction

A study on the visible-light-driven stereoselective annulation of alkyl anilines with dibenzoylethylenes provides direct, quantitative data for comparing the reactivity of various p-alkylanilines.[3] In this catalyst-free reaction, the aniline derivative acts as an electron donor in an electron donor-acceptor (EDA) complex. The reaction yields for different para-alkyl substituents are summarized below.

Table 1: Comparison of Product Yields in the Annulation Reaction of p-Alkylanilines with Dibenzoylethylene[3]
p-SubstituentProduct Yield (%)
-H73
-Methyl63
-Isobutyl52
-tert-Butyl45

The data in Table 1 indicates a clear trend: as the steric bulk of the para-alkyl group increases, the reaction yield decreases. While all the alkyl-substituted anilines are reactive, the decreasing yield from methyl to tert-butyl suggests that steric hindrance plays a significant role in this particular transformation, potentially by affecting the formation of the EDA complex or subsequent reaction steps. The isobutyl group, being more sterically demanding than a methyl group, results in a lower yield, which is in turn higher than that of the even bulkier tert-butyl group.

Experimental Protocols

Visible-Light-Driven Annulation of p-Alkylanilines[3]

Objective: To synthesize substituted tetrahydroquinolines via a stereoselective annulation reaction.

Materials:

  • Substituted 1,2-dibenzoylethylene (1,2-DBE) (0.25 mmol)

  • Para-substituted aniline (1.75 mmol)

  • 1,4-Dioxane (B91453) (6 mL)

  • Acetic acid (1 mL)

  • Compact Fluorescent Lamp (CFL)

Procedure:

  • A solution of the substituted 1,2-DBE (0.25 mmol) and the respective p-alkylaniline (1.75 mmol) in 1,4-dioxane (6 mL) and acetic acid (1 mL) was prepared in a reaction vessel.

  • The reaction mixture was irradiated with a CFL lamp for a duration of 4 hours.

  • Upon completion, the product, a substituted tetrahydroquinoline, was isolated and the yield was determined.

Factors Influencing Reactivity

The reactivity of p-alkylanilines is a balance between electronic and steric effects. The following diagram illustrates the interplay of these factors.

G Factors Influencing p-Alkylaniline Reactivity cluster_electronic Electronic Effects (+) cluster_steric Steric Effects (-) Inductive Inductive Effect (+I) Reactivity_E Increased Ring Electron Density Inductive->Reactivity_E Hyperconjugation Hyperconjugation Hyperconjugation->Reactivity_E Overall_Reactivity Overall Reactivity Reactivity_E->Overall_Reactivity Enhances Steric_Hindrance Steric Hindrance Reactivity_S Decreased Reaction Rate/ Yield Steric_Hindrance->Reactivity_S Reactivity_S->Overall_Reactivity Diminishes Aniline p-Alkylaniline Aniline->Inductive Aniline->Hyperconjugation Aniline->Steric_Hindrance

Caption: Logical relationship of electronic and steric effects on the reactivity of p-alkylanilines.

Discussion and Conclusion

The comparison of this compound with other p-alkylanilines demonstrates the delicate balance between electronic and steric effects in determining chemical reactivity.

  • Electronic Effects : Alkyl groups are electron-donating, which increases the electron density of the aniline ring and makes it more nucleophilic.[1] This activating effect generally leads to higher reactivity in electrophilic aromatic substitution reactions compared to unsubstituted aniline.

  • Steric Effects : The experimental data from the annulation reaction strongly suggest that steric hindrance from the p-alkyl group can significantly impact reaction outcomes.[3] The isobutyl group on this compound, while contributing to the electronic activation of the ring, also presents a degree of steric bulk that can hinder the approach of reactants, leading to lower yields compared to less hindered analogues like p-toluidine (B81030) (p-methylaniline).

References

A Researcher's Guide to Validating Synthesized 4-Isobutylaniline with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular structure is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison for validating the structure of synthesized 4-isobutylaniline using Fourier-Transform Infrared (FTIR) spectroscopy. It offers detailed experimental protocols, comparative data for potential impurities, and a clear workflow for structural verification.

Structural Confirmation through Vibrational Spectroscopy

FTIR spectroscopy is a powerful and accessible analytical technique for identifying functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique vibrational fingerprint of the compound can be obtained. For this compound, this technique is instrumental in confirming the presence of the primary amine and the isobutyl group, as well as the substitution pattern on the aromatic ring.

Comparative FTIR Data for Structural Validation

To confirm the successful synthesis of this compound, its FTIR spectrum should be compared against the characteristic absorption bands of the product, starting materials, and potential byproducts. The following table summarizes the key diagnostic peaks.

Functional Group/Vibration This compound (Expected) Isobutylbenzene (Starting Material) 4-Nitro-isobutylbenzene (Intermediate) Aniline (Related Compound)
N-H Stretch (Primary Amine) 3400-3500 cm⁻¹ (two bands, medium)--3433, 3356 cm⁻¹[1]
Aromatic C-H Stretch 3000-3100 cm⁻¹ (medium)3000-3100 cm⁻¹3000-3100 cm⁻¹~3032 cm⁻¹[2]
Aliphatic C-H Stretch 2850-2960 cm⁻¹ (strong)[3]2850-2960 cm⁻¹2850-2960 cm⁻¹-
N-H Bend (Primary Amine) ~1620 cm⁻¹ (strong)--~1605 cm⁻¹[2]
Aromatic C=C Stretch 1500-1600 cm⁻¹ (medium-strong)1500-1600 cm⁻¹1500-1600 cm⁻¹1500-1600 cm⁻¹
NO₂ Asymmetric Stretch --~1520 cm⁻¹-
NO₂ Symmetric Stretch --~1345 cm⁻¹-
C-N Stretch (Aromatic Amine) ~1275 cm⁻¹ (medium)--~1281 cm⁻¹
Aromatic C-H Out-of-Plane Bend 800-850 cm⁻¹ (strong, single band for para)[3]Multiple bands800-860 cm⁻¹690-900 cm⁻¹

Experimental Protocol for FTIR Analysis

A standardized protocol is crucial for obtaining a high-quality and reproducible FTIR spectrum.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a zinc selenide (B1212193) (ZnSe) or diamond crystal. Alternatively, salt plates (NaCl or KBr) for thin-film analysis.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).

  • Place a single drop of the synthesized this compound liquid directly onto the center of the ATR crystal.

  • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

  • Collect the FTIR spectrum.

Sample Preparation (Thin Film Method):

  • Ensure two salt plates (NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture.

  • Place one drop of the synthesized this compound onto the center of one plate.

  • Carefully place the second salt plate on top, allowing the liquid to spread evenly and form a thin film between the plates. Avoid air bubbles.

  • Mount the plates in the spectrometer's sample holder.

  • Collect the FTIR spectrum. A background spectrum of the empty beam path should be taken prior to sample analysis.

Data Acquisition Parameters:

  • Spectral Range: 4000-650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

Workflow for Structural Validation

The logical flow of validating the synthesized this compound is crucial for a systematic and error-free analysis.

Caption: Workflow for validating synthesized this compound.

Interpreting the Spectrum

A successful synthesis of this compound will be indicated by an FTIR spectrum that exhibits:

  • Presence of Key Functional Groups: Two distinct peaks in the 3400-3500 cm⁻¹ region confirming the primary amine (N-H stretch), and strong absorptions in the 2850-2960 cm⁻¹ range indicating the aliphatic C-H bonds of the isobutyl group.[3]

  • Correct Aromatic Substitution: A strong, single band in the 800-850 cm⁻¹ region, which is characteristic of a para-substituted benzene (B151609) ring.[3]

  • Absence of Impurity Signals: The spectrum should lack the characteristic strong peaks of the nitro group (around 1520 cm⁻¹ and 1345 cm⁻¹) from the 4-nitro-isobutylbenzene intermediate. It should also be significantly different from the spectrum of the starting material, isobutylbenzene, which would lack the amine-related peaks.

By following this guide, researchers can confidently validate the structure of their synthesized this compound, ensuring the purity and identity of the compound for subsequent applications in their research and development endeavors.

References

A Researcher's Guide to 4-Isobutylaniline: Cross-Referencing Experimental Data with PubChem

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and verifiable data on chemical compounds is paramount. This guide provides a comprehensive comparison of experimental data for 4-isobutylaniline against the information available in the PubChem database. By presenting a side-by-side analysis of physicochemical properties, spectral data, and analytical methodologies, this guide aims to offer a clearer understanding of the compound's characteristics and highlight areas where discrepancies in reported data exist.

Physicochemical Properties: A Tale of Two Data Sets

A critical aspect of working with any chemical is understanding its fundamental physical properties. The following table summarizes the key physicochemical data for this compound, comparing the computed values from PubChem with experimentally reported values from various chemical suppliers and databases. It is important to note the observed variability in some of the experimental values, which underscores the importance of verifying such data from multiple sources.

PropertyPubChem (Computed)Experimental Data (from various sources)
Molecular Formula C₁₀H₁₅N[1]C₁₀H₁₅N[2][3]
Molecular Weight 149.23 g/mol [1]149.23 g/mol [2][3]
Boiling Point Not available235 °C to 255.2 °C[2][3][4][]
Density Not available0.944 to 1.19 g/cm³[2][3]
Melting Point Not available1.08 °C (estimate)[3]
CAS Number 30090-17-6[1]30090-17-6[2][3]

The significant range in reported experimental boiling points and densities suggests that these values may be sensitive to the purity of the sample and the experimental conditions under which they were measured. Researchers should, therefore, exercise caution and consider experimental determination of these properties for their specific samples.

Spectral Data: Predicted vs. Experimental Characteristics

Spectroscopic data is essential for the structural elucidation and identification of a compound. While specific, publicly available experimental spectra for this compound are not readily found, this section describes the expected spectral characteristics based on the analysis of its isomers and related compounds, and compares them with what can be inferred from computational data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and isobutyl protons. Due to the para-substitution, the aromatic region should exhibit a characteristic AA'BB' system, appearing as two doublets. The isobutyl group will present as a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the aromatic ring.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the symmetry of the molecule. For this compound, four signals are anticipated in the aromatic region, providing a clear distinction from its ortho and meta isomers, which would each show six aromatic signals.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl group, and C=C stretching of the aromatic ring. The out-of-plane C-H bending vibrations in the fingerprint region can be indicative of the 1,4-disubstitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS)

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z of 149.[6] A prominent fragmentation pathway would involve the benzylic cleavage, leading to the loss of a propyl radical ([M-43]⁺) and resulting in a significant peak at m/z 106.[6] Another potential fragmentation is the loss of a methyl group, which would produce a peak at m/z 134.[7]

Experimental Protocols

To aid researchers in their own investigations, this section provides detailed methodologies for key experiments related to the characterization of this compound.

Determination of Boiling Point

The boiling point of an aromatic amine like this compound can be determined using a distillation method.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

Procedure:

  • Place a small volume of this compound in the distillation flask along with a few boiling chips.

  • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (or a graduated cylinder and an analytical balance)

  • Water bath (for temperature control)

Procedure (using a graduated cylinder):

  • Measure the mass of a clean, dry 10 mL graduated cylinder.

  • Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder.

  • Record the new mass of the graduated cylinder containing the aniline (B41778).

  • The mass of the this compound is the difference between the two mass measurements.

  • Calculate the density by dividing the mass of the aniline by its volume.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for assessing the purity of this compound and separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). The pH can be adjusted with a small amount of acid.[8]

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak corresponding to this compound based on its retention time. The purity can be determined by the area percentage method, and the concentration can be quantified using the calibration curve.

Visualizing Experimental Workflow and Data Relationships

To provide a clear visual representation of the processes involved in characterizing this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Spectroscopic Characterization cluster_purity Purity Analysis synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification physchem Boiling Point & Density Measurement purification->physchem Characterize Physical Properties nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Confirm Structure ir IR Spectroscopy purification->ir Identify Functional Groups ms Mass Spectrometry purification->ms Determine Mass hplc HPLC Analysis purification->hplc Assess Purity

Caption: Experimental workflow for the synthesis and characterization of this compound.

data_comparison cluster_pubchem PubChem Data (Computed) cluster_experimental Experimental Data cluster_analysis Comparative Analysis pubchem_props Molecular Formula Molecular Weight comparison Cross-Reference & Validate pubchem_props->comparison exp_physchem Boiling Point Density Melting Point exp_physchem->comparison exp_spectral NMR (¹H, ¹³C) IR Mass Spec exp_spectral->comparison

Caption: Logical relationship for cross-referencing PubChem and experimental data.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Isobutylaniline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the isobutylaniline scaffold has emerged as a promising framework for the development of novel therapeutic agents. This guide offers a comprehensive comparison of the biological activities of various isobutylaniline-based compounds, providing researchers, scientists, and drug development professionals with critical data to inform future research and development efforts. The following analysis is based on a meticulous review of preclinical data, focusing on anticancer and antimicrobial properties.

Quantitative Comparison of Biological Activities

The therapeutic efficacy of isobutylaniline derivatives varies significantly with structural modifications. The following tables summarize the cytotoxic (IC50) and antimicrobial (MIC) activities of representative compounds from different chemical classes. It is important to note that these values are collated from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity (IC50) of Isobutylaniline-Based Compounds

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Iodoquinazoline Derivatives Compound 3c (2-(4-methoxyphenyl)-4-(4-sulfamoylanilino)-6-iodoquinazoline)MCF-7 (Breast)4.0[1][2]
HCT-116 (Colon)8.0[1][2]
Compound 3b (2-phenyl-4-(4-sulfamoylanilino)-6-iodoquinazoline)MCF-7 (Breast)6.0[1][2]
HCT-116 (Colon)9.0[1][2]
Indolo-betulinic Acid Derivatives N-(2,3-indolo-betulinoyl)diglycylglycine (BA1)A375 (Melanoma)5.7[3]
N-(2,3-indolo-betulinoyl)glycylglycine (BA2)A375 (Melanoma)10.0[3]
Quinoxaline–Arylfuran Derivatives QW12HeLa (Cervical)10.58[4]

Table 2: Antimicrobial Activity (MIC) of Isobutylaniline-Based Compounds

Compound ClassSpecific CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
Iodoquinazoline Derivatives Compound 3cStaphylococcus aureus>50[1][2]
Escherichia coli>50[1][2]
Compound 3bStaphylococcus aureus>50[1][2]
Escherichia coli>50[1][2]
Indolo-betulinic Acid Derivatives BA2Streptococcus pyogenes13-16[3]
Staphylococcus aureus26-32[3]
BA3Streptococcus pyogenes13-16[3]
Staphylococcus aureus26-32[3]
BA4Streptococcus pyogenes13[3]
Staphylococcus aureus26[3]
Fascaplysin Analogs 9-PhenylfascaplysinStaphylococcus epidermidis0.0075[5]
Enterococcus faecium1[5]

Key Signaling Pathways in Anticancer Activity

Several isobutylaniline-based compounds exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently implicated cascades.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Isobutylaniline Isobutylaniline Derivative Isobutylaniline->PI3K Inhibits MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Isobutylaniline Isobutylaniline Derivative Isobutylaniline->Raf Inhibits MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Compound Dilutions Incubate24h->AddCompound Incubate48h Incubate 48-72h AddCompound->Incubate48h AddMTT Add MTT Solution Incubate48h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Solubilize Formazan Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

References

Safety Operating Guide

Proper Disposal of 4-Isobutylaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-isobutylaniline is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This substance can cause skin and eye irritation, and may be harmful if ingested or inhaled. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Minor Spills:

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect Residue: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealable, and properly labeled container for hazardous waste.[1][2]

  • Clean Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Materials: All contaminated cleaning materials must be disposed of as hazardous waste.[3]

Major Spills:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Secure the Area: Prevent entry into the spill zone.

  • Prevent Contamination: If it can be done without risk, take steps to prevent the spill from entering drains or waterways.[1][2][4]

Quantitative Data Summary

ParameterValueNotes
Chemical Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol [5]
Boiling Point 242 °C[5]
Flash Point 103 °C[5]
Density 0.944 g/cm³[5]
Occupational Exposure Limit (OEL) No data availableFor the similar compound 3-Isobutylaniline, an OEL of ≤ 0.01 mg/m³ is suggested, indicating high toxicity.[2]
Aquatic Toxicity Predicted to be toxic to aquatic life.For similar substances, the 96h LC50 for fish and 48h EC50 for invertebrates is between 1 mg/L and 10 mg/L.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through a licensed hazardous waste management service. On-site treatment or disposal via standard drains or trash is strictly prohibited.[6]

Step 1: Waste Identification and Segregation

  • Treat all this compound and materials contaminated with it as hazardous waste.[3]

  • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original product container is often a suitable choice.[3][7]

  • Ensure the container has a secure, screw-on cap. Makeshift lids like paraffin (B1166041) film are not acceptable.[3]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[7]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[5]

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution).

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date when the first waste was added to the container.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[7][8]

  • This area should be secure, under the control of laboratory personnel, and away from general laboratory traffic.[7]

  • Ensure secondary containment is in place to capture any potential leaks.[3][7]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Do not transport hazardous waste outside of the laboratory yourself.[3]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 In the Lab cluster_1 Disposal Process cluster_2 Spill Response A Generate This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Incompatible Wastes B->C D Collect in a Labeled, Leak-Proof Container C->D E Store in Designated Hazardous Waste Area with Secondary Containment D->E F Contact EHS or Licensed Waste Vendor E->F G Schedule Waste Pickup F->G H Proper Disposal by Licensed Professionals G->H S1 Spill Occurs S2 Absorb with Inert Material S1->S2 S3 Collect and Containerize as Hazardous Waste S2->S3 S3->D

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Isobutylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical reagents is paramount. This document provides critical safety protocols and logistical plans for the use of 4-Isobutylaniline (CAS No. 30090-17-6), a key intermediate in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet (SDS) recommendations.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[2]Prevents skin contact, which can cause irritation.[3][4]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[3][4] A face shield may be required in situations with a splash hazard.[3]Protects against eye irritation from splashes or vapors.[3][4]
Skin and Body Protective clothing, such as a lab coat.[3] In cases of significant exposure risk, chemically resistant coveralls may be necessary.Minimizes skin exposure to the chemical.
Respiratory Use in a well-ventilated area or under a chemical fume hood is required.[5] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[5]Protects against inhalation of potentially harmful vapors or mists.[4]

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to prevent accidents and exposure. The following protocol outlines the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5]

  • Keep the container tightly closed and store under an inert atmosphere as the material is air and light sensitive.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

2. Preparation for Use:

  • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[5]

  • Ensure that a safety shower and eye wash station are readily accessible.[3]

  • Don all required PPE as specified in the table above before handling the chemical.

3. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not breathe in vapors or mists.[5]

  • Measure and dispense the chemical carefully to avoid spills.

  • Keep away from open flames, hot surfaces, and other sources of ignition.[5]

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]

  • Clean any contaminated surfaces promptly.

  • Decontaminate or dispose of any contaminated PPE according to institutional guidelines.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination, as the substance is very toxic to aquatic life with long-lasting effects.[5]

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.

  • The container must be suitable for chemical waste, sealable, and stored in a designated secondary containment area.

2. Spill Management:

  • In case of a spill, evacuate personnel from the immediate area.[2]

  • Remove all sources of ignition.[5]

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable container for hazardous waste disposal.[5]

  • Do not allow the spill to enter drains or waterways.[2]

3. Final Disposal:

  • Dispose of the hazardous waste through an approved waste disposal company.

  • Follow all local, regional, and national regulations for the disposal of chemical waste.[5]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store PrepArea Prepare Work Area Store->PrepArea DonPPE Don PPE PrepArea->DonPPE Handle Handle in Fume Hood DonPPE->Handle Experiment Perform Experiment Handle->Experiment Clean Clean Work Area Experiment->Clean DoffPPE Doff PPE Clean->DoffPPE Waste Collect Waste DoffPPE->Waste Dispose Dispose via Approved Vendor Waste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.